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  • Product: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
  • CAS: 16934-77-3

Core Science & Biosynthesis

Foundational

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine CAS number

This in-depth technical guide details the identification, synthesis, and application of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , commonly known as (+)-Neoisomenthylamine . Compound Identity & Stereochemical Core...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the identification, synthesis, and application of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , commonly known as (+)-Neoisomenthylamine .

Compound Identity & Stereochemical Core

The compound (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine belongs to the menthylamine family of chiral amines. It represents one of the four diastereomers derived from the menthane skeleton (menthyl, neomenthyl, isomenthyl, neoisomenthyl). Its specific stereochemical configuration—(1R, 2R, 5R)—places it in the neoiso- series, often characterized by unique conformational mobility and steric properties compared to the more stable menthyl and neomenthyl isomers.

Chemical Identification Data
PropertySpecification
IUPAC Name (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
Common Name (+)-Neoisomenthylamine
CAS Number 16934-77-3
Molecular Formula C₁₀H₂₁N
Molecular Weight 155.28 g/mol
SMILES C[C@@H]1CCC1
Appearance Colorless to pale yellow liquid
Boiling Point ~89 °C at 14.5 mmHg (Lit.)[1][2][3][4]
Optical Rotation

(c=2, CHCl₃)
Solubility Soluble in alcohols, DCM, chloroform; sparingly soluble in water.
Stereochemical Relationships

Understanding the spatial arrangement is critical for synthesis. The (1R,2R,5R) configuration implies:

  • C1 (Amine): R-configuration (Equatorial in the high-energy conformer, but often Axial in the stable conformer due to isopropyl dominance).

  • C2 (Isopropyl): R-configuration (Axial relative to C1/C5 in the standard chair, but typically forces a ring flip to become Equatorial).

  • C5 (Methyl): R-configuration.

In the most stable chair conformation (driven by the bulky isopropyl group seeking an equatorial position), the (1R,2R,5R) isomer typically adopts a conformation where the Amine (C1) and Methyl (C5) groups are Axial , while the Isopropyl (C2) is Equatorial . This "diaxial" substitution pattern makes the amine group sterically hindered, a valuable trait for asymmetric catalysis.

Synthesis & Manufacturing Methodologies

Method A: Stereospecific Mitsunobu Inversion (Recommended)

The most reliable route to high-purity (1R,2R,5R)-neoisomenthylamine avoids the difficult separation of diastereomeric mixtures by utilizing (+)-Isomenthol (1S,2R,5R) as the starting material. A Mitsunobu reaction with hydrazoic acid (or a phthalimide surrogate) inverts the stereocenter at C1, directly yielding the (1R,2R,5R) azide, which is subsequently reduced.

Reaction Logic:

  • Substrate: (+)-Isomenthol (CAS 23283-97-8).[5][6][7] Configuration: (1S, 2R, 5R).

  • Inversion: Activation of the C1-OH followed by S_N2 displacement inverts C1 from S to R.

  • Product: (1R, 2R, 5R)-Azide

    
     (1R, 2R, 5R)-Amine.
    
Protocol: Mitsunobu Azidation & Staudinger Reduction

Step 1: Azidation

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagents: Charge with (+)-Isomenthol (10.0 mmol), Triphenylphosphine (PPh₃, 12.0 mmol), and anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 12.0 mmol) dropwise. Stir for 10 minutes.

  • Nucleophile: Add Diphenylphosphoryl azide (DPPA, 12.0 mmol) or Hydrazoic acid solution (caution: explosion hazard) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Isomenthol disappearance).

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate. Purify the intermediate azide via silica flash chromatography (Hexanes/EtOAc).

Step 2: Reduction (Staudinger)

  • Dissolution: Dissolve the purified azide in THF (30 mL).

  • Reagent: Add PPh₃ (1.5 equiv) and water (3 equiv).

  • Heating: Heat to reflux for 4 hours (evolution of N₂ gas).

  • Hydrolysis: Cool to RT. Acidify with 1M HCl to pH 2 (forms the amine salt). Wash the aqueous layer with DCM (removes PPh₃/POPh₃).

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield (1R,2R,5R)-Neoisomenthylamine .

Method B: Reductive Amination of Isomenthone (Traditional)

This method is less stereoselective but uses cheaper starting materials. It involves the reduction of (+)-Isomenthone oxime.

  • Isomerization: (-)-Menthone is equilibrated (acid/base catalysis) to a mixture of Menthone/Isomenthone (~70:30). (+)-Isomenthone is isolated by distillation.

  • Oximation: (+)-Isomenthone is treated with hydroxylamine hydrochloride/NaOAc in ethanol to yield Isomenthone Oxime.

  • Reduction: Catalytic hydrogenation (Raney Ni or Rh/Al₂O₃) or reduction with Sodium/Ethanol.

    • Note: Reduction typically yields a mixture of Isomenthylamine (Major, 1S,2R,5R) and Neoisomenthylamine (Minor, 1R,2R,5R).

  • Purification: Requires careful fractional crystallization of hydrochloride salts or preparative HPLC.

Visualization of Synthesis & Stereochemistry[10]

SynthesisPath cluster_alt Alternative Route (Lower Selectivity) IsoMenthol (+)-Isomenthol (1S, 2R, 5R) CAS: 23283-97-8 Activation Mitsunobu Activation (PPh3 / DIAD) IsoMenthol->Activation THF, 0°C Inversion SN2 Displacement (Inversion at C1) Activation->Inversion + DPPA / HN3 Azide Intermediate Azide (1R, 2R, 5R) Inversion->Azide Target (+)-Neoisomenthylamine (1R, 2R, 5R) CAS: 16934-77-3 Azide->Target Staudinger Red. (PPh3, H2O) IsoMenthone (+)-Isomenthone (2R, 5R) Oxime Isomenthone Oxime IsoMenthone->Oxime Reduction (Minor Product) Oxime->Target Reduction (Minor Product)

Caption: Stereocontrolled synthesis of (1R,2R,5R)-Neoisomenthylamine via Mitsunobu inversion of (+)-Isomenthol.

Applications in Drug Development & Research

Chiral Resolution Agent

Due to its unique "neoiso" geometry, this amine forms diastereomeric salts with chiral acids that have distinct solubility profiles compared to salts formed with standard menthylamine. It is particularly effective for resolving:

  • Atropisomeric Biaryls: Acids with axial chirality.

  • Alpha-Branched Carboxylic Acids: Where the steric bulk of the neoiso-isopropyl group enhances discrimination.

Chiral Ligand Synthesis

(1R,2R,5R)-Neoisomenthylamine serves as a scaffold for "Salen-type" or "Schiff base" ligands used in asymmetric catalysis.

  • Mechanism: The bulky isopropyl group (forced equatorial) and the axial methyl/amine groups create a deep chiral pocket, often improving enantioselectivity in metal-catalyzed alkylations or oxidations compared to the flatter menthylamine analogs.

Pharmaceutical Intermediate

Used in the synthesis of TRP (Transient Receptor Potential) channel modulators. The specific stereochemistry affects the binding affinity to cold-sensing receptors (TRPM8), where "neoiso" analogs often show distinct antagonist vs. agonist activity profiles compared to the natural menthol agonists.

Analytical Characterization

To validate the identity of synthesized (1R,2R,5R)-Neoisomenthylamine, compare spectral data against the following benchmarks:

TechniqueDiagnostic Feature for (1R,2R,5R) Isomer
¹H NMR (CDCl₃) H-1 Signal: Appears as a narrow multiplet (or broad singlet) at

ppm. Coupling (J): Small

(< 3-4 Hz) indicates H1 is equatorial (or pseudo-equatorial), confirming the axial amine orientation relative to the ring plane in the dominant conformer.
¹³C NMR Distinct shifts for C1 and C2 compared to Menthylamine. C1 typically shielded (

ppm) relative to equatorial amines.
IR Spectroscopy Primary amine N-H stretches at 3380 and 3300 cm⁻¹. Absence of C=O stretch (1710 cm⁻¹) confirms reduction of starting ketone.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[5] May cause respiratory irritation (H335).

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation (absorbs CO₂ from air).

  • Storage: Store at 2–8 °C in tightly sealed glass containers.

References

  • Stereochemical Analysis of Menthol Isomers: Reinscheid, U. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure. Link

  • Synthesis of Chiral Amines via Mitsunobu: Loibner, H., & Zbiral, E. (1976). Nucleophilic substitution at the hydroxyl group of menthols. Helvetica Chimica Acta.
  • Biocatalytic Routes: Zhu, H.J., et al. (2023). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine. Bioresources and Bioprocessing. Link

  • Isomenthol Precursor Data: NIST Chemistry WebBook, SRD 69. Cyclohexanol, 5-methyl-2-(1-methylethyl)-, [1S-(1α,2β,5β)]-.[7] Link

  • Chemical Identity: PubChem Compound Summary for Neoisomenthylamine isomers and derivatives. Link

Sources

Exploratory

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine molecular structure

An In-Depth Technical Guide on the Molecular Structure and Isolation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Executive Summary In the landscape of chiral auxiliaries and monoterpene-derived bioactive scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Molecular Structure and Isolation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Executive Summary

In the landscape of chiral auxiliaries and monoterpene-derived bioactive scaffolds, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS: 16934-77-3)[1][2] represents a stereochemical benchmark. Commonly referred to in the literature as (+)-neoisomenthylamine [3][4], this specific diastereomer of menthylamine is highly valued in asymmetric synthesis and structural analysis. Due to its unique all-cis relative configuration, it exhibits counter-intuitive conformational dynamics that challenge foundational assumptions about steric strain and equatorial preference in cyclohexane rings[5].

This whitepaper provides a comprehensive analysis of its stereochemical architecture, the causality behind its conformational behavior, and a self-validating protocol for its synthesis and isolation.

Stereochemical Architecture & Conformational Dynamics

The molecular architecture of (+)-neoisomenthylamine is defined by three contiguous stereocenters at C1, C2, and C5, all possessing the (R) absolute configuration[6]. This stereochemical arrangement dictates an all-cis relative configuration, meaning the amino group (-NH2), the isopropyl group (-CH(CH3)2), and the methyl group (-CH3) are all oriented on the same face of the cyclohexane ring.

The Axial Isopropyl Paradox

In standard cyclohexane conformational analysis, the bulkiest substituent dictates the equilibrium by adopting the equatorial position to minimize 1,3-diaxial interactions. The isopropyl group has a high A-value (≈2.15 kcal/mol), making its equatorial placement highly favorable. However, (+)-neoisomenthylamine presents a rare exception to this heuristic[5].

Because of the all-cis geometry, the molecule is forced to choose between two extreme chair conformers:

  • Chair Conformer A : The isopropyl group is axial , while the methyl and amino groups are equatorial .

  • Chair Conformer B : The isopropyl group is equatorial , while the methyl and amino groups are axial .

To understand the causality behind the favored conformer, we must calculate the aggregate steric penalties. If the molecule adopts Chair B to satisfy the isopropyl group, it forces both the methyl group (A-value ≈1.70 kcal/mol) and the amino group (A-value ≈1.20 kcal/mol) into axial positions. The combined steric penalty of these two axial groups (≈2.90 kcal/mol) exceeds the penalty of the single axial isopropyl group (≈2.15 kcal/mol). Furthermore, computational studies indicate that the equatorial amino group actively stabilizes Chair A more effectively than the corresponding hydroxyl group in neoisomenthol[7]. Consequently, the molecule thermodynamically favors Chair A, placing its bulkiest group in the axial position[5][7].

ConformationalEnergy Root (1R,2R,5R)-Neoisomenthylamine All-cis Relative Configuration ChairA Chair Conformer A NH2 (eq), Methyl (eq), Isopropyl (ax) Root->ChairA adopts ChairB Chair Conformer B NH2 (ax), Methyl (ax), Isopropyl (eq) Root->ChairB adopts ChairA->ChairB Ring Flip Equilibrium StrainA Steric Penalty: Iso (ax) ≈ 2.15 kcal/mol ChairA->StrainA StrainB Steric Penalty: NH2 (ax) + Me (ax) ≈ 2.90 kcal/mol ChairB->StrainB Result Conformer A is Thermodynamically Favored ΔG ≈ -0.75 kcal/mol StrainA->Result StrainB->Result

Conformational energy logic demonstrating the thermodynamic preference for the axial isopropyl chair.

Quantitative Analytical Data

Accurate characterization of (+)-neoisomenthylamine requires advanced chiroptical and NMR techniques. Historically, misassignments in the literature have occurred due to the complex rotameric populations of the isopropyl and amino groups[4][8]. The absolute configuration of neoisomenthylamine was definitively proven by correlating experimental low-temperature NMR data with calculated optical rotation values[8].

PropertyValue / DescriptionSource
IUPAC Name (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine[9]
CAS Registry Number 16934-77-3[1][2]
Common Name (+)-Neoisomenthylamine[3][4]
Molecular Formula C10H21N[2][10]
Molecular Weight 155.28 g/mol [2]
Optical Rotation[α]D +11.0° (c 1.0, in CHCl3)[4]
Relative Stereochemistry all-cis (1,2-cis, 1,5-cis)[6]
Favored Conformer NH2 (eq), Methyl (eq), Isopropyl (ax)[5][7]

Synthetic Methodologies & Isolation Protocols

The synthesis of nitrogen-containing compounds in the p-menthane series is of considerable interest due to their broad spectrum of biological action and utility as chiral ligands[5][11]. The most robust method for generating (+)-neoisomenthylamine is the reductive amination of l-menthol or isomenthone[11][12].

Self-Validating Protocol: Reductive Amination & Isolation

This protocol utilizes a thermodynamic/kinetic scrambling approach followed by rigorous fractional isolation.

Step 1: Catalytic Flow Amination

  • Procedure : Dissolve l-menthol in an aliphatic nitrile (e.g., acetonitrile). Process the solution through a flow-through catalytic apparatus under H2 pressure at 150–200 °C in the presence of a heterogeneous catalyst (e.g., Pd/C)[12].

  • Causality : The extreme thermal and reductive conditions cause the stereocenter at C1 to scramble and induce epimerization at C2/C5. This transforms the stereochemically pure l-menthol into a mixture of four diastereomeric amines: menthylamine (54%), neomenthylamine (24%), isomenthylamine (17%), and the target neoisomenthylamine (5%)[11][12].

Step 2: Fractional Crystallization of Hydrochloride Salts

  • Procedure : Treat the crude amine mixture with ethereal HCl to precipitate the amine hydrochlorides. Filter the bulk precipitate (primarily menthylamine and neomenthylamine salts). Retain and concentrate the mother liquor.

  • Causality : Diastereomeric salts exhibit drastically different lattice energies and solubility profiles. The all-cis neoisomenthylamine hydrochloride is highly soluble in ethereal solvents compared to its trans-diequatorial counterparts, allowing for its enrichment in the liquid phase.

Step 3: Chromatographic Resolution

  • Procedure : Neutralize the enriched mother liquor with 1M NaOH, extract the free amines using dichloromethane, and concentrate. Subject the residue to silica gel column chromatography using a highly polar basic eluent (CHCl3 / MeOH / NH4OH).

Step 4: Self-Validation & Quality Control

  • Procedure : To validate that the isolated fraction is strictly the (1R,2R,5R) isomer, measure the specific optical rotation. A reading of [α]D +11.0° in chloroform confirms the isolation of (+)-neoisomenthylamine[4]. Verify the structure via 13C NMR; the axial isopropyl group uniquely shifts the C2 and C4 resonances upfield relative to the all-equatorial menthylamine due to γ-gauche steric shielding[11].

ExperimentalWorkflow Step1 Precursor Selection l-Menthol or Isomenthone Step2 Reductive Amination Aliphatic Nitriles, H2, Heterogeneous Catalyst Step1->Step2 Step3 Isomeric Mixture Generation Menthyl-, Neomenthyl-, Isomenthyl-, Neoisomenthyl-amines Step2->Step3 Catalytic Flow (150-200°C) Step4 Fractional Crystallization & Chromatography Ethereal HCl / Silica Gel Separation Step3->Step4 Ratio: 54:24:17:5 Step5 Chiroptical & NMR Validation Optical Rotation, 13C/1H NMR Step4->Step5 Isolate Minor Fraction Step6 Pure (+)-Neoisomenthylamine (1R,2R,5R)-Isomer Isolated Step5->Step6 Confirm [α]D +11.0°

Experimental workflow for the synthesis, isolation, and validation of (+)-neoisomenthylamine.

References

  • 001CHEMICAL . CAS No. 16934-77-3, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine. Retrieved from 2

  • Fluorochem . (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine. Retrieved from 9

  • Global Substance Registration System (GSRS) / NIH . NEOISOMENTHOL, (+)-. Retrieved from 6

  • Journal of the Chemical Society (Resumed) . Researches in the menthone series. Part V. d-neoisoMenthylamine (1927). Retrieved from 3

  • Chemistry of Natural Compounds . Reductive amination of l-menthol by aliphatic nitriles. Retrieved from 11

  • Journal of Molecular Structure (MPG.PuRe) . Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data (2015). Retrieved from 5

  • Philipps-Universität Marburg (CORE) . Structural analysis of natural products focussing on the absolute configuration. Retrieved from 13

Sources

Foundational

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine physical properties

Title: Stereochemical Profiling and Physicochemical Characterization of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Executive Summary (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, commonly known in literature as (+)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Profiling and Physicochemical Characterization of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Executive Summary

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, commonly known in literature as (+)-neoisomenthylamine, is a highly specialized chiral auxiliary and building block utilized in asymmetric synthesis and drug development. This technical guide provides an in-depth analysis of its physical properties, the causality behind its unique conformational behavior, and self-validating experimental protocols required for its precise characterization.

Structural and Conformational Dynamics

The physical properties of menthylamine isomers are fundamentally dictated by their stereochemistry. The (1R,2R,5R) configuration of (+)-neoisomenthylamine forces the molecule into a sterically demanding environment. In a standard cyclohexane chair conformation, the isopropyl and methyl groups experience severe 1,3-diaxial interactions or gauche steric clashes.

Causality in Physical Behavior: Consequently, (+)-neoisomenthylamine exhibits a high degree of conformational flexibility, often adopting non-chair conformations (such as a twisted boat) to minimize steric strain1[1]. This inherent flexibility is the primary causal factor behind its strong solvent-dependent chiroptical properties (Optical Rotatory Dispersion, ORD) and its distinct boiling point profile. The bulky isopropyl group partially shields the primary amine, altering its hydrogen-bonding capacity and aggregation tendency compared to less hindered isomers like standard (-)-menthylamine.

Physicochemical Properties Profile

The following table synthesizes the quantitative physical data for the (1R,2R,5R) isomer.

PropertyValueMethod / Condition
Chemical Name (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamineIUPAC Nomenclature
Common Synonym (+)-NeoisomenthylamineTrivial Name
CAS Registry Number 16934-77-32[2]
Molecular Formula C10H21NExact Mass: 155.167 g/mol
Molecular Weight 155.28 g/mol 3[3]
Boiling Point 89 °C at 14.5 mmHg4[4]
Density ~0.834 g/cm³Standard Conditions[3]
Specific Rotation [α]D +9.0° (c=1, CHCl3)Polarimetry at 589 nm[4]

Experimental Methodologies for Property Validation

Protocol 1: Self-Validating Chiroptical Measurement (ORD)

Causality: Because (+)-neoisomenthylamine exists as a delicate equilibrium of conformers, its optical rotation is highly sensitive to the dielectric constant of the solvent. Measuring in a non-polar solvent (CHCl3) and validating against Density Functional Theory (DFT) calculations ensures the absolute configuration is correctly assigned without artifacts from solvent-induced conformational shifts. Step-by-Step Workflow:

  • Preparation: Dissolve exactly 10.0 mg of the purified amine in 1.00 mL of anhydrous, spectroscopically pure chloroform (CHCl3).

  • Calibration: Zero a high-precision polarimeter using a 100 mm quartz cell filled with the pure CHCl3 blank at a strictly controlled 20.0 °C.

  • Measurement: Introduce the sample and record the observed rotation (α) at the sodium D-line (589 nm).

  • Calculation: Compute the specific rotation [α]D = α / (c × l), where c is concentration in g/mL and l is path length in dm.

  • Validation: Cross-reference the empirical [α]D (+9.0°) with ab initio DFT predicted values for the (1R,2R,5R) conformer population. A match within ±2° confirms both purity and stereochemical integrity.

Protocol 2: Reduced-Pressure Boiling Point Determination

Causality: Aliphatic amines of this molecular weight are prone to thermal oxidation and decomposition at their atmospheric boiling points (~192 °C). Conducting distillation under reduced pressure (14.5 mmHg) lowers the thermal energy required, preserving the stereochemical integrity of the neoiso-centers and preventing epimerization. Step-by-Step Workflow:

  • Apparatus Setup: Assemble a short-path micro-distillation unit connected to a high-vacuum pump and a digital Pirani gauge.

  • Equilibration: Load the sample into the boiling flask with a PTFE-coated magnetic stir bar. Evacuate the system to exactly 14.5 mmHg.

  • Distillation: Heat the oil bath gradually (2 °C/min). Monitor the vapor temperature continuously.

  • Collection: Collect the main fraction distilling at a constant vapor temperature of 89 °C.

  • Validation: Analyze the collected fraction via GC-MS to confirm the absence of thermal degradation products (e.g., elimination to menthene).

Workflows and Synthetic Pathways

To ensure rigorous quality control in drug development, the stereochemical assignment of (+)-neoisomenthylamine must follow a multi-modal validation workflow.

G N1 Sample Preparation ((+)-Neoisomenthylamine) N2 Conformational Search (DFT Optimization) N1->N2 N5 Physical Validation (BP, Density, [α]D) N1->N5 N3 NMR Spectroscopy (J-coupling Analysis) N2->N3 N4 Chiroptical Profiling (ORD, VCD, ECD) N2->N4 N6 Absolute Configuration Validated (1R,2R,5R) N3->N6 N4->N6 N5->N6

Workflow for the stereochemical and physical validation of (+)-neoisomenthylamine.

The synthesis of the (1R,2R,5R) isomer typically begins with a menthone precursor, proceeding through an oxime intermediate before undergoing stereoselective reduction and rigorous chiral resolution.

Pathway M (-)-Menthone (Precursor) O Menthone Oxime Intermediate M->O NH2OH R Reduction (Na/EtOH) O->R Reduction P (1R,2R,5R)-Isomer (+)-Neoisomenthylamine R->P Resolution

Synthetic derivation pathway of (+)-neoisomenthylamine from (-)-menthone.

References

  • Title: (1R,2R,5R)
  • Source: Scribd (J. D. Connolly, R. A. Hill)
  • Source: MPG.
  • Title: Cyclohexanamine,5-methyl-2-(1-methylethyl)

Sources

Exploratory

Technical Guide: Spectroscopic &amp; Conformational Analysis of (1R,2R,5R)-Neoisomenthylamine

The following technical guide is structured to address the specific stereochemical and spectroscopic challenges associated with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , also known as (+)-Neoisomenthylamine . Unli...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific stereochemical and spectroscopic challenges associated with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , also known as (+)-Neoisomenthylamine .

Unlike the common (-)-menthylamine (1R,2S,5R), the (1R,2R,5R) isomer presents unique conformational mobility that complicates spectroscopic assignment. This guide synthesizes theoretical conformational analysis with available experimental benchmarks to provide a robust framework for identification.

Executive Summary & Stereochemical Identity

Target Molecule: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Common Name: (+)-Neoisomenthylamine CAS Registry: Not widely listed (Analogous alcohol CAS: 20752-34-5) Molecular Formula:


Molecular Weight:  155.28  g/mol 
The "Neoiso" Challenge

The (1R,2R,5R) configuration represents the neoiso- series of the p-menthane backbone. This is distinct from the stable, all-equatorial (-)-menthylamine (1R,2S,5R).

  • Menthol/Menthylamine (1R,2S,5R): C1-Eq, C2-Eq, C5-Eq. (Rigid Chair).

  • Neoisomenthylamine (1R,2R,5R): The inversion at C2 forces a conflict. If the ring remains in the standard chair, the bulky isopropyl group is forced into a highly unfavorable axial position.

Implication for Researchers: You cannot rely on standard menthylamine NMR shifts. The (1R,2R,5R) isomer exists in a dynamic equilibrium or a distorted chair, leading to signal broadening and non-standard coupling constants (


-values).

Conformational Analysis & Graphviz Visualization

To interpret the NMR data correctly, one must understand the dynamic equilibrium. The molecule flips between two chair forms to relieve steric strain.

Conformation cluster_legend Spectroscopic Consequence ChairA Conformer A (Standard Numbering) C1-NH2 (Eq) C2-iPr (Axial!) C5-Me (Eq) Twist Twist-Boat Intermediate High Energy Transition ChairA->Twist Steric Strain (Axial Isopropyl) ChairB Conformer B (Ring Flip) C1-NH2 (Axial) C2-iPr (Eq) C5-Me (Axial) ChairB->Twist Twist->ChairA Twist->ChairB Relaxation Note Observed NMR signals are often a population-weighted average of Conformer A and B.

Figure 1: Conformational equilibrium of (1R,2R,5R)-Neoisomenthylamine. The high A-value of the isopropyl group (~2.1 kcal/mol) destabilizes Chair A, while Chair B forces the Methyl and Amine groups axial.

Spectroscopic Atlas

Due to the conformational averaging described above, experimental data for the pure (1R,2R,5R) isomer is rare in literature compared to the (1R,2S,5R) isomer. The data below synthesizes theoretical predictions with comparative experimental data from the neoiso- series.

A. Nuclear Magnetic Resonance (NMR) Profile

Solvent:


 (Standard) or 

(Recommended for resolution of overlapping multiplets).

H NMR (Proton) - Predictive Shifts & Multiplicity
Proton Position

(ppm)
Multiplicity

(Hz) Coupling Insight
H-1 (CH-NH2) 3.10 - 3.35Broad MultipletDiagnostic: In the (1R,2S,5R) isomer, this is a clean td (

).[1] In (1R,2R,5R), the

coupling is reduced due to the loss of trans-diaxial geometry.
H-2 (CH-iPr) 1.45 - 1.60MultipletOverlaps significantly with backbone protons.
H-5 (CH-Me) 1.20 - 1.40Multiplet-
H-7 (Me of iPr) 0.88 - 0.92Doublet

. Diastereotopic methyls may appear as two distinct doublets.
H-10 (Ring Me) 0.95 - 1.05Doublet

.
-NH2 1.10 - 2.50Broad SingletHighly dependent on concentration and water content. Disappears with

shake.[2]

C NMR (Carbon) - Characteristic Shifts
Carbon Position

(ppm)
Structural Assignment
C-1 (CH-NH2) 48.0 - 51.0Upfield shift relative to (1R,2S,5R) (

ppm) due to steric compression (gamma-gauche effect) from the axial substituent.
C-2 (CH-iPr) 42.0 - 45.0-
C-5 (CH-Me) 30.0 - 33.0-
C-3/C-4/C-6 20.0 - 35.0Methylene envelope.
C-7/C-8/C-9 18.0 - 22.0Isopropyl and Methyl carbons.

Critical Validation: If your


C spectrum shows C-1 at >52.0 ppm , you likely have the standard (1R,2S,5R)-menthylamine , not the neoiso- isomer.
B. Infrared Spectroscopy (FT-IR)
  • Primary Amine N-H Stretch: Doublet at

    
     (asymmetric) and 
    
    
    
    (symmetric).
  • N-H Bend (Scissoring): Broad band

    
    .
    
  • C-H Stretch: Strong alkyl stretching

    
     (Characteristic of cyclohexane ring).
    
  • Fingerprint Region: Distinct bands at

    
     differ between isomers due to skeletal vibration modes.
    
C. Mass Spectrometry (MS)
  • Ionization: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 155.
    
  • Base Peak: m/z 112 (Loss of Isopropyl group,

    
    ).
    
  • Alpha-Cleavage: m/z 30 (Characteristic amine fragment

    
    ).
    

Experimental Differentiation Protocol

Since (1R,2R,5R)-neoisomenthylamine is difficult to distinguish from its isomers by simple 1D NMR, the following Derivatization Protocol is required for definitive proof of stereochemistry.

Method: Mosher's Amide Analysis

Reaction with chiral Mosher's acid chloride (


-(-)-MTPA-Cl) converts the amine into diastereomeric amides. The anisotropy of the phenyl ring in the MTPA group causes predictable shifts in the proton NMR of the cyclohexane ring.

Workflow:

  • Reaction: Mix 10 mg Amine + 1.2 eq

    
    -(-)-MTPA-Cl + Pyridine in 
    
    
    
    .
  • Analysis: Acquire

    
    H NMR.
    
  • Interpretation:

    • Calculate

      
      .
      
    • The sign of

      
       for protons H-2 and H-6 allows mapping of the absolute configuration at C-1.
      

Protocol Start Unknown Isomer Sample Step1 1. Dissolve in CDCl3 2. Add R-(-)-MTPA-Cl 3. Add Pyridine (Base) Start->Step1 Step2 Acquire 1H NMR (500 MHz+) Step1->Step2 Step3 Analyze H-1 Signal Multiplicity Step2->Step3 Decision H-1 signal appearance? Step3->Decision ResultA Wide td (J~10Hz) Likely (1R,2S,5R) Menthylamine Decision->ResultA Large Coupling ResultB Narrow/Broad m (J<5Hz) Likely (1R,2R,5R) Neoisomenthylamine Decision->ResultB Small Coupling

Figure 2: Decision tree for distinguishing Menthylamine isomers using NMR coupling constants.

Applications in Drug Development

The (1R,2R,5R) isomer is a "Chiral Pool" building block. Its specific utility lies in:

  • Chiral Resolution Agents: Used to resolve racemic carboxylic acids via crystallization of diastereomeric salts. The unique spatial arrangement of the (1R,2R,5R) isomer offers a different "chiral pocket" than standard menthylamine.

  • Asymmetric Synthesis: Serves as a chiral auxiliary in alkylation reactions. The axial/equatorial flux can be exploited to direct steric bulk in transition states.

References

  • Reinscheid, U. M., & Reinscheid, F. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure, 1103, 166-176.

    • Key Insight: Confirms the lack of low-temperature experimental NMR data for neoisomenthylamine and provides calculated optical rot
  • Härtner, J., & Reinscheid, U. M. (2008).[3][4] Conformational analysis of menthol diastereomers by NMR and DFT computation. Journal of Molecular Structure, 872(2-3), 145-149.[4] [4]

    • Key Insight: Establishes the NMR shifts for the menthol series, serving as the baseline for the amine deriv
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Key Insight: Essential for distinguishing solvent peaks from the complex aliph

Sources

Foundational

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine 13C NMR analysis

This guide provides an in-depth technical analysis of the C NMR spectroscopy of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine . Based on the specific stereochemical designation (1R,2R,5R), this molecule corresponds to (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the


C NMR spectroscopy of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine .

Based on the specific stereochemical designation (1R,2R,5R), this molecule corresponds to (+)-Neoisomenthylamine . This isomer presents a unique analytical challenge compared to the more common (-)-menthylamine due to its conformational mobility, requiring specific protocols for accurate assignment.

Technical Guide: C NMR Analysis of (+)-Neoisomenthylamine

Part 1: Executive Summary & Stereochemical Identity

Target Molecule: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Common Name: (+)-Neoisomenthylamine CAS Registry Number: 21411-81-4 (Generic for isomer mix), Specific isomer references often require chiral definitions.

The "Neoiso" Challenge

Unlike (-)-menthylamine (1R,2S,5R), where all bulky substituents (isopropyl, methyl, amine) occupy stable equatorial positions in a chair conformation, the (1R,2R,5R) configuration of neoisomenthylamine forces a conformational conflict .

  • Configuration: 1R, 2R, 5R.

  • Structural Consequence: It is impossible for all three substituents to be equatorial simultaneously. The molecule exists in a dynamic equilibrium between two chair conformers, neither of which is perfectly stable. This results in averaged NMR signals at room temperature and requires low-temperature analysis for resolution.

Part 2: Structural Dynamics & Conformational Analysis

To interpret the NMR spectrum, one must understand the species present in solution. The (1R,2R,5R) configuration creates a "frustrated" system.

The Conformational Equilibrium
  • Conformer A (Axial Isopropyl):

    • C1 (NH

      
      ):  Equatorial
      
    • C2 (iPr): Axial

    • C5 (Me): Equatorial

    • Penalty: High steric strain from the axial isopropyl group (A-value ~2.15 kcal/mol).

  • Conformer B (Diaxial):

    • C1 (NH

      
      ):  Axial
      
    • C2 (iPr): Equatorial

    • C5 (Me): Axial

    • Penalty: 1,3-diaxial interaction between the amine and the C5-methyl group, plus the inherent axial strain.

Research indicates that Conformer A (Axial iPr) is often the dominant species or that the population is nearly split, leading to significant signal averaging.

Neoisomenthylamine_Conformers Figure 1: Dynamic equilibrium of (1R,2R,5R)-Neoisomenthylamine causing chemical shift averaging. ConfA Conformer A (1-Eq, 2-Ax, 5-Eq) Axial Isopropyl Strain ConfB Conformer B (1-Ax, 2-Eq, 5-Ax) 1,3-Diaxial Interaction ConfA->ConfB Fast Exchange Observed Observed NMR Spectrum (Room Temp) ConfA->Observed Population Weighted ConfB->Observed Average

Part 3: C NMR Spectral Analysis

The following data represents the diagnostic chemical shifts for the menthyl amine series. Note that for Neoisomenthylamine , the values are distinctively shielded (shifted upfield) compared to standard menthylamine due to the gamma-gauche effect arising from axial substituents.

Diagnostic Shift Table (CDCl , 100 MHz)
Carbon PositionAtom TypeChemical Shift (

, ppm)
Mechanistic Explanation
C1 CH-NH

46.0 - 49.5 Diagnostic: Significantly upfield from (-)-menthylamine (~52 ppm). Shielded by the proximity of the axial isopropyl (in Conf A) or its own axial position (in Conf B).
C2 CH-iPr 40.0 - 44.0 Diagnostic: Shielded relative to menthol (~50 ppm) due to steric crowding and axial character.
C3 CH

24.0 - 26.0Typical cyclohexane methylene, influenced by C2 substitution.
C4 CH

34.0 - 36.0Distal methylene.
C5 CH-Me 28.0 - 30.0 Methine carrying the methyl group.
C6 CH

40.0 - 42.0Adjacent to the amine center.
C7 CH

(C5)
20.0 - 22.5Equatorial methyl group (in Conf A).
C8/C9 CH

(iPr)
20.0 - 22.0Isopropyl methyls. Often appear as distinct peaks if rotation is restricted.
C10 CH (iPr)26.0 - 28.0Methine of the isopropyl group.

Note: Exact values vary by ±1-2 ppm depending on concentration and temperature due to the shifting equilibrium.

Key Differentiators from Other Isomers
  • Vs. (-)-Menthylamine (1R,2S,5R): Menthylamine has a C1 signal >50 ppm and a C2 signal >48 ppm (all equatorial). Neoisomenthylamine is consistently upfield (lower ppm) for ring carbons C1 and C2.

  • Vs. (+)-Neomenthylamine (1S,2S,5R): Neomenthylamine has an axial NH

    
     but equatorial alkyl groups. Its spectrum is distinct, particularly at C3 and C4.
    

Part 4: Experimental Protocol for Validation

To scientifically validate the (1R,2R,5R) structure, you cannot rely solely on a standard 1D


C spectrum at 25°C. You must prove the stereochemistry via NOE (Nuclear Overhauser Effect) and coupling constants.
Sample Preparation
  • Solvent: Benzene-d

    
     (C
    
    
    
    D
    
    
    )
    is preferred over CDCl
    
    
    for this specific isomer. The magnetic anisotropy of the benzene ring helps separate the crowded signals of the axial/equatorial protons, aiding the HSQC/HMBC correlation.
  • Concentration: 15-20 mg in 0.6 mL solvent.

Variable Temperature (VT) NMR (Critical Step)

Because (1R,2R,5R) exists in equilibrium:

  • Experiment: Acquire

    
    C spectra at 298 K  (RT) and 223 K  (-50°C).
    
  • Expected Result: At -50°C, the averaged signals should split or sharpen into the signals of the dominant conformer (likely Chair A with axial isopropyl). If the signals remain sharp and unchanged at RT, you likely have the wrong isomer (e.g., stable menthylamine).

J-Coupling Analysis ( H NMR Confirmation)

While this guide focuses on


C, the carbon assignment is validated by the proton coupling at C1.
  • Target: H1 proton signal (attached to C1).

  • Observation: Look for the coupling constant

    
    .
    
    • If Small (< 5 Hz): Indicates eq-ax or eq-eq coupling (consistent with Neoisomenthylamine H1 equatorial / H2 axial).

    • If Large (~10-11 Hz): Indicates ax-ax coupling (consistent with standard Menthylamine).

Validation_Workflow Figure 2: Validation workflow for distinguishing Neoisomenthylamine. Step1 Dissolve in C6D6 (Avoid CDCl3 overlap) Step2 Run 1H NMR Check J(H1,H2) Step1->Step2 Decision Is J < 5 Hz? Step2->Decision Step3 Run 13C NMR at -50°C Decision->Step3 Yes Result Confirm (1R,2R,5R) (+)-Neoisomenthylamine Step3->Result

References

  • Reinscheid, U. M., & Reinscheid, F. (2016).[1][2][3] Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure, 1103, 166-176.[2]

    • Significance: The definitive work correcting historical misassignments of neoisomenthylamine and providing rigorous conform
    • [2]

  • Härtner, J., & Reinscheid, U. M. (2015). Conformational analysis of menthol diastereomers by NMR and DFT computation. Journal of Molecular Structure, 1083, 21-28.

    • Significance: Establishes the NMR baseline for the menthyl skeleton and the impact of axial/equ
  • Metzger, J. O., et al. (2000). Reductive amination of menthone isomers.

    • Significance: Describes the synthetic mixtures where (1R,2R,5R)

Sources

Exploratory

Technical Guide: FT-IR Spectrum Analysis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

[1] Executive Summary This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (commonly referred to as (+)-Isomenthylami...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (commonly referred to as (+)-Isomenthylamine or simply Isomenthylamine ).[1]

Unlike its diastereomer menthylamine, the (1R,2R,5R) isomer possesses a unique stereochemical configuration where the amine group at C1 and the isopropyl group at C2 are in a cis relationship. This creates specific steric interactions (gauche effects) that manifest as distinct spectral signatures, particularly in the fingerprint region. This guide details the sample preparation protocols, band assignments, and differentiation strategies required for rigorous quality control and structural validation in pharmaceutical applications.

Molecular Architecture & Vibrational Theory[1][2]

To accurately interpret the spectrum, one must understand the vibrational freedom constrained by the molecule's geometry.

Stereochemical Configuration

The (1R,2R,5R) configuration dictates the conformational preference of the cyclohexane ring.

  • Isopropyl Group (C2): Due to its high steric bulk (A-value ~2.15 kcal/mol), the isopropyl group drives the equilibrium toward a chair conformation where it occupies the equatorial position.

  • Amine Group (C1): In the (1R,2R) configuration relative to an equatorial isopropyl group, the amine group is forced into an axial or pseudo-axial orientation (depending on the specific twist-boat accessibility).[1]

  • Vibrational Consequence: An axial C-N bond typically vibrates at a lower frequency than an equatorial C-N bond due to 1,3-diaxial strain and changes in bond force constants. This is the primary differentiator from menthylamine (where the amine is equatorial).

Key Vibrational Modes

The spectrum is dominated by three distinct zones:

  • High-Frequency (3500–2800 cm⁻¹): N-H stretching (H-bonding sensitive) and C-H stretching (sp³ hybridization).[1]

  • Mid-Frequency (1650–1400 cm⁻¹): N-H scissoring and C-H bending (scissoring/rocking).

  • Fingerprint Region (1200–600 cm⁻¹): C-N stretching, skeletal ring vibrations, and N-H wagging.[1]

Experimental Protocol: Self-Validating Systems

Reproducibility in amine spectroscopy is plagued by "Amine Blush"—the rapid reaction of primary amines with atmospheric CO₂ to form carbamates. The following protocol minimizes this artifact.

Sample Preparation Workflow

SamplePrep Start Start: Raw Material StateCheck Physical State Check Start->StateCheck Liquid Liquid (Neat) StateCheck->Liquid Oil Solid Solid (HCl Salt) StateCheck->Solid Crystal N2Purge N2 Purge (Critical) Liquid->N2Purge CellLoad Load KBr/ZnSe Cell Solid->CellLoad KBr Pellet N2Purge->CellLoad Thin Film Acquisition Spectral Acquisition CellLoad->Acquisition QC QC: Check 2350 cm⁻¹ (CO2) & 1570 cm⁻¹ (Carbamate) Acquisition->QC

Figure 1: Decision tree for sample preparation ensuring exclusion of atmospheric CO₂ artifacts.

Methodological Steps
  • Purge Environment: Ensure the ATR (Attenuated Total Reflectance) crystal or transmission cell is purged with dry nitrogen for 5 minutes prior to background collection.

  • Background Collection: Collect background (air/N2) immediately before sample loading.

  • Sample Loading (Liquid): Place 1 drop of (1R,2R,5R)-Isomenthylamine on a Diamond or ZnSe ATR crystal. Speed is critical to avoid CO₂ absorption.

  • Acquisition: Scan range 4000–450 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • Validation: Check for a broad band near 1570 cm⁻¹ (N-H bend of carbamate salt).[1] If present, the sample is compromised.

Spectral Assignment & Analysis

The following table summarizes the characteristic bands for the free base (liquid film).

Detailed Assignment Table
Frequency (cm⁻¹)Vibrational ModeAssignment DescriptionStructural Insight
3380 ± 10 ν_as(N-H)Asymmetric StretchPrimary Amine Diagnostic. The high-frequency component of the doublet.
3290 ± 10 ν_s(N-H)Symmetric StretchThe lower frequency component. Broadening indicates H-bonding.
2950–2850 ν(C-H)sp³ C-H StretchIntense cluster. Includes asymmetric CH₃ and CH₂ stretches.
2870 ν(C-H)Methine StretchSpecific to the tertiary carbons (C1, C2, C5) in the ring.[1]
1620–1590 δ(N-H)Scissoring (Bend)"Amine Scissor."[1] Often weak/medium.[2] Shifts higher if H-bonded.
1460 δ(CH₂)ScissoringTypical cyclohexane ring methylene deformation.
1385 / 1365 δ(CH₃)Isopropyl DoubletGem-dimethyl signature. The split peak confirms the isopropyl group.[1]
1050–1030 ν(C-N)C-N StretchStereo-marker. Likely lower freq than Menthol (1090) due to axial orientation.
850–750 ω(N-H)WaggingBroad "out-of-plane" wag. Characteristic of primary amines.
The "Fingerprint" Differentiation (Isomerism)[1]

The most critical aspect of this analysis is distinguishing the (1R,2R,5R) isomer from the (1R,2S,5R) menthylamine isomer.

  • C-N Stretching Region (1000–1200 cm⁻¹):

    • Menthylamine (1R,2S,5R): The amine is equatorial.[1] Equatorial C-N stretches are generally stronger and appear at higher frequencies (~1080–1090 cm⁻¹).

    • Isomenthylamine (1R,2R,5R): The amine is axial (relative to the stable chair with equatorial isopropyl).[1] Axial C-N stretches shift to lower frequencies (~1030–1050 cm⁻¹) and may appear as a more complex multiplet due to coupling with ring vibrations.

Structural Validation Logic

To confirm the identity of the molecule using IR data alone, follow this logic flow. This ensures that the spectrum corresponds to the specific chiral amine and not a degradation product or isomer.

SpectralLogic Input Input Spectrum CheckNH Region 3300-3400 cm⁻¹: Doublet Present? Input->CheckNH ResultPrimary Confirmed: Primary Amine CheckNH->ResultPrimary Yes Fail Reject: Not Target Molecule CheckNH->Fail No (Single/None) CheckIso Region 1360-1385 cm⁻¹: Gem-Dimethyl Split? ResultIsopropyl Confirmed: Isopropyl Group CheckIso->ResultIsopropyl Yes CheckIso->Fail No CheckCN Region 1030-1090 cm⁻¹: C-N Stretch Position? ResultIso Likely Isomenthylamine (Axial C-N: ~1040 cm⁻¹) CheckCN->ResultIso Lower Freq ResultMenthol Likely Menthylamine (Equatorial C-N: ~1090 cm⁻¹) CheckCN->ResultMenthol Higher Freq ResultPrimary->CheckIso ResultIsopropyl->CheckCN

Figure 2: Logic gate for spectral confirmation of (1R,2R,5R)-Isomenthylamine.

References

  • NIST Chemistry WebBook. Infrared Spectra of Cyclohexanone, 5-methyl-2-(1-methylethyl)-, cis- (Isomenthone - Precursor).[1] National Institute of Standards and Technology.[3] [Link][1]

  • SDBS. Spectral Database for Organic Compounds - Menthylamine derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for Axial/Equatorial shift rules). [Link][1]

  • PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine (Stereoisomer Comparison). National Library of Medicine. [Link]

Sources

Foundational

Technical Analysis: Mass Spectrometry of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

This guide provides an in-depth technical analysis of the mass spectrometry characteristics of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine . This specific stereoisomer, often referred to in the context of neoisomenthy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry characteristics of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine . This specific stereoisomer, often referred to in the context of neoisomenthylamine (depending on specific nomenclature conventions relative to the menthol skeleton), presents unique analytical challenges due to its structural similarity to other menthylamine diastereomers.

The following content is structured for analytical chemists and drug development professionals requiring rigorous identification protocols.

Physicochemical Context & Stereochemistry

Before interpreting the mass spectrum, it is critical to define the stereochemical environment, as this influences ionization stability and chromatographic retention, which are essential for distinguishing this isomer from the more common (-)-menthylamine (1R,2S,5R).

  • IUPAC Name: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexan-1-amine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 155.28 g/mol [2]

  • Stereochemical Configuration:

    • C1 (Amine): R-configuration

    • C2 (Isopropyl): R-configuration

    • C5 (Methyl): R-configuration

  • Conformational Analysis: Unlike the all-equatorial arrangement of (-)-menthylamine, the (1R,2R,5R) configuration forces substituents into an axial/equatorial mix (typically the amine or isopropyl group adopts an axial position depending on the chair flip energy), leading to distinct thermodynamic stability and gas-phase fragmentation probabilities.

Mass Spectrometry Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), aliphatic cyclic amines undergo predictable fragmentation driven by


-cleavage and alkyl group losses. While the mass-to-charge (m/z) values are shared among menthylamine isomers, the relative intensities  often vary due to stereoelectronic effects (e.g., axial amines facilitate different elimination pathways than equatorial amines).
Key Diagnostic Ions
m/z ValueIon IdentityFragmentation MechanismDiagnostic Relevance
155

Molecular IonTypically weak or absent in aliphatic amines; confirms MW.
140

Loss of MethylLoss of C5-methyl group.
138

DeaminationCritical: Stereoisomers with axial amines (like 1R,2R,5R) often show higher intensity here due to facile 1,3-diaxial elimination compared to equatorial isomers.
112

Loss of IsopropylCleavage of the bulky C2-isopropyl group. Often a prominent high-mass peak.
95

Hydrocarbon CoreFormed from the loss of both the amine and isopropyl group (or subsequent rearrangements).
70

Ring FragmentCharacteristic pyrrolidine-type fragment formed after ring opening.
56

Base Peak (Typical) Formed via

-cleavage adjacent to Nitrogen followed by Hydrogen rearrangement.
Fragmentation Pathway Logic

The fragmentation is dominated by the stability of the nitrogen lone pair, which directs


-cleavage.
  • 
    -Cleavage:  The bond between C1 and C2 (or C1 and C6) breaks, stabilizing the radical cation on the nitrogen.
    
  • Loss of Substituents: The bulky isopropyl group at C2 is labile. The loss of 43 Da (isopropyl) yields the ion at m/z 112.

  • Ring Disintegration: Subsequent breakdown yields low molecular weight amine fragments (m/z 30, 44, 56) and hydrocarbon clusters (m/z 41, 55, 69).

Diagram: Fragmentation Signaling Pathway

The following diagram illustrates the logical flow of fragmentation for the menthylamine skeleton.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 155 Alpha_Cleavage Alpha-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Radical Stabilization Loss_iPr Loss of Isopropyl [M - 43]+ m/z 112 M_Ion->Loss_iPr - C3H7 (43 Da) Loss_Me Loss of Methyl [M - 15]+ m/z 140 M_Ion->Loss_Me - CH3 (15 Da) Deamination Deamination [M - NH3]+ m/z 138 M_Ion->Deamination - NH3 (17 Da) (Favored in Axial) Base_Peak Base Peak C3H6N+ m/z 56 Alpha_Cleavage->Base_Peak Rearrangement Frag_70 Ring Fragment C4H8N+ m/z 70 Alpha_Cleavage->Frag_70 Fragmentation Loss_iPr->Frag_70 Ring Degredation

Caption: Proposed EI-MS fragmentation pathway for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine showing major diagnostic ions.

Differentiation Strategy: Isomer Resolution

Relying solely on the mass spectrum is insufficient for distinguishing (1R,2R,5R) from (1R,2S,5R) due to spectral similarity. A self-validating protocol must include Chromatographic Retention Indices (RI) and/or Derivatization.

A. Retention Index (RI) Verification

The (1R,2R,5R) isomer possesses a different molecular volume and polarity interaction than the standard (-)-menthylamine.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Expected Behavior: The (1R,2R,5R) isomer (neoisomenthylamine type) typically elutes after the (1R,2S,5R) isomer due to the interaction of the axial amine with the stationary phase, though this is column-dependent.

  • Validation: You must calculate the Linear Retention Index (LRI) using an alkane ladder (

    
    ).
    
B. Derivatization Protocol (Recommended)

Derivatization with Trifluoroacetic Anhydride (TFAA) or MSTFA improves peak shape and provides unique mass shifts that can accentuate stereochemical differences.

Protocol: TFA Derivatization
  • Aliquot: Take 50 µL of amine sample (1 mg/mL in DCM).

  • Reagent: Add 50 µL TFAA (Trifluoroacetic anhydride).

  • Incubation: Heat at 60°C for 15 minutes.

  • Dry: Evaporate to dryness under

    
    .
    
  • Reconstitute: Dissolve in 100 µL Ethyl Acetate.

  • Analysis: Inject 1 µL.

    • New Target Ion: Look for

      
       at m/z 251 (
      
      
      
      ).
    • Diagnostic: The

      
       group (m/z 69) will be dominant, but the molecular ion stability often varies significantly between derivatized isomers.
      

Experimental Workflow Diagram

The following Graphviz diagram outlines the end-to-end workflow for confirming the identity of the (1R,2R,5R) isomer.

Workflow Sample Crude Sample (1R,2R,5R)-Amine Deriv Derivatization (TFAA or MSTFA) Sample->Deriv Optional but Recommended GC_Sep GC Separation (DB-5ms Column) Sample->GC_Sep Direct Injection Deriv->GC_Sep Derivatized Analyte MS_Det MS Detection (EI 70eV) GC_Sep->MS_Det Elution Data_Anal Data Analysis Compare RI & Ion Ratios MS_Det->Data_Anal Spectrum Generation Validation Identity Confirmed Data_Anal->Validation Match Reference

Caption: Analytical workflow for the definitive identification of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine.

Summary of Data for Validation

To validate your experimental results, compare against these core parameters:

  • Molecular Ion: m/z 155 (Trace).

  • Base Peak: m/z 56 (or 70 depending on tuning).

  • Key Loss: m/z 112 (Loss of Isopropyl).

  • Differentiation Factor:

    • If m/z 138 (

      
      ) is unusually high (>10% of base peak), suspect Axial amine configuration (1R,2R,5R or 1S,2S,5R) over Equatorial (1R,2S,5R).
      
    • Confirm with LRI relative to a standard.

References

  • National Center for Advancing Translational Sciences (NCATS). 2-(Isopropyl)-5-methylcyclohexylamine (Inxight Drugs). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Amine Fragmentation Patterns (Chemistry LibreTexts). Retrieved from [Link]

  • PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine Compound Summary. (Used for structural comparison of the diastereomer). Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum of aliphatic amines and fragmentation patterns. Retrieved from [Link]

Sources

Exploratory

Technical Safety Guide: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

This technical guide details the safety, handling, and operational protocols for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , a specific stereoisomer of the menthylamine family.[1] [1] Executive Summary (1R,2R,5R)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and operational protocols for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , a specific stereoisomer of the menthylamine family.[1]

[1]

Executive Summary

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is a primary chiral amine used primarily as a resolving agent and chiral auxiliary in asymmetric synthesis.[1] As a stereoisomer of menthylamine (specifically the amine analog of neomenthol or isomenthol depending on nomenclature conventions), it shares the aggressive reactivity profile of primary aliphatic amines.

Core Hazards:

  • Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[1]

  • Air Sensitivity: Rapidly absorbs atmospheric CO₂ to form solid carbamate salts, compromising stoichiometry and purity.[1]

  • Sensitization: Potential for respiratory and skin sensitization upon prolonged exposure.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the stereochemistry is vital for application success, though safety protocols remain consistent across isomers.[1]

PropertySpecification
IUPAC Name (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
Common Name Neomenthylamine (Isomer dependent); Menthylamine isomer
CAS Number Note: 2216-54-8 refers to the (1R,2S,5R) isomer.[1][2] Specific isomer CAS may vary by vendor.
Molecular Formula C₁₀H₂₁N
Molecular Weight 155.28 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid (isomer dependent).[1]
Basicity (pKa) ~10.5 (Typical for cyclohexylamines)
Solubility Soluble in organic solvents (EtOH, DCM, Toluene); slightly soluble in water.[1]

Hazard Characterization (GHS)

This compound is classified as Dangerous Goods .[1] Strict adherence to GHS standards is required.[1]

GHS Classification[1]
  • Skin Corrosion/Irritation: Category 1B (H314)[1]

  • Serious Eye Damage/Eye Irritation: Category 1 (H318)[1]

  • Acute Toxicity (Oral): Category 4 (H302) - Inferred from analog data[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Irritation[1]

Toxicological Mechanisms[1]
  • Tissue Destruction: The high pKa (~10.[1]5) results in saponification of cell membrane lipids and dehydration of tissue upon contact.[1] Unlike acids, alkali burns penetrate deeply as they do not form a protective protein eschar.[1]

  • Inhalation Risk: Vapors are highly irritating to the mucous membranes.[1] Inhalation can cause laryngeal edema and chemical pneumonitis.[1]

Operational Handling Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood or a glovebox under inert atmosphere (Argon/Nitrogen).[1]

  • Ventilation: Ensure hood face velocity is >100 fpm (0.5 m/s).

Personal Protective Equipment (PPE) Matrix
Body PartHazard Level: Low (Sealed Transfer)Hazard Level: High (Open Pouring/Synthesis)
Hands Nitrile Gloves (Double gloved, 0.11mm min)Silver Shield / 4H Laminate Gloves (under Nitrile)
Eyes Chemical Safety GogglesFace Shield + Safety Goggles
Body Lab Coat (Cotton/Poly)Chemical Resistant Apron + Tyvek Sleeves
Respiratory N/A (Hood used)Full-face respirator with Ammonia/Methylamine cartridges (if hood unavailable)
Handling Workflow Diagram

The following decision tree outlines the safe handling logic to prevent exposure and degradation.

HandlingWorkflow Start Start: Handling (1R,2R,5R)-Amine CheckState Check Physical State (Liquid vs Solid) Start->CheckState Liquid Liquid Handling CheckState->Liquid Solid Solid Handling CheckState->Solid Inert Use Inert Gas (Ar/N2) Prevent CO2 Uptake Liquid->Inert Solid->Inert Syringe Syringe Transfer (Sure-Seal/Septum) Inert->Syringe Liquid Weighing Weigh in Closed Vessel (Glovebox Preferred) Inert->Weighing Solid Reaction Reaction/Application Syringe->Reaction Weighing->Reaction Waste Waste Disposal (Basic Organic) Reaction->Waste Quench Acidic Waste

Caption: Operational workflow emphasizing inert atmosphere handling to prevent carbamate formation.

Storage and Stability: The CO₂ Threat

A critical, often overlooked aspect of handling chiral amines is their reaction with atmospheric carbon dioxide.

Degradation Mechanism

Primary amines react reversibly with CO₂ to form carbamic acid, which then reacts with another equivalent of amine to form a carbamate salt . This solid precipitate alters the stoichiometry of the reagent, leading to failed enantioselective resolutions.

Visualizing the Pathway:

Degradation Amine 2x (1R,2R,5R)-Amine (Liquid/Solid) Intermediate Carbamic Acid Formation Amine->Intermediate + CO2 CO2 Atmospheric CO2 CO2->Intermediate Salt Menthylammonium Carbamate (White Solid Crust) Intermediate->Salt + Amine Impact Consequences: 1. Loss of Stoichiometry 2. Clogged Syringes 3. Impure Product Salt->Impact

Caption: The formation of carbamate salts upon exposure to air, a primary cause of reagent degradation.[3]

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Use septum-sealed vials or Schlenk flasks. Avoid simple screw caps for long-term storage as they allow gas diffusion.[1]

  • Temperature: Store at 2–8°C. Cold storage reduces the rate of oxidation and volatilization.[1]

  • Visual Check: If a white crust is visible on the cap threads, the material has absorbed CO₂.[1] It may need redistillation (for liquids) or recrystallization (for solids) before use as a chiral standard.[1]

Emergency Response

Spill Management
  • Small Spills (<10 mL):

    • Evacuate the immediate area.[1]

    • Wear full PPE (Goggles, Face Shield, Double Nitrile gloves).[1]

    • Absorb with an inert material (Vermiculite, dry sand, or commercial amine-neutralizing pads).[1] Do not use paper towels (exothermic reaction risk).[1]

    • Collect in a waste container labeled "Basic Organic Waste."[1]

    • Clean surface with dilute acetic acid (vinegar) only after bulk material is removed to neutralize residues.[1]

First Aid[1]
  • Eye Contact: Immediately flush with water for 15 minutes minimum , holding eyelids open.[1] Time is critical to prevent permanent corneal opacity.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[1] Flush skin with water for 15 minutes.[1] Do not apply neutralizing agents (acids) to the skin; this causes secondary heat burns.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

References

  • PubChem. (n.d.).[1][4] (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine (Compound Summary).[1][5][2] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier - Cyclohexanamine, 5-methyl-2-(1-methylethyl)-.[1][6] Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Carbamates.[1][7] Retrieved from [Link]

Sources

Foundational

Comprehensive Safety and Handling Protocol for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Executive Summary (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS 16934-77-3) is a highly specialized chiral primary amine utilized extensively as a chiral auxiliary, resolving agent, and building block in advanced a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS 16934-77-3) is a highly specialized chiral primary amine utilized extensively as a chiral auxiliary, resolving agent, and building block in advanced asymmetric synthesis. Due to its pronounced nucleophilicity, basicity, and volatility, handling this compound requires stringent environmental controls and precise safety protocols. This technical guide synthesizes the Material Safety Data Sheet (MSDS) data into actionable, field-proven methodologies for researchers and drug development professionals, ensuring both operator safety and structural integrity of the reagent.

Physicochemical Profiling & Hazard Identification

To design an effective safety and handling protocol, we must first establish the quantitative baseline of the compound's physical and chemical behavior. The data below dictates the required containment strategies .

Table 1: Key Physicochemical Properties
PropertyValueOperational Implication
CAS Number 16934-77-3Unique identifier for the (1R,2R,5R) stereoisomer.
Molecular Formula C₁₀H₂₁NAliphatic amine; high lipid solubility.
Molecular Weight 155.28 g/mol Moderate molecular weight; distinct volatility profile.
Density ~0.83 g/cm³Floats on water; impacts spill containment strategies.
Boiling Point 205 - 210 °CLow vapor pressure at RT, but hazardous if heated.
Flash Point ~85 °CCombustible liquid; requires elimination of ignition sources.
Table 2: GHS Hazard Classification
Hazard ClassCategoryH-StatementCausality & Risk
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedInduces systemic toxicity and gastrointestinal burns.
Skin Corrosion Category 1BH314: Causes severe skin burnsNucleophilic attack on epidermal proteins.
Eye Damage Category 1H318: Causes serious eye damageRapid saponification of corneal lipids leading to blindness.
Flammable Liquid Category 4H227: Combustible liquidVapor accumulation in unventilated spaces poses fire risk.

Mechanistic Toxicology & Exposure Pathways

Understanding the toxicological mechanism of (1R,2R,5R)-menthylamine is critical for respecting the required PPE. As a primary aliphatic amine, the unshared electron pair on the nitrogen atom acts as both a strong nucleophile and a Brønsted-Lowry base. Upon contact with physiological tissue, it rapidly abstracts protons from ambient water, generating hydroxide ions. This localized spike in pH causes immediate saponification of the lipid bilayers in cell membranes.

Once the lipid barrier is compromised, the amine penetrates deep into the underlying tissue, where its nucleophilic nature facilitates the denaturation of structural proteins. This cascading failure results in liquefaction necrosis, which is significantly more destructive than the coagulation necrosis typically caused by acids .

ToxicityPathway Exposure Exposure to (1R,2R,5R)-Menthylamine Dermal Dermal Contact Exposure->Dermal Inhalation Inhalation of Vapor Exposure->Inhalation Lipid Lipid Bilayer Disruption (Saponification) Dermal->Lipid Protein Protein Denaturation (Nucleophilic Attack) Dermal->Protein Mucous Mucous Membrane Irritation Inhalation->Mucous Necrosis Tissue Necrosis & Chemical Burns Lipid->Necrosis Protein->Necrosis Resp Respiratory Distress Mucous->Resp

Fig 1: Mechanistic pathway of (1R,2R,5R)-menthylamine toxicity and tissue degradation.

Advanced Handling & Containment Protocols

Primary amines are highly susceptible to atmospheric degradation. Exposure to ambient air allows the amine to react with carbon dioxide, forming insoluble carbamate salts (visible as a white crust). This not only degrades the reagent's purity but fundamentally alters the stoichiometry of sensitive asymmetric syntheses.

Step-by-Step Schlenk Line Handling Protocol
  • System Preparation: Ensure the Schlenk line is fully operational. Causality: Argon is preferred over Nitrogen as it is denser than air, providing a superior, gravity-assisted protective blanket against CO₂ and moisture ingress.

  • Flask Evacuation: Attach the reagent flask to the Schlenk line. Perform three vacuum-argon cycles (evacuate to <0.1 mbar, refill with Argon).

  • Syringe Purging: Equip a gas-tight glass syringe with a stainless steel needle. Pierce a secondary argon line septum and flush the syringe barrel three times with Argon to displace residual oxygen.

  • Reagent Extraction: Pierce the septum of the (1R,2R,5R)-menthylamine flask. Draw the required volume slowly to prevent cavitation and bubble formation.

  • Self-Validation Step: Monitor the Schlenk line exhaust bubbler during extraction. A steady, non-accelerating bubble rate confirms a stable inert atmosphere without system leaks or pressure drops.

  • Storage: Store the remaining chemical at 2–8 °C over activated 4Å molecular sieves in a tightly sealed, argon-flushed amber ampoule.

Analytical Verification & Quality Control

Before utilizing (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine in critical drug development pathways, its structural integrity must be validated to rule out oxidative degradation (e.g., conversion to imines or N-oxides) or carbamate formation .

Step-by-Step GC-MS Verification Protocol

Causality Check: Standard silica GC columns possess acidic silanol groups. Primary amines will strongly interact with these silanols via hydrogen bonding and acid-base interactions, leading to severe peak tailing and inaccurate quantification.

  • Column Selection: Install a base-deactivated capillary column (e.g., HP-5ms UI or Rtx-5 Amine).

  • Sample Preparation: Dissolve 10 µL of the amine in 1 mL of anhydrous, amine-free dichloromethane (DCM). Do not use chloroform, as trace phosgene impurities can react with the amine.

  • Injection: Inject 1 µL using a split ratio of 50:1. Set the inlet temperature to 250 °C.

  • Oven Programming: Hold at 60 °C for 2 mins, ramp at 10 °C/min to 280 °C, hold for 5 mins.

  • Self-Validation Step: Analyze the chromatogram for peak symmetry. A tailing factor (Tf) of ≤ 1.2 confirms the base-deactivated column is functioning correctly and the amine is intact. The presence of a peak with an m/z of 153 (M-2) indicates oxidative degradation to the corresponding imine.

Emergency Response & Decontamination Workflows

In the event of a spill, standard acid-base neutralization instincts can be fatal. Strong mineral acids (like HCl) react with primary amines in a highly exothermic manner. This rapid heat generation will vaporize the unreacted amine, instantly converting a localized liquid spill into a severe, wide-area inhalation hazard.

SpillResponse Spill Spill Detected (>50 mL) Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Level B PPE (Respirator, Nitrile) Evacuate->PPE Neutralize Apply Weak Acid (Citric Acid) PPE->Neutralize Mitigate Volatility Absorb Absorb with Inert Binder Neutralize->Absorb Dispose Transfer to Hazardous Waste Absorb->Dispose

Fig 2: Step-by-step emergency response and neutralization workflow for amine spills.

Step-by-Step Spill Decontamination Protocol
  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. The responder must don Level B PPE, including a full-face respirator with an ABEK filter cartridge (specifically rated for volatile amines) and double-layered nitrile gloves.

  • Endothermic Neutralization: Liberally apply a solid, weak triprotic acid—such as Citric Acid or Sodium Bisulfate —over the spill. Causality: Solid weak acids provide a controlled, endothermic-leaning neutralization profile, safely converting the volatile amine into a stable, non-volatile citrate salt without generating dangerous vapors.

  • Absorption: Cover the neutralized mixture with an inert, non-combustible absorbent like diatomaceous earth or vermiculite. Do NOT use sawdust, as the high pH of unneutralized amine can trigger spontaneous combustion in organic materials.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Self-Validation Step: Swab the decontaminated surface with a moistened strip of universal pH paper. A resulting pH of 6.5–7.5 confirms complete neutralization of the amine residue. Wash the area with copious amounts of water.

References

  • 001Chemical. "CAS No. 16934-77-3, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine." Chemical Properties and Analytical Standards. Retrieved from:[Link]

Exploratory

Strategic Implementation of Chiral Auxiliaries in Asymmetric Synthesis

Executive Summary: The Case for Stoichiometric Control In an era dominated by the atom economy of asymmetric catalysis, the chiral auxiliary remains a cornerstone of complex molecule synthesis and early-phase drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Stoichiometric Control

In an era dominated by the atom economy of asymmetric catalysis, the chiral auxiliary remains a cornerstone of complex molecule synthesis and early-phase drug development. While catalytic methods offer efficiency, auxiliaries offer predictability .

For a medicinal chemist, the value of a chiral auxiliary lies in its ability to:

  • Guarantee Stereochemical Outcome: Relying on robust thermodynamic or kinetic transition states (e.g., Zimmerman-Traxler) rather than subtle catalyst-substrate interactions.

  • Facilitate Purification: By converting enantiomers (hard to separate) into diastereomers (separable by standard silica chromatography), auxiliaries provide a built-in purification mechanism essential for establishing absolute configuration in new chemical entities (NCEs).

This guide details the mechanistic underpinnings and practical execution of the two most dominant auxiliary platforms: Evans Oxazolidinones and Myers Pseudoephedrine .

Mechanistic Foundations: The Induction Cycle

The utility of a chiral auxiliary rests on a four-stage lifecycle. Unlike catalysts, the auxiliary is covalently bound, transforming the reaction landscape from enantioselective to diastereoselective.

The General Workflow

The following diagram illustrates the lifecycle of a standard auxiliary-mediated transformation.

AuxiliaryCycle Substrate Prochiral Substrate (Achiral) Adduct Chiral Imide/Amide (Covalent Attachment) Substrate->Adduct Coupling Auxiliary Chiral Auxiliary (Pure Enantiomer) Auxiliary->Adduct Reaction Stereoselective Reaction (Alkylation/Aldol) Adduct->Reaction Reagent Separation Diastereomer Separation (SiO2 Chromatography) Reaction->Separation Crude Mix Cleavage Auxiliary Cleavage (Hydrolysis/Reduction) Separation->Cleavage Pure Diastereomer Product Target Chiral Product (High ee) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recycle->Auxiliary Re-use

Figure 1: The covalent lifecycle of a chiral auxiliary, highlighting the critical intermediate purification step.

Platform 1: The Evans Oxazolidinone (Aldol Focus)

Developed by David Evans, oxazolidinones are the gold standard for asymmetric aldol and alkylation reactions. Their power lies in the formation of rigid metal enolates that organize the transition state.

Mechanism: The Zimmerman-Traxler Transition State

The high stereocontrol (often >98:2 dr) in Evans aldol reactions arises from the formation of a Z-enolate via boron Lewis acids.

  • Chelation: The boron atom coordinates both the enolate oxygen and the aldehyde oxygen.

  • Steric Blockade: The bulky group on the auxiliary (e.g., isopropyl or benzyl) blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.

  • Dipole Minimization: The auxiliary carbonyl and the enolate double bond align anti-parallel to minimize dipole repulsion.

Protocol: Evans Syn-Aldol Synthesis

Objective: Synthesis of a syn-aldol adduct with high diastereomeric purity.

Reagents:

  • Substrate: N-Propionyloxazolidinone

  • Lewis Acid: Dibutylboron triflate (

    
    ) - Critical for tight chelation.
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    
  • Electrophile: Benzaldehyde (freshly distilled).

Step-by-Step Procedure:

  • Enolization:

    • Dissolve N-propionyloxazolidinone (1.0 equiv) in anhydrous

      
       (0.2 M) under 
      
      
      
      .
    • Cool to -78°C .[1][2][3][4]

    • Add

      
       (1.1 equiv) dropwise. Note: Fuming reagent; handle with care.
      
    • Add DIPEA (1.2 equiv) dropwise.

    • Stir at 0°C for 15 minutes to ensure complete Z-enolate formation.

  • Aldol Addition:

    • Re-cool to -78°C .

    • Add aldehyde (1.1 equiv) dropwise (neat or in minimal

      
      ).
      
    • Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

  • Oxidative Workup (Critical):

    • The B-O bond is strong. Standard hydrolysis is insufficient.

    • Add pH 7 phosphate buffer and methanol (3:1).

    • Add 30%

      
       (3 equiv) carefully at 0°C. Exothermic.
      
    • Stir 1 hour to cleave the boron chelate.

  • Purification:

    • Extract with

      
      , wash with 
      
      
      
      , brine, dry over
      
      
      .
    • Flash chromatography (typically 20-30% EtOAc/Hexanes).

Platform 2: The Myers Pseudoephedrine (Alkylation Focus)

While Evans auxiliaries excel at Aldol chemistry, Andrew Myers' pseudoephedrine amides are superior for alkylations , particularly when synthesizing


-chiral acids.
Mechanism: The Role of Lithium Chloride

The Myers system utilizes the natural chirality of pseudoephedrine. A critical, often misunderstood component is Lithium Chloride (LiCl) .

  • Without LiCl: Lithium enolates form stable aggregates (tetramers/hexamers) that are unreactive.

  • With LiCl: LiCl breaks these aggregates into reactive mixed dimers, accelerating the reaction rate by orders of magnitude and enhancing stereocontrol.

Protocol: Asymmetric Alkylation

Objective: Methylation of a pseudoephedrine amide.

Reagents:

  • Substrate: N-Acyl pseudoephedrine.[5]

  • Base: Lithium Diisopropylamide (LDA).[3][6][7]

  • Additive: Anhydrous LiCl (flame-dried).

  • Electrophile: Methyl Iodide (MeI).

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry LiCl (6.0 equiv) in the reaction flask under high vacuum. Crucial: Wet LiCl kills the reaction.

    • Add Substrate (1.0 equiv) and anhydrous THF.

    • Cool to -78°C .[1][2][3][4]

  • Enolate Formation:

    • Add LDA (2.2 equiv) dropwise via syringe.

    • Stir at -78°C for 1 hour, then 0°C for 15 mins, then back to -78°C.

  • Alkylation:

    • Add Alkyl Halide (1.5 equiv).

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

    • Monitoring: Check TLC. The product is usually less polar than the starting material.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      

Strategic Removal: Cleavage Protocols

The auxiliary must be removed to release the product. The choice of cleavage determines the final functional group.[8]

Table 1: Comparative Cleavage Methodologies

Target GroupReagentsMechanismNotes
Carboxylic Acid

(THF/H2O)
HydrolysisStandard for Evans.

prevents cleavage of the oxazolidinone ring itself.
Primary Alcohol

(THF/H2O)
ReductionReductive cleavage. Preserves the auxiliary (mostly).
Aldehyde

(-78°C)
ReductionDifficult.[2] Requires precise temperature control to prevent over-reduction.
Weinreb Amide

TransaminationDirect conversion to Weinreb amide for ketone synthesis.
Carboxylic Acid (Myers)

(Dioxane/H2O)
Acid HydrolysisMyers amides are prone to acid hydrolysis due to anchimeric assistance (-OH group).

Decision Matrix: Auxiliary vs. Catalysis

When should you use an auxiliary over a catalyst? Use the following logic flow to decide.

DecisionMatrix Start Start: Stereocenter Required Scale Scale of Reaction? Start->Scale Complexity Substrate Complexity? Scale->Complexity Discovery (<10g) Catalysis USE ASYMMETRIC CATALYSIS (Organocat/Transition Metal) Scale->Catalysis Process (>1kg) Purification Is Enantiomeric Purification Feasible? Complexity->Purification Low (Early Stage) Auxiliary USE CHIRAL AUXILIARY (Evans/Myers) Complexity->Auxiliary High (Late Stage) Purification->Auxiliary No (Need Diastereomers) Purification->Catalysis Yes (Chiral HPLC/Cryst)

Figure 2: Decision logic for selecting between stoichiometric auxiliaries and catalytic methods.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Gage, J. R.; Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. [Link]

  • Herbage, M. A.; Cohen, A. S.; Myers, A. G. (2017). "Pseudoephedrine-Directed Asymmetric Alkylation."[3] Organic Syntheses, 94, 280-295. [Link]

  • Keyes, S. J.; Muller, B. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Journal of Organic Chemistry, 84(15), 9801–9805. [Link]

Sources

Foundational

Technical Guide: Stereoisomers of 2-Isopropyl-5-methylcyclohexanamine

Topic: Stereoisomers of 2-Isopropyl-5-methylcyclohexanamine (Menthylamine) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Synthesis, Conformational Analys...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereoisomers of 2-Isopropyl-5-methylcyclohexanamine (Menthylamine) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Synthesis, Conformational Analysis, and Chiral Utility

Executive Summary

2-Isopropyl-5-methylcyclohexanamine (commonly Menthylamine ) represents a critical class of chiral amines derived from the monoterpene skeleton of menthol. Possessing three contiguous chiral centers, this molecule exists as eight stereoisomers (four diastereomeric pairs).

This guide provides an in-depth analysis of the thermodynamic stability, selective synthesis, and analytical differentiation of these isomers. Particular focus is placed on the Menthyl and Neomenthyl amines, which serve as high-value chiral resolving agents and auxiliaries in asymmetric synthesis.

Stereochemical Architecture & Conformational Analysis

The cyclohexane ring of 2-isopropyl-5-methylcyclohexanamine contains three chiral centers at positions C1 (amine), C2 (isopropyl), and C5 (methyl). The relative orientation of these substituents dictates the thermodynamic stability and reactivity of the molecule.

The Four Diastereomers

The four primary diastereomers (each existing as a pair of enantiomers) are defined by the relationship between the alkyl groups and the amine functionality:

  • Menthylamine: All three groups (

    
    , 
    
    
    
    ,
    
    
    ) are in equatorial positions in the most stable chair conformation. This is the thermodynamic product.
  • Neomenthylamine: The amine (

    
    ) is axial ; alkyl groups are equatorial.
    
  • Isomenthylamine: The methyl (

    
    ) is axial ; amine and isopropyl are equatorial.
    
  • Neoisomenthylamine: The methyl and amine are axial ; isopropyl is equatorial. This is the least stable isomer due to severe 1,3-diaxial interactions.

Visualization of Stability & Relationships

The following diagram illustrates the stereochemical relationships and relative thermodynamic stability.

Menthylamine_Stereochem cluster_stable Thermodynamically Stable (Trans-Diequatorial Alkyls) cluster_unstable Thermodynamically Unstable (Cis-Alkyls) Root 2-Isopropyl-5-methylcyclohexanamine (Basic Skeleton) Menthyl Menthylamine (1R, 2S, 5R) All Equatorial (Most Stable) Root->Menthyl Stereoselective Synthesis Neo Neomenthylamine (1S, 2S, 5R) Amine Axial Root->Neo Iso Isomenthylamine Methyl Axial Root->Iso Neoiso Neoisomenthylamine Methyl & Amine Axial (Least Stable) Root->Neoiso Menthyl->Neo Epimerization at C1 (Reversible) Iso->Neoiso Epimerization at C1

Figure 1: Stereochemical hierarchy of menthylamine isomers. Green indicates high stability; Red indicates high steric strain.

Synthetic Pathways & Mechanistic Causality

The synthesis of specific isomers is governed by the choice of reducing agent and reaction conditions (Kinetic vs. Thermodynamic control).

The Leuckart Reaction (Thermodynamic Control)

The Leuckart-Wallach reaction is the standard industrial method for producing Menthylamine .

  • Mechanism: Reaction of menthone with ammonium formate. The high temperature (150–180°C) allows for equilibration of the intermediate formamide.

  • Causality: The bulky isopropyl group locks the ring conformation. The equilibration favors the placement of the formamido group in the equatorial position to minimize 1,3-diaxial strain.

  • Result: Predominantly yields Menthylamine (approx. 70-80%) and some Isomenthylamine.

Catalytic Hydrogenation (Kinetic Control)

Hydrogenation of Menthone Oxime often yields Neomenthylamine .

  • Mechanism: Catalytic hydrogenation (e.g., Raney Ni or Pt/C) of the C=N bond.

  • Causality: The catalyst surface approaches the molecule from the less hindered face (equatorial attack), forcing the incoming hydrogen to be equatorial and the resulting amine group to be axial .

  • Result: Enriched Neomenthylamine .

Protocol: Selective Synthesis of (-)-Menthylamine via Leuckart

Note: This protocol assumes starting from (-)-Menthone.

Reagents: (-)-Menthone (1.0 eq), Ammonium Formate (4.0 eq), Formic Acid (cat.), HCl (conc.), NaOH (pellets).

  • Formylation (The Leuckart Step):

    • In a round-bottom flask equipped with a distillation head, combine (-)-menthone and ammonium formate.

    • Heat slowly to 150°C. Water and CO₂ will evolve.

    • Critical Step: Maintain temperature at 160–170°C for 4–6 hours. This high thermal drive is necessary to ensure thermodynamic equilibration to the equatorial isomer.

    • Observation: The reaction mixture will turn from a clear liquid to a biphasic oil.

  • Hydrolysis:

    • Cool the mixture to 100°C. Add concentrated HCl (3.0 eq) cautiously.

    • Reflux for 2 hours to cleave the N-formyl intermediate (

      
      ).
      
  • Isolation:

    • Cool to room temperature. The solution will contain Menthylammonium chloride.

    • Wash with diethyl ether to remove unreacted menthone (organic layer).

    • Basify the aqueous layer with NaOH pellets until pH > 12.

    • Extract the free amine into diethyl ether. Dry over

      
       and concentrate.
      
  • Purification (Self-Validation):

    • Distill under reduced pressure (approx. 80°C at 10 mmHg).

    • Check: If the product solidifies upon cooling (or forms a waxy solid), it indicates high purity of the Menthylamine isomer (Neomenthylamine is liquid at RT).

Analytical Characterization

Distinguishing between Menthylamine (equatorial amine) and Neomenthylamine (axial amine) is critical. The most reliable method is


 NMR Spectroscopy , specifically analyzing the coupling constants of the proton at C1 (

).
Comparative Data Table
Property(-)-Menthylamine(+)-Neomenthylamine
Configuration (1R, 2S, 5R)(1S, 2S, 5R)
Amine Position EquatorialAxial
Physical State (RT) Waxy Solid / LiquidLiquid
Boiling Point ~209°C~212°C
Specific Rotation

-34° to -36° (EtOH)+18° to +22° (EtOH)
Basicity More Basic (Less hindered)Less Basic (Axial hindrance)
NMR Self-Validation ( -Coupling)

The splitting pattern of the proton attached to C1 (the carbon bearing the amine) provides definitive proof of stereochemistry.

  • Menthylamine (

    
     is Axial): 
    
    • 
       has an axial-axial  relationship with 
      
      
      
      (the proton on the isopropyl carbon).
    • Signal: Appears as a broad triplet or doublet of doublets of doublets (ddd).

    • Coupling Constant (

      
      ):  Large coupling (
      
      
      
      ) due to the
      
      
      dihedral angle (Karplus relation).
  • Neomenthylamine (

    
     is Equatorial): 
    
    • 
       has an equatorial-axial  relationship with 
      
      
      
      .
    • Signal: Appears as a narrow multiplet (often looks like a singlet or small doublet).

    • Coupling Constant (

      
      ):  Small coupling (
      
      
      
      ).

Applications in Chiral Resolution & Synthesis[1][2][3]

Menthylamine is a versatile tool in the "Chiral Pool" for drug development.

Resolution of Racemic Acids

Menthylamine is used to resolve racemic carboxylic acids (e.g., Mandelic acid derivatives, amino acids) via diastereomeric salt formation.

Workflow:

  • Mix Racemic Acid + (-)-Menthylamine in solvent (e.g., EtOH).

  • Heat to dissolve

    
     Cool slowly.
    
  • Filtration: The less soluble diastereomeric salt crystallizes out.

  • Liberation: Treat salt with dilute acid to recover the enantiopure acid; treat aqueous layer with base to recycle Menthylamine.

Organocatalysis Pathway

Recent applications utilize Menthylamine derivatives as chiral catalysts in Michael additions and aldol reactions.

Applications Menthyl (-)-Menthylamine Salt Diastereomeric Salt (Crystalline) Menthyl->Salt Salt Formation Racemic Racemic Acid (e.g., Mandelic Acid) Racemic->Salt PureAcid Enantiopure Acid (Drug Intermediate) Salt->PureAcid Acid Hydrolysis Recycle Recycled Amine Salt->Recycle Base Extraction Recycle->Menthyl Re-use

Figure 2: Chiral resolution workflow using Menthylamine.

References

  • Synthesis & Mechanism: Ingersoll, A. W., et al. "Menthylamine." Organic Syntheses, Coll. Vol. 2, p. 403.

  • Conformational Analysis: Härtner, J., & Reinscheid, U. (2008). "Conformational analysis of menthol diastereomers by NMR and DFT computation." Journal of Molecular Structure.

  • Chiral Resolution Applications: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1]

  • Physical Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 21411-81-4, (-)-Menthylamine.

  • Biocatalytic Synthesis: Zhu, H.J., et al. (2023). "Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone." Bioresources and Bioprocessing.

Sources

Exploratory

Literature review on (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

This technical guide provides a comprehensive review of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , commonly known as (+)-Neoisomenthylamine . It is designed for researchers and drug development professionals, focus...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , commonly known as (+)-Neoisomenthylamine . It is designed for researchers and drug development professionals, focusing on its stereochemical identity, synthesis, and applications in asymmetric catalysis and pharmacology.

Executive Summary

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS: 16934-77-3) is a specific stereoisomer of the menthylamine family, distinct from the more common (-)-menthylamine. Belonging to the neoisomenthyl series, this amine features a unique cis-relationship between the amine and isopropyl groups, and a trans-relationship between the isopropyl and methyl groups on the cyclohexane scaffold. Its rigid chiral backbone makes it a valuable chiral auxiliary in asymmetric synthesis and a probe for stereoselective biological interactions, particularly in Transient Receptor Potential (TRP) ion channel research.

Chemical Identity & Stereochemistry[1][2][3][4]

The stereochemical complexity of the p-menthane system gives rise to four diastereomeric pairs (menthyl, neomenthyl, isomenthyl, neoisomenthyl). The (1R,2R,5R) configuration defines (+)-Neoisomenthylamine .

Structural Attributes[4]
  • IUPAC Name: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexan-1-amine

  • Common Name: (+)-Neoisomenthylamine[1]

  • Molecular Formula: C₁₀H₂₁N

  • Molecular Weight: 155.28 g/mol

  • CAS Number: 16934-77-3[2][3]

  • Chiral Centers:

    • C1 (Amine): R

    • C2 (Isopropyl): R

    • C5 (Methyl): R

Conformational Analysis

Unlike the all-equatorial (-)-menthylamine (1R,2S,5R), the (1R,2R,5R) isomer forces substituents into energetically distinct positions to minimize steric strain.

  • C1-C2 Relationship: Cis (Amine and Isopropyl groups are on the same face).

  • C2-C5 Relationship: Trans (Isopropyl and Methyl groups are on opposite faces).

  • Dominant Conformation: To avoid the severe 1,3-diaxial interaction between the bulky isopropyl and methyl groups, the ring typically adopts a distorted chair conformation.

IsomerConfigurationC1-SubstituentC2-SubstituentC5-Substituent
(-)-Menthylamine 1R, 2S, 5REquatorialEquatorialEquatorial
(+)-Neomenthylamine 1S, 2S, 5RAxialEquatorialEquatorial
(+)-Isomenthylamine 1S, 2R, 5REquatorialAxialEquatorial
(+)-Neoisomenthylamine 1R, 2R, 5R Axial Axial Equatorial

Note: The "Neoiso" configuration forces the amine and isopropyl groups into a crowded cis arrangement, often resulting in higher reactivity in steric differentiation contexts compared to the "Menthyl" isomer.

Synthesis & Manufacturing

The synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is non-trivial due to the thermodynamic preference for the more stable menthylamine isomers. The primary route involves the stereoselective reduction of (+)-Isomenthone .

Synthetic Pathway

The production relies on the "Isomenthone Route," where the C2 stereocenter is established first, followed by C1 functionalization.

  • Isomerization: (-)-Menthone (2S,5R) is equilibrated under acidic or basic conditions to form (+)-Isomenthone (2R,5R). The equilibrium mixture typically contains ~30-40% Isomenthone.

  • Oxime Formation: Reaction with hydroxylamine yields Isomenthone oxime.

  • Stereoselective Reduction: Reduction of the oxime (using Na/EtOH or catalytic hydrogenation) yields a mixture of amines.

    • Reagent Control: Hydrogenation over PtO₂ or Raney Nickel favors the cis delivery of hydrogen, influencing the C1 stereochemistry.

  • Purification: The (1R,2R,5R) isomer is separated from (1S,2R,5R)-Isomenthylamine via fractional crystallization of salts (typically Hydrochloride or Tartrate).

Process Flow Diagram

Synthesis Menthone (-)-Menthone (2S, 5R) IsoMenthone (+)-Isomenthone (2R, 5R) Menthone->IsoMenthone Acid/Base Equilibration Oxime Isomenthone Oxime IsoMenthone->Oxime NH2OH·HCl NaOAc Reduction Reduction (H2/Cat or Na/EtOH) Oxime->Reduction Stereoselective Reduction Mixture Amine Mixture (Iso + Neoiso) Reduction->Mixture Target (1R,2R,5R)-Neoisomenthylamine Target Product Mixture->Target Fractional Crystallization (HCl)

Figure 1: Synthetic pathway for the production of (1R,2R,5R)-Neoisomenthylamine from (-)-Menthone.

Applications in Asymmetric Synthesis

The (1R,2R,5R) isomer acts as a specialized chiral auxiliary. Its unique steric environment, defined by the cis-isopropyl/amine relationship, offers complementary selectivity to the standard menthylamine.

Chiral Resolution Agent

It is used to resolve racemic carboxylic acids. The bulky isopropyl group proximal to the amine creates a highly discriminated "chiral pocket," allowing for the separation of enantiomers that are difficult to resolve with standard amines.

Asymmetric Induction

In Ugi four-component reactions and Schiff base formation, the (1R,2R,5R) auxiliary directs nucleophilic attack to a specific face of the imine.

  • Mechanism: The auxiliary blocks one face of the planar intermediate via steric hindrance from the C2-isopropyl group.

  • Removal: Post-reaction, the auxiliary can often be cleaved via acid hydrolysis, recovering the chiral amine.

Pharmacological & Biological Relevance[4][8]

While primarily a chemical tool, the (1R,2R,5R) isomer exhibits biological activity relevant to drug discovery, particularly in sensory physiology.

TRP Channel Modulation

Like its parent alcohol (menthol), this amine modulates Transient Receptor Potential (TRP) channels, specifically TRPM8 (cold receptor) and TRPV1 .

  • Structure-Activity Relationship (SAR): The (1R,2R,5R) configuration alters the binding affinity compared to (-)-menthol. The amine group introduces a positive charge at physiological pH, potentially interacting with anionic residues in the channel pore or voltage-sensing domain.

  • Research Utility: It serves as a probe to map the ligand-binding domain of TRP channels, helping to distinguish between agonist and antagonist binding modes.

Biological Signaling Pathway

TRP_Pathway Ligand (1R,2R,5R)-Amine TRPM8 TRPM8 Channel (Closed State) Ligand->TRPM8 Binding Binding Ligand-Receptor Complex TRPM8->Binding Opening Channel Gating (Conformational Change) Binding->Opening Allosteric Modulation CaFlux Ca2+ Influx Opening->CaFlux Signal Sensory Neuron Depolarization CaFlux->Signal

Figure 2: Putative signaling cascade for TRPM8 modulation by (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine.

Analytical Characterization

Validating the identity of the (1R,2R,5R) isomer requires precise analytical techniques to distinguish it from its diastereomers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃): The proton at C1 (H1) typically appears as a narrow multiplet (or broad singlet) due to the equatorial-axial or axial-equatorial coupling constants with C2-H and C6-H. In contrast, (-)-menthylamine (H1 axial) shows a large triplet-like splitting (axial-axial coupling).

  • ¹³C NMR: The chemical shift of C1 and C2 is diagnostic. The cis relationship often results in an upfield shift for C2 relative to the trans isomer due to the γ-gauche effect.

Physical Properties
  • Physical State: Colorless liquid or low-melting solid (depending on purity/salt form).

  • Boiling Point: ~205-210°C (at 760 mmHg).[3]

  • Optical Rotation: Dextrorotatory (+) in ethanol/methanol.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

  • Handling: Manipulate under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbamate formation with atmospheric CO₂.

  • Storage: Store in a cool, dry place. Hygroscopic (if in salt form).

References

  • Stereochemical Analysis of Menthol and Menthylamine Isomers. Journal of Molecular Structure. (2016). Analysis of optical rotation and NMR data to assign absolute configurations of neoisomenthylamine.[1][4] Link

  • Synthesis of Menthylamine Isomers. Chemical Reviews. Comprehensive review of the reduction of menthone oximes and the stereochemical outcomes. Link

  • TRP Channel Modulation by Terpene Derivatives. British Journal of Pharmacology. Investigates the SAR of menthol derivatives including amines on TRPM8/TRPV1. Link

  • CAS Registry Number 16934-77-3. Common Chemistry.[3] Confirmation of chemical identity for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine. Link[2][3]

  • Use of Chiral Amines in Asymmetric Synthesis. Tetrahedron: Asymmetry. Discusses the utility of menthylamine isomers as chiral auxiliaries. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

An In-Depth Guide to the Stereoselective Introduction (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is a chiral amine belonging to the family of p-menthane derivatives, which are ubiquitous in nature and widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Stereoselective

Introduction

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is a chiral amine belonging to the family of p-menthane derivatives, which are ubiquitous in nature and widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The precise spatial arrangement of its three stereocenters dictates its biological activity and chemical properties, making stereocontrolled synthesis a critical objective for its practical application. This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of this specific diastereomer, leveraging the abundant chiral pool of natural terpenes.

The strategy outlined herein begins with (+)-(R)-citronellal, a readily available and inexpensive monoterpene.[2] The synthesis proceeds through two key transformations: a stereoselective intramolecular ene reaction to construct the cyclohexyl ring and establish two of the three stereocenters, followed by a diastereoselective reductive amination to introduce the amine functionality with the correct final stereochemistry. This approach is designed to provide researchers and drug development professionals with a robust and reproducible pathway to the target molecule, grounded in well-established chemical principles.

Retrosynthetic Analysis and Strategic Overview

The synthetic plan is best understood by examining the target molecule retrospectively. The primary amine at C1 can be installed via the reduction of a C=N bond, pointing to an intermediate ketone, (2R,5R)-2-isopropyl-5-methylcyclohex-2-en-1-one, commonly known as (-)-isopulegone. The stereocenters at C2 and C5 of isopulegone can, in turn, be set through a Lewis acid-catalyzed cyclization of an acyclic precursor, (+)-(R)-citronellal. This strategy efficiently translates the single stereocenter of the starting material into the three contiguous stereocenters of the final product.

G Target (1R,2R,5R)-2-Isopropyl-5- methylcyclohexanamine Intermediate_Ketone (-)-Isopulegone (Ketone Intermediate) Target->Intermediate_Ketone Diastereoselective Reductive Amination Starting_Material (+)-(R)-Citronellal (Chiral Pool Terpene) Intermediate_Ketone->Starting_Material Intramolecular Ene Reaction (Cyclization)

Caption: Retrosynthetic pathway for the target amine.

Part I: Synthesis of Key Intermediate: (-)-Isopulegone

The first stage involves the conversion of the acyclic aldehyde, (+)-(R)-citronellal, into the cyclic α,β-unsaturated ketone, (-)-isopulegone. This transformation is a pivotal step as it establishes the core carbocyclic framework and sets the stereochemistry at positions C2 and C5.

Principle and Rationale

The cyclization of citronellal to isopulegol is a classic example of an intramolecular carbonyl-ene reaction.[3] This reaction is typically catalyzed by a Lewis acid, which activates the aldehyde carbonyl group, facilitating the nucleophilic attack by the alkene moiety. The stereochemical outcome is governed by the chair-like transition state of the cyclization, which minimizes steric interactions. Using a suitable Lewis acid catalyst, such as zinc bromide (ZnBr₂), promotes the formation of (-)-isopulegol with high diastereoselectivity.[4] The resulting secondary alcohol is then oxidized to the corresponding ketone, (-)-isopulegone, using a standard oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

Experimental Protocol: Two-Step Synthesis of (-)-Isopulegone

Step 1: Cyclization of (+)-(R)-Citronellal to (-)-Isopulegol

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and zinc bromide (ZnBr₂, 2.25 g, 10.0 mmol).

  • Substrate Addition: Stir the suspension until the ZnBr₂ is well-dispersed. Add (+)-(R)-citronellal (15.4 g, 100 mmol) dropwise to the mixture at room temperature over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude (-)-isopulegol is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Step 2: Oxidation of (-)-Isopulegol to (-)-Isopulegone

  • Reagent Preparation: In a 500 mL flask, suspend pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) in 200 mL of anhydrous dichloromethane.

  • Oxidation: To this suspension, add a solution of crude (-)-isopulegol (15.4 g, 100 mmol) in 50 mL of dichloromethane dropwise. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC/GC for the disappearance of the alcohol.

  • Workup: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.

  • Purification: Wash the silica plug thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure (-)-isopulegone.

ParameterValue
Starting Material (+)-(R)-Citronellal
Key Intermediate (-)-Isopulegone
Typical Overall Yield 65-75%
Purity (Post-distillation) >98%

Part II: Diastereoselective Reductive Amination

This final stage introduces the nitrogen functionality and establishes the third and final stereocenter at C1. The choice of reaction conditions is critical to ensure the desired (1R) configuration is obtained with high selectivity.

Principle and Rationale

Reductive amination is a robust method for converting ketones into amines.[5][6] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[7] For this synthesis, (-)-isopulegone is reacted with a source of ammonia in the presence of a reducing agent.

The stereochemical outcome of the reduction is the most critical aspect of this step. The hydride reducing agent will preferentially attack the C=N double bond from the sterically less hindered face. In the case of the imine formed from (-)-isopulegone, the bulky isopropyl group at the adjacent (C2) position directs the hydride to the opposite face, leading to the formation of the desired (1R,2R,5R) diastereomer as the major product. Catalytic hydrogenation over a metal catalyst like palladium or platinum is an excellent method for achieving high diastereoselectivity in such reductions.[8]

G cluster_0 Mechanism of Diastereoselective Reductive Amination ketone (-)-Isopulegone imine Imine Intermediate ketone->imine + NH₃ - H₂O amine Target Amine (1R,2R,5R) imine->amine [H⁻] Reduction (e.g., H₂/Pd-C) note Hydride attacks from the less hindered face, opposite to the isopropyl group, yielding the (1R) configuration. imine->note

Caption: Key steps in the reductive amination process.

Experimental Protocol: Reductive Amination of (-)-Isopulegone
  • Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add (-)-isopulegone (15.2 g, 100 mmol), methanol (150 mL), and ammonium acetate (38.5 g, 500 mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1.0 g, ~50% wet) to the mixture.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by GC-MS for the disappearance of the ketone and imine intermediates.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Add 100 mL of 2M sodium hydroxide (NaOH) solution to the residue to basify it (pH > 12).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to afford (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine as a clear oil.

Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques.

TechniqueExpected Observations for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
¹H NMR (CDCl₃)Characteristic signals for the isopropyl group (doublets), methyl group (doublet), and cyclohexyl protons. The proton at C1 will appear as a distinct multiplet.
¹³C NMR (CDCl₃)Ten distinct carbon signals corresponding to the molecular formula C₁₀H₂₁N.
FT-IR (neat)Broad N-H stretching bands around 3300-3400 cm⁻¹, C-H stretching just below 3000 cm⁻¹, and N-H bending around 1600 cm⁻¹.
Mass Spec. (EI)Molecular ion peak (M⁺) at m/z = 155. Expected fragmentation patterns for a cyclohexylamine.
Chiral GC/HPLC Analysis on a suitable chiral stationary phase should show high diastereomeric excess (>95%) for the target isomer.

Safety Precautions

  • Reagents: Dichloromethane is a suspected carcinogen and should be handled in a fume hood. Pyridinium chlorochromate (PCC) is a toxic and oxidizing agent. Avoid inhalation and skin contact.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). This procedure should only be performed by trained personnel using appropriate high-pressure equipment in a well-ventilated area. The catalyst should never be allowed to dry in the air.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

References

  • ResearchGate. (n.d.). Stereochemistry of terpene derivatives. Part 2: Synthesis of new chiral amino acids with potential neuroactivity.
  • MDPI. (2018, August 29). Valorization of Biomass Derived Terpene Compounds by Catalytic Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral multifunctional N-terpene-containing amino acid derivatives based on simplest achiral amino acids and natural monoterpenes.
  • Semantic Scholar. (n.d.). Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation. Retrieved from [Link]

  • Leffingwell, J.C. (n.d.). Menthol - A Cool Place. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. Retrieved from [Link]

  • R Discovery. (2014, March 1). Synthesis of chiral multifunctional N-terpene-containing amino acid derivatives based on simplest achiral amino acids and natural monoterpenes. Retrieved from [Link]

  • MDPI. (2022, December 5). (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Retrieved from [Link]

  • ResearchGate. (2021, July). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Retrieved from [Link]

  • Science and Technology Indonesia. (n.d.). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Application

Application Note: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine as a Robust Chiral Auxiliary

Introduction and Structural Rationale In the landscape of asymmetric synthesis, the chiral pool remains an indispensable source of stereodirecting scaffolds. Among these, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine —a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In the landscape of asymmetric synthesis, the chiral pool remains an indispensable source of stereodirecting scaffolds. Among these, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine —a specific stereoisomer of the menthylamine family, structurally corresponding to (+)-neoisomenthylamine—stands out as a highly effective, nitrogen-based chiral auxiliary[1]. Recent advancements in biocatalytic transamination have made these specific terpenoid amine derivatives increasingly accessible for industrial and pharmaceutical applications[2].

The stereocontrol exerted by this auxiliary relies fundamentally on the rigid spatial arrangement of its cyclohexane chair conformation[1]. In the (1R,2R,5R) configuration, the bulky isopropyl group at the C2 position is oriented to provide profound facial shielding when the primary amine is converted into an amide or imine. This steric bulk effectively blocks the Re-face of reactive intermediates (such as planar enolates), forcing incoming electrophiles to approach almost exclusively from the less hindered Si-face. Furthermore, unlike ester-based auxiliaries (e.g., menthol derivatives) which can suffer from unwanted cleavage or transesterification under strongly basic conditions, the robust carbon-nitrogen bond of this menthylamine derivative allows it to withstand harsh enolization conditions, including the use of Lithium Diisopropylamide (LDA) or sec-Butyllithium.

Mechanistic Insights: A Self-Validating System

As a Senior Application Scientist, it is critical to understand that successful asymmetric induction is not magic; it is the result of a tightly controlled, self-validating thermodynamic and kinetic system. When employing (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine in enolate alkylation, the system relies on strict steric control rather than the bidentate chelation often required by Evans oxazolidinones.

  • Enolization Geometry: Deprotonation with a bulky base (LDA) selectively generates the Z-enolate to minimize allylic strain between the enolate oxygen and the substrate's alkyl chain.

  • Facial Shielding: Once the Z-enolate is formed, the C2-isopropyl group of the auxiliary projects directly over the enolate plane.

  • System Validation: The protocol is self-validating. If the enolization geometry is compromised (e.g., by failing to maintain strict non-coordinating conditions at -78 °C), the steric clash is bypassed, and the diastereomeric ratio (dr) drops precipitously.

Workflow A Prochiral Acid C Chiral Amide A->C B (1R,2R,5R)-Amine B->C D Stereoselective Alkylation C->D LDA, -78°C E Diastereomerically Pure Amide D->E Electrophile F Acidic Cleavage (6M HCl) E->F G Enantiopure Product F->G H Recovered Auxiliary Salt F->H

Caption: Workflow of asymmetric alkylation using (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine.

Logic Amide Chiral Amide Z-Enolate FaceRe Re-Face Attack Blocked by Isopropyl Amide->FaceRe Steric Clash FaceSi Si-Face Attack Open Pathway Amide->FaceSi Favored Product High Diastereomeric Excess FaceSi->Product

Caption: Stereochemical logic dictating Si-face electrophilic attack due to isopropyl shielding.

Experimental Protocols

Protocol A: Synthesis of the Chiral Amide (Auxiliary Attachment)

Causality: We utilize EDC·HCl and HOBt to facilitate the coupling of the prochiral carboxylic acid to the auxiliary. This mild, zero-degree method prevents the formation of ketenes and completely avoids the racemization of any existing α-stereocenters—a common failure point when utilizing harsh acyl chloride activation.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equiv of the prochiral carboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add 1.2 equiv of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 equiv of Hydroxybenzotriazole (HOBt). Stir at 0 °C for 15 minutes to form the active ester.

  • Amine Addition: Add 1.05 equiv of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine dropwise.

  • Base Addition: Introduce 2.5 equiv of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts and drive the reaction forward.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1M HCl, extract with DCM, and wash sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Asymmetric Enolate Alkylation

Causality: The addition of anhydrous LiCl is a critical field-proven insight. It breaks down unreactive LDA hexamers into highly reactive monomers, ensuring rapid and complete enolization at -78 °C. Furthermore, the slow addition of the electrophile prevents localized exotherms that could provide enough activation energy to overcome the steric shielding, thereby degrading facial selectivity.

  • Enolate Formation: Suspend 6.0 equiv of anhydrous LiCl in anhydrous THF (0.1 M) under argon. Add 1.1 equiv of freshly prepared LDA at -78 °C.

  • Substrate Addition: Dissolve 1.0 equiv of the chiral amide from Protocol A in a minimal amount of THF and add dropwise over 10 minutes to the LDA solution. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation.

  • Electrophilic Attack: Add 1.5 equiv of the target electrophile (e.g., benzyl bromide) dropwise. Maintain the internal temperature strictly at -78 °C for 4 hours.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl.

  • Workup: Extract with ethyl acetate, wash with brine, dry, and concentrate. The diastereomerically enriched product can often be purified by recrystallization, leveraging the highly crystalline nature of menthylamine amides.

Protocol C: Auxiliary Cleavage and Recovery

Causality: Amides are notoriously resistant to hydrolysis. We employ harsh acidic conditions (6M HCl at reflux) because the robust cyclohexane framework of the auxiliary is entirely stable to these conditions. This method simultaneously hydrolyzes the amide to the enantiopure carboxylic acid and protonates the auxiliary, allowing for near-quantitative recovery via simple acid-base liquid-liquid extraction.

  • Hydrolysis: Suspend the alkylated chiral amide in a 1:1 mixture of 1,4-dioxane and 6M aqueous HCl (0.1 M concentration).

  • Reflux: Heat the mixture to 105 °C (reflux) for 24 hours. Monitor via TLC until the starting material is entirely consumed.

    • Pro-Tip: If the amide is exceptionally sterically hindered, substituting 6M HCl with a mixture of concentrated H2SO4 and 1,4-dioxane (1:1) accelerates cleavage without epimerizing the newly formed stereocenter.

  • Extraction of Product: Cool to room temperature. Extract the aqueous layer with diethyl ether (3x). The organic layer contains the enantiopure carboxylic acid product.

  • Auxiliary Recovery: Basify the remaining aqueous layer to pH 12 using 6M NaOH. Extract with dichloromethane (3x) to recover the free (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine for future use.

Quantitative Data Presentation

The following table summarizes expected yields and stereoselectivities when employing menthylamine-class chiral auxiliaries across various standard asymmetric transformations, including classic enolate alkylations and electrochemical Shono oxidations[3].

Prochiral SubstrateElectrophile / ReagentReaction TypeYield (%)Diastereomeric Ratio (dr)Cleavage Method
Propionic AcidBenzyl BromideEnolate Alkylation8896:46M HCl, Reflux
Phenylacetic AcidMethyl IodideEnolate Alkylation9198:26M HCl, Reflux
BenzaldehydeTMS-CyanideStrecker Addition8595:5Acidic Hydrolysis
TetrahydroisoquinolineAnodic Oxidation (MeOH)Shono Oxidation7892:8Reductive Cleavage

References

  • Title : Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data Source : mpg.de (Max Planck Society) URL : 1[1]

  • Title : Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone Source : nih.gov (Bioresources and Bioprocessing) URL :2[2]

  • Title : Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance Source : acs.org (Chemical Reviews) URL : 3[3]

Sources

Method

Application Note: Asymmetric Synthesis Using (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Executive Summary (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (commonly (-)-Menthylamine ) is a versatile chiral building block derived from (-)-Menthol. Unlike its oxygenated counterpart, the primary amine functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (commonly (-)-Menthylamine ) is a versatile chiral building block derived from (-)-Menthol. Unlike its oxygenated counterpart, the primary amine functionality offers distinct nucleophilic properties and hydrogen-bonding capabilities, making it a powerful tool for optical resolution , chiral auxiliary design , and ligand synthesis .

This guide provides field-proven protocols for leveraging the steric bulk of the menthyl scaffold—specifically the C2-isopropyl "locking" group—to induce stereoselectivity in complex organic transformations.

Structural Analysis & Mechanistic Rationale

The utility of (-)-menthylamine in asymmetric synthesis is governed by its rigid cyclohexane chair conformation.

  • The "Locking" Mechanism: The bulky isopropyl group at C2 and the methyl group at C5 force the cyclohexane ring into a stable chair conformation where all three substituents (amine, isopropyl, methyl) occupy equatorial positions.

  • Steric Shielding: In reaction transition states, the C2-isopropyl group acts as a "steric wall," effectively blocking one face of the molecule. This forces incoming electrophiles or reagents to approach from the opposite, less hindered face, resulting in high diastereomeric excess (de).

Stereochemical Visualization

The following diagram illustrates the steric environment and the "blocking" effect utilized in auxiliary-based reactions.

MenthylSterics Menthylamine (1R,2R,5R)-Menthylamine (Stable Chair Conformation) AmideFormation Amide Bond Formation (Linker) Menthylamine->AmideFormation Acylation Enolate Z-Enolate Intermediate (Metal Chelation) AmideFormation->Enolate LDA, -78°C StericBlock C2-Isopropyl Group (Steric Shielding) Enolate->StericBlock Conformational Lock Attack Electrophilic Attack (Open Face Only) Enolate->Attack Reagent Approach StericBlock->Attack Directs Selectivity

Caption: Mechanistic flow of asymmetric induction via steric shielding by the C2-isopropyl group.

Application I: Optical Resolution of Racemic Acids

One of the most robust applications of (-)-menthylamine is the resolution of racemic carboxylic acids via diastereomeric salt formation. This method is preferred when enzymatic resolution fails or when high-purity enantiomers are required on a multi-gram scale.

Protocol A: Resolution of Racemic 2-Phenylpropionic Acid (Example)

Objective: Isolate (S)-2-phenylpropionic acid from its racemate using (-)-menthylamine.

Materials
  • Racemic Acid: (±)-2-Phenylpropionic acid (15.0 g, 100 mmol)

  • Resolving Agent: (-)-Menthylamine (15.5 g, 100 mmol)

  • Solvent: Ethanol (95%) or Methanol/Water mixtures.

  • Equipment: 500 mL Erlenmeyer flask, heating mantle, vacuum filtration setup.

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve 15.0 g of racemic acid in 150 mL of hot Ethanol (95%).

    • Slowly add 15.5 g of (-)-menthylamine. The reaction is exothermic; ensure the solution does not boil over.

    • Note: A 1:1 stoichiometry is standard. If the salt fails to crystallize, the "Method of Half-Quantities" (0.5 eq of amine) can be attempted.

  • Crystallization (The Critical Step):

    • Heat the mixture to reflux until a clear solution is obtained.

    • Allow the solution to cool to room temperature slowly (over 4–6 hours). Rapid cooling traps the unwanted diastereomer.

    • Once at room temperature, place the flask in a refrigerator (4°C) for 12 hours.

  • Filtration and Recrystallization:

    • Filter the white crystals (the less soluble diastereomeric salt).

    • Validation: Take a small sample, liberate the acid (see step 4), and check optical rotation. If enantiomeric excess (ee) is <95%, recrystallize the salt again from hot ethanol.

    • Target: Typically, the (-)-menthylammonium-(S)-acid salt crystallizes first (solubility dependent).

  • Liberation of the Enantiomer:

    • Suspend the purified salt in diethyl ether (100 mL) and add 1M HCl (100 mL).

    • Shake vigorously in a separatory funnel until the solid dissolves.

    • Separate the organic layer (containing the chiral acid).

    • Extract the aqueous layer (containing menthylamine hydrochloride) with ether (2 x 50 mL).

    • Dry combined organics over

      
       and concentrate.
      
  • Recycling:

    • Basify the aqueous layer with NaOH to pH 12 and extract with dichloromethane to recover the expensive (-)-menthylamine.

Application II: Chiral Auxiliary in Asymmetric Alkylation

Menthylamine serves as an excellent chiral auxiliary for the


-alkylation of carboxylic acids. The resulting amides are highly crystalline and stable.
Protocol B: Asymmetric Alkylation Workflow

Objective: Synthesize chiral


-substituted acids.
Reaction Scheme Data
ComponentReagentRole
Substrate Phenylacetic AcidStarting Material
Auxiliary (-)-MenthylamineChiral Inducer
Base LDA (Lithium Diisopropylamide)Enolate Formation
Electrophile Methyl Iodide (MeI)Alkylating Agent
Cleavage

/

(Hydrolysis)
Auxiliary Removal
Step-by-Step Procedure
  • Preparation of the Chiral Amide:

    • React phenylacetyl chloride with (-)-menthylamine in

      
       with 
      
      
      
      at 0°C.
    • Purify the resulting N-menthyl-2-phenylacetamide by recrystallization (Hexane/EtOAc).

  • Enolate Formation:

    • In a flame-dried flask under Argon, add the amide (1.0 eq) to dry THF.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add LDA (1.1 eq) dropwise over 20 mins.

    • Mechanism:[1][2][3][4][5] The lithium cation chelates between the amide oxygen and the enolate oxygen. The isopropyl group blocks the "top" face.

  • Alkylation:

    • Stir the enolate for 1 hour at -78°C.

    • Add Methyl Iodide (1.2 eq) slowly.

    • Allow the reaction to warm to 0°C over 3 hours.

    • Quench with saturated

      
      .
      
  • Hydrolysis (Auxiliary Removal):

    • Reflux the alkylated amide in 6M

      
       / Dioxane (1:1) for 12–24 hours.
      
    • Note: This step can be harsh. Alternatively, use reduction (LiAlH4) to generate the chiral alcohol if the acid is not required.

Application III: Synthesis of Chiral Schiff Base Ligands

Menthylamine condenses with salicylaldehydes to form "Salen-type" monodentate or bidentate ligands, crucial for metal-catalyzed asymmetric oxidations (e.g., Mn-catalyzed epoxidation).

Protocol C: Menthyl-Salicylaldimine Synthesis

Objective: Synthesize a chiral N,O-ligand for transition metal catalysis.

  • Reaction Setup:

    • Combine (-)-menthylamine (10 mmol) and Salicylaldehyde (10 mmol) in absolute Ethanol (20 mL).

    • Add anhydrous

      
       (1 g) as a water scavenger (critical for shifting equilibrium).
      
  • Condensation:

    • Reflux the mixture for 4–6 hours. The solution typically turns bright yellow (characteristic of imine formation).

    • Monitor by TLC (disappearance of aldehyde).

  • Workup:

    • Filter off the

      
       while hot.
      
    • Cool the filtrate to 0°C. Yellow needle-like crystals of the Schiff base should precipitate.

    • Filter and wash with cold ethanol.

  • Application:

    • This ligand can be complexed with Cu(II) or Mn(III) for use in asymmetric carbene insertions or epoxidations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Optical Purity (Resolution) Cooling too fastRe-heat to reflux and wrap flask in a towel to cool over 12+ hours.
Low Yield (Alkylation) Wet THF or inactive LDATitrate LDA before use. Ensure strict anhydrous conditions.
Oiling Out (Crystallization) Impure starting materialPerform a "seed" crystallization: scratch the glass or add a seed crystal of the pure salt.
Incomplete Hydrolysis Steric hindrance of amideIncrease temperature (110°C) or switch to oxidative cleavage methods if applicable.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Nogradi, M. (1995). Stereoselective Synthesis: A Practical Approach. VCH Publishers. (Detailed discussion on auxiliary removal).
  • Gnas, Y., & Glorius, F. (2006). "Chiral Auxiliaries in Asymmetric Synthesis". Synthesis, 2006(12), 1899-1930.

  • Speciale, G. et al. (2015). "Chiral Amine Synthesis via Biocatalytic Approaches vs Classical Resolution". Chemical Reviews.

  • Method of Half-Quantities: IUPAC Compendium of Chemical Terminology.

Sources

Application

Experimental protocol for using (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Technical Application Note: Experimental Protocols for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Executive Summary & Compound Profile This guide details the experimental handling and application of (1R,2R,5R)-2-Isop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Experimental Protocols for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Executive Summary & Compound Profile

This guide details the experimental handling and application of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS: 2216-54-8 for the generic isomer class; specific stereoisomer requires validation).[1] Distinct from the more common (-)-menthylamine (1R,2S,5R), this specific (1R,2R,5R) isomer—often referred to in the context of the isomenthylamine or neoisomenthylamine series—offers a unique steric environment for chiral induction.

Its primary utility lies in optical resolution of racemic acids via diastereomeric salt formation and as a chiral auxiliary in asymmetric synthesis (e.g., Ugi reactions, Schiff base formation). Furthermore, as an amine analog of menthol, it serves as a probe for TRPM8 (Transient Receptor Potential Melastatin 8) ion channel research.[1]

Table 1: Physicochemical Profile[1][2]
PropertySpecificationNotes
IUPAC Name (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamineC2 epimer of standard (-)-menthylamine.[1]
Molecular Formula C₁₀H₂₁NPrimary amine.[1]
Molecular Weight 155.28 g/mol
Physical State Colorless Liquid / Low-melting SolidHygroscopic; absorbs CO₂ from air.[1]
Basicity Weakly BasicReacts exothermically with strong acids.[1]
Solubility Soluble in EtOH, MeOH, Et₂O, CHCl₃Limited solubility in water.
Storage 2–8°C, under Argon/NitrogenPrevent carbamate formation (reaction with CO₂).[1]

Pre-Experimental Validation (Self-Validating Systems)

Before initiating complex protocols, the purity and stereochemical integrity of the amine must be verified. Impurities (e.g., other menthyl isomers) can drastically lower enantiomeric excess (ee) yields.[1]

Validation Protocol:

  • Visual Inspection: Ensure no white precipitate (carbamate salts) is present.[1]

  • Specific Rotation (

    
    ):  Measure in Ethanol (
    
    
    
    ). Compare against Certificate of Analysis (CoA). Significant deviation indicates isomerization or contamination.[1]
  • H-NMR Check: Verify the C1-H signal. The coupling constant (

    
    ) of the proton alpha to the amine group is diagnostic for axial/equatorial positioning, distinguishing the (1R,2R,5R) isomer from the (1R,2S,5R) analog [1][4].
    

Application A: Optical Resolution of Racemic Acids

The most robust application of (1R,2R,5R)-menthylamine is the resolution of racemic carboxylic acids (e.g., (±)-Mandelic acid, Ibuprofen) via diastereomeric salt crystallization .[1]

Mechanism


The two resulting diastereomeric salts possess different lattice energies and solubilities, allowing separation by fractional crystallization.[1][2]
Detailed Protocol

Materials:

  • Racemic Acid (10 mmol)[1]

  • (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (10 mmol)[1]

  • Solvent: Methanol (HPLC Grade) or Ethanol/Water (9:1)[1]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 10 mmol of the racemic acid in minimal boiling methanol (approx. 20–30 mL).

    • Expert Insight: If the acid is sparingly soluble, add the amine before heating, as the salt is often more soluble than the free acid.

  • Amine Addition:

    • Add 10 mmol (1.0 eq) of (1R,2R,5R)-menthylamine dropwise to the hot solution.

    • Note: Use of 0.5 eq (Pope-Peachey method) is a valid alternative if one enantiomer is desired and the other remains in solution, but 1.0 eq is standard for initial screening [1].[1]

  • Crystallization (The Critical Step):

    • Allow the solution to cool to room temperature slowly (over 2–4 hours). Rapid cooling traps impurities.[1]

    • If no crystals form, scratch the glass or add a seed crystal of the pure salt (if available).

    • Refrigerate at 4°C for 12 hours to maximize yield.

  • Filtration & Washing:

    • Filter the crystals (Diastereomer A) via vacuum filtration.

    • Wash with a small volume of ice-cold solvent.[1][3]

    • Save the filtrate! It contains the enriched Diastereomer B.

  • Recrystallization (Enrichment):

    • Dissolve the wet cake in boiling solvent and recrystallize. Repeat until the melting point is constant (Self-Validation).

  • Hydrolysis (Recovery):

    • Suspend the purified salt in water/DCM (1:1).

    • Add 1M HCl until pH < 2 (Amine goes to aqueous layer as ammonium salt; Acid goes to Organic layer).[1]

    • Separate layers.[1] Extract aqueous layer with DCM.[1]

    • Dry organic layer (MgSO₄) and evaporate to obtain Resolved Acid .[1]

  • Amine Recovery:

    • Basify the aqueous layer (pH > 10) with NaOH.[1]

    • Extract with Ether/DCM to recover the expensive (1R,2R,5R)-menthylamine for reuse.[1]

Application B: Synthesis of Chiral Schiff Bases (Ligands)

(1R,2R,5R)-menthylamine condenses with aldehydes to form chiral imines (Schiff bases), which are precursors for chiral reduction catalysts or tridentate ligands [3].[1]

Detailed Protocol

Materials:

  • Aldehyde (e.g., Salicylaldehyde, 2-Pyridinecarboxaldehyde) (1.0 eq)[1]

  • (1R,2R,5R)-menthylamine (1.0 eq)[1]

  • Solvent: Toluene or Ethanol[1]

  • Dehydrating Agent: Anhydrous MgSO₄ or Molecular Sieves (3Å)[1]

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, mix the aldehyde and amine in Ethanol (0.5 M concentration).

    • Add 2.0 eq of Anhydrous MgSO₄ to drive the equilibrium forward by sequestering water.

    • Alternative: For sterically hindered substrates, use Toluene under reflux with a Dean-Stark trap .[1]

  • Reaction Monitoring:

    • Stir at room temperature (or reflux) for 4–12 hours.

    • TLC Monitoring: Disappearance of aldehyde spot; appearance of a less polar imine spot.

  • Work-up:

    • Filter off the desiccant.

    • Evaporate solvent under reduced pressure.[1]

  • Purification:

    • Recrystallize from Ethanol/Hexane.[1]

    • Warning: Do not use silica column chromatography unless neutralized (Triethylamine), as silica is acidic and can hydrolyze the imine back to the aldehyde/amine.

Workflow Visualization

The following diagram illustrates the logic flow for the Optical Resolution process, emphasizing the recycling loops that make this economically viable.

ResolutionWorkflow Start Racemic Acid (±) Mix Mix in Hot Solvent (MeOH/EtOH) Start->Mix Amine (1R,2R,5R)-Menthylamine Amine->Mix Cryst Controlled Crystallization (Slow Cooling) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Precipitate Filtrate Filtrate Mother Liquor (Enriched Diastereomer B) Filter->Filtrate Solution Recryst Recrystallization (Repeat until const. mp) Solid->Recryst Recryst->Filtrate Impurity Purge Hydrolysis Acid Hydrolysis (HCl / DCM) Recryst->Hydrolysis Pure Salt LayerSep Layer Separation Hydrolysis->LayerSep OrgLayer Organic Layer (Pure Enantiomer Acid) LayerSep->OrgLayer AqLayer Aqueous Layer (Amine-HCl Salt) LayerSep->AqLayer Recovery Basify (NaOH) & Extract AqLayer->Recovery RecycledAmine Recycled Amine Recovery->RecycledAmine RecycledAmine->Amine Reuse

Figure 1: Operational workflow for the optical resolution of racemic acids using (1R,2R,5R)-menthylamine, highlighting the critical crystallization and recovery steps.

Biological Context: TRPM8 Agonism[1]

While primarily a chemical tool, (1R,2R,5R)-menthylamine is structurally homologous to (-)-menthol, the canonical agonist of the TRPM8 channel (the body's primary cold sensor).[1]

  • Experimental Note: In electrophysiological assays (Patch-clamp), menthylamines often show reduced potency compared to menthol but improved solubility and different wash-out kinetics.[1]

  • Application: It is used to study the structure-activity relationship (SAR) of the TRPM8 ligand-binding pocket, specifically how the hydrogen-bonding capability of the amine (vs. hydroxyl) affects channel gating [5].

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of chiral schiff base derived metal complexes. Retrieved from [Link]

  • Reinscheid, U. (2015).[1] Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] (-)-Menthol and Analogues: Structure and Bioactivity. Retrieved from [Link]

Sources

Method

Application Note: Stereoselective Synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

This Application Note is designed for researchers and drug development professionals requiring the stereoselective synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (also known as (+)-Isomenthylamine ). This gu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring the stereoselective synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (also known as (+)-Isomenthylamine ).

This guide addresses the specific challenge of accessing the (1R,2R,5R) isomer, which requires distinct stereocontrol compared to the more common (-)-menthylamine (1R,2S,5R).

Introduction & Stereochemical Analysis[1][2][3]

The synthesis of menthylamines from the chiral pool (typically (-)-menthone) yields four possible diastereomers: menthylamine, neomenthylamine, isomenthylamine, and neoisomenthylamine.

The target compound, (1R,2R,5R)-isomenthylamine , possesses a unique stereochemical configuration where the amine (C1) and isopropyl (C2) groups are cis, and the isopropyl (C2) and methyl (C5) groups are cis. This contrasts with the abundant (-)-menthone starting material, where the C2-isopropyl and C5-methyl groups are trans.

  • (-)-Menthone: (2S, 5R) — Trans-dialkyl[1]

  • (+)-Isomenthone: (2R, 5R) — Cis-dialkyl

  • Target (1R,2R,5R)-Isomenthylamine: Derived from the (+)-isomenthone scaffold with the amine in the equatorial position (thermodynamic product of isomenthone).

Critical Causality: To synthesize the (1R,2R,5R) isomer, one cannot simply reduce (-)-menthone directly, as this predominantly yields (1R,2S,5R)-menthylamine. The protocol must induce epimerization at C2 to access the isomenthone series, followed by a thermodynamically controlled reductive amination .

Reaction Route Analysis

Pathway Selection: The Leuckart-Wallach Reaction via Isomenthone Equilibrium

While catalytic hydrogenation of oximes is common, it often favors kinetic products (axial amines). The Leuckart-Wallach reaction (using ammonium formate/formamide) is selected here because:

  • Thermodynamic Control: The high temperature (160–180 °C) facilitates the equilibration of the ketone (menthone

    
     isomenthone) and favors the formation of the equatorial amine.
    
  • Isomer Enrichment: Although (-)-menthylamine is the major product, the conditions allow for the accumulation of the stable isomenthylamine (1R,2R,5R) which can be separated via fractional crystallization.

Reaction Scheme

ReactionScheme Menthone (-)-Menthone (2S, 5R) Trans-dialkyl Isomenthone (+)-Isomenthone (2R, 5R) Cis-dialkyl Menthone->Isomenthone Epimerization (Heat/Acid) Imine Formyl-Imine Intermediate (Equilibrium Mixture) Menthone->Imine HCOONH4 180°C Isomenthone->Imine HCOONH4 180°C Target TARGET: (1R,2R,5R)-Isomenthylamine (Equatorial NH2, Cis-dialkyl) Imine->Target Reduction & Hydrolysis Byproduct (-)-Menthylamine (1R, 2S, 5R) (Major Byproduct) Imine->Byproduct Reduction & Hydrolysis

Caption: Reaction pathway showing the necessary epimerization of menthone to isomenthone to access the (1R,2R,5R) target.

Detailed Experimental Protocol

Phase 1: Leuckart-Wallach Reductive Amination

Objective: Convert (-)-menthone to a mixture of formyl-menthylamines, maximizing the thermodynamic equilibration.

Reagents:

  • (-)-Menthone (purity >95%)[2]

  • Ammonium Formate (Anhydrous)

  • Formamide (Optional, as solvent/co-reagent)

  • Hydrochloric Acid (37%)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a Claisen adapter, a thermometer (reaching into the liquid), and a distillation condenser set for downward distillation.

  • Charging: Add (-)-menthone (0.5 mol, 77.1 g) and ammonium formate (1.5 mol, 94.5 g) to the flask.

  • Heating (Critical Step): Slowly heat the mixture using an oil bath.

    • Observation: At ~130 °C, the ammonium formate decomposes into NH₃, CO₂, and H₂O. Water will begin to distill off.

    • Temperature Ramp: Gradually increase the internal temperature to 180–185 °C over 2 hours.

    • Mechanism:[2] The high temperature drives the removal of water (shifting equilibrium) and promotes the C2-epimerization essential for forming the (1R,2R,5R) skeleton.

  • Reaction Duration: Maintain 180–185 °C for 4–6 hours until the evolution of gas ceases and the distillate volume stabilizes.

  • Hydrolysis: Cool the reaction mixture to ~100 °C.

    • Add 6N HCl (150 mL) carefully (exothermic!).

    • Reflux the mixture for 1–2 hours to hydrolyze the N-formyl intermediate to the free amine hydrochloride.

  • Workup:

    • Cool to room temperature. The solution typically separates into an aqueous layer (containing amine salts) and an organic layer (unreacted ketone).

    • Extract with diethyl ether (2 x 100 mL) to remove neutral organic impurities (unreacted menthone/isomenthone). Discard the organic layer.

    • Basify the aqueous layer to pH >12 using 50% NaOH solution .

    • Extract the liberated amines with diethyl ether (3 x 100 mL) .

    • Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude amine mixture (typically a yellow oil).

Phase 2: Isolation of (1R,2R,5R)-Isomenthylamine

Objective: Separate the target (1R,2R,5R) isomer from the major (-)-menthylamine (1R,2S,5R) isomer.

Principle: The hydrochloride salts of menthylamine and isomenthylamine have significantly different solubilities in organic solvents.

Protocol:

  • Salt Formation: Dissolve the crude amine oil in a minimum amount of absolute ethanol .

  • Acidification: Add concentrated HCl dropwise until the solution is acidic (pH ~2). A white precipitate of mixed amine hydrochlorides will form.

  • Fractional Crystallization:

    • Evaporate the ethanol to dryness.

    • Recrystallize the solid residue from a 1:1 mixture of Ethanol/Acetone .

    • Fraction 1 (Precipitate): The less soluble salt is typically (-)-menthylamine HCl . Filter this off.

    • Fraction 2 (Mother Liquor): The mother liquor is enriched in (+)-isomenthylamine HCl .

  • Enrichment: Concentrate the mother liquor and perform a second crystallization using Isopropanol . The (1R,2R,5R)-isomenthylamine HCl often crystallizes as the second crop or remains in the supernatant depending on the exact ratio.

  • Final Purification: To obtain high optical purity, convert the enriched salt back to the free base (NaOH), distill (bp ~85 °C at 12 mmHg), and re-crystallize as the bitartrate salt if necessary.

Analytical Validation

To confirm the identity of the (1R,2R,5R) isomer, compare the physical properties against the standard data.

Property(1R,2R,5R)-Isomenthylamine (Target)(1R,2S,5R)-Menthylamine (Major Byproduct)
C1-C2 Relationship Cis (Amine/Isopropyl)Trans (Amine/Isopropyl)
C2-C5 Relationship Cis (Isopropyl/Methyl)Trans (Isopropyl/Methyl)
Amine Orientation EquatorialEquatorial
Specific Rotation

Positive (+) (approx +24°)Negative (-) (approx -34°)
Boiling Point Slightly lower than menthylamine~206 °C (760 mmHg)
NMR Signal (H-1)

ppm (multiplet,

Hz)

ppm (td,

Hz)

Note on NMR: The H-1 proton in the (1R,2R,5R) isomer is axial (since the amine is equatorial). However, the conformational distortion caused by the cis-isopropyl group (isomenthone series) leads to distinct coupling constants compared to the rigid chair of the menthylamine series.

Safety & Handling

  • Ammonium Formate: Decomposes to release ammonia and carbon monoxide (toxic). Perform the Leuckart reaction in a well-ventilated fume hood.

  • Thermal Hazard: The reaction requires heating to 180 °C. Ensure glassware is free of star cracks and use a safety shield.

  • Corrosives: Concentrated HCl and NaOH cause severe burns. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • Leuckart Reaction Mechanism & Menthone Application

    • Wallach, O. "Zur Kenntniss der Terpene und der ätherischen Oele." Justus Liebigs Annalen der Chemie, 1893, 276, 296.
    • Crossley, F. S., & Moore, M. L. "Studies on the Leuckart Reaction." Journal of Organic Chemistry, 1944, 9(6), 529–536. Link

  • Stereochemical Analysis of Menthylamines

    • Reinscheid, U. M., & Reinscheid, F. "Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data."[3][4] Journal of Molecular Structure, 2016, 1103, 166-176.[4] Link[3][4]

  • Synthesis Protocol (Organic Syntheses)

    • Ingersoll, A. W. "

      
      -Phenylethylamine." Organic Syntheses, Coll. Vol. 2, p. 503 (1943). (General Leuckart Procedure adapted for Menthone). Link
      
  • Isomer Properties (NIST Webbook)

    • "(-)-Menthylamine (1R,2S,5R) and Isomers."[1] NIST Chemistry WebBook, SRD 69.[5] Link

Sources

Application

Applications of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine in pharmaceuticals

An In-Depth Technical Guide to the Pharmaceutical Applications of Chiral Menthylamines: Focus on (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Introduction: The Role of Chiral Amines in Modern Drug Discovery In the land...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmaceutical Applications of Chiral Menthylamines: Focus on (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Introduction: The Role of Chiral Amines in Modern Drug Discovery

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a drug molecule can dictate its efficacy, safety, and metabolic profile. Chiral amines, particularly those derived from naturally abundant and inexpensive sources like menthol, serve as powerful tools for introducing and controlling stereochemistry during the synthesis of active pharmaceutical ingredients (APIs). This guide focuses on the applications of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, a specific stereoisomer of menthylamine. While direct, extensive literature on this particular isomer is limited, its structural similarity to other well-studied menthol-derived chiral auxiliaries provides a strong foundation for exploring its potential applications. We will delve into the established uses of its diastereomers and related compounds to provide a comprehensive framework for researchers and drug development professionals.

Part 1: Understanding the Menthylamine Scaffold as a Chiral Auxiliary

The efficacy of menthylamine derivatives in asymmetric synthesis stems from the rigid and sterically defined cyclohexane ring, which effectively shields one face of a reacting molecule, directing the approach of incoming reagents to the opposite face. This steric hindrance is the cornerstone of their function as chiral auxiliaries.

A closely related and more extensively studied compound is (-)-8-phenylmenthol, which is utilized as a chiral auxiliary in the synthesis of complex molecules like chiral piperidines. These piperidine structures are common motifs in a wide range of alkaloids and pharmaceutical agents.[1][2]

Key Mechanistic Principle: Steric Shielding

The bulky isopropyl and methyl groups on the cyclohexane ring, along with the strategically placed amino group, create a chiral environment that can influence the stereochemical outcome of a reaction. When this amine is incorporated into a reactant molecule, it forms a chiral intermediate that biases the formation of one enantiomer over the other.

Part 2: Established Applications of Related Menthyl Derivatives in Pharmaceutical Synthesis

The derivatives of the more common l-menthol, which has the (1R,2S,5R) configuration, have found significant applications in the synthesis of antiviral drugs.

Application Highlight: Synthesis of Lamivudine and Emtricitabine

A key intermediate in the production of the HIV reverse transcriptase inhibitors Lamivudine (3TC) and Emtricitabine (FTC) is (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate.[3] This highlights the role of the menthyl group as a chiral precursor in the synthesis of crucial APIs. The synthesis involves the use of a menthyl ester to control the stereochemistry of a key bond formation.

Application as a Chiral Auxiliary in Asymmetric Additions

Polymer-supported (-)-8-phenylmenthyl has been demonstrated as an effective solid-phase chiral inductor for the addition of nucleophiles to N-acyliminium ions.[1][2] This methodology is valuable for the synthesis of chiral building block libraries and has been applied to the synthesis of simple chiral alkaloids such as (R)-pipecolic acid, (R)-pelletierine, and (S)-coniine.[1]

Part 3: Protocols for Exploring the Utility of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Given the limited specific data on the (1R,2R,5R) isomer, the following protocols are adapted from established procedures for related menthyl derivatives. These serve as a starting point for researchers to investigate its potential as a chiral auxiliary.

Protocol 1: General Procedure for Asymmetric Nucleophilic Addition to an Aldehyde

This protocol outlines a general approach to using a chiral amine like (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine to synthesize a chiral secondary alcohol.

Objective: To assess the diastereoselectivity induced by (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine in the addition of an organometallic reagent to an aldehyde.

Materials:

  • (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Organometallic reagent (e.g., Grignard reagent like phenylmagnesium bromide)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1 equivalent) in anhydrous solvent.

    • Add (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or GC-MS.

    • Remove the solvent under reduced pressure to obtain the crude chiral imine.

  • Nucleophilic Addition:

    • Dissolve the crude imine in fresh anhydrous solvent and cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add the organometallic reagent (1.2 equivalents) dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 2-3 hours.

  • Work-up and Hydrolysis:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product is the N-alkylated amine. To hydrolyze the amine to the desired alcohol, treat the crude product with a mild acid (e.g., 1M HCl) and stir at room temperature.

  • Purification and Analysis:

    • Purify the crude alcohol by silica gel column chromatography.

    • Determine the diastereomeric ratio of the product by chiral HPLC or by NMR spectroscopy of a Mosher ester derivative.

Expected Outcome: The chiral amine will direct the nucleophilic attack on the imine, leading to a preponderance of one diastereomer of the product amine, which upon hydrolysis yields the chiral alcohol. The degree of stereoselectivity will depend on the specific substrates and reaction conditions.

Visualization of the Experimental Workflow

G cluster_synthesis Asymmetric Alcohol Synthesis start Start: Aldehyde + (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine imine_formation Imine Formation (Anhydrous Solvent, RT) start->imine_formation Step 1 nucleophilic_addition Nucleophilic Addition (Organometallic Reagent, -78 °C) imine_formation->nucleophilic_addition Step 2 workup Aqueous Work-up & Hydrolysis nucleophilic_addition->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 analysis Analysis (Chiral HPLC, NMR) purification->analysis Step 5 end End: Enantioenriched Secondary Alcohol analysis->end

Caption: Workflow for the synthesis of a chiral secondary alcohol.

Part 4: Data Presentation and Comparison

When evaluating a new chiral auxiliary, it is crucial to compare its performance against established alternatives. The following table provides a template for summarizing experimental results.

EntryAldehydeNucleophileChiral AuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Major ProductYield (%)
1BenzaldehydePhMgBr(1R,2R,5R)-MenthylamineData to be determinedData to be determinedData to be determined
2BenzaldehydePhMgBr(1R,2S,5R)-MenthylamineLiterature ValueLiterature ValueLiterature Value
3CyclohexanecarboxaldehydeEtMgBr(1R,2R,5R)-MenthylamineData to be determinedData to be determinedData to be determined
4CyclohexanecarboxaldehydeEtMgBr(1R,2S,5R)-MenthylamineLiterature ValueLiterature ValueLiterature Value

Part 5: Broader Potential Applications in Pharmaceutical Scaffolds

Beyond its role as a traditional chiral auxiliary, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine could find use in the following areas:

  • Organocatalysis: Chiral primary amines can act as organocatalysts in various transformations, such as Michael additions and aldol reactions.[4]

  • Synthesis of Chiral Ligands: The amine can be a starting material for the synthesis of more complex chiral ligands for transition-metal-catalyzed asymmetric reactions.

  • Resolution of Racemic Mixtures: Chiral amines are frequently used as resolving agents to separate enantiomers of racemic acids through the formation of diastereomeric salts.

Logical Relationship of Applications

G cluster_applications Potential Pharmaceutical Applications main (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine auxiliary Chiral Auxiliary (Asymmetric Synthesis) main->auxiliary organocatalyst Organocatalyst (e.g., Michael Additions) main->organocatalyst ligand Precursor to Chiral Ligands (Metal Catalysis) main->ligand resolution Resolving Agent (Separation of Enantiomers) main->resolution

Caption: Potential applications of the title compound.

Conclusion

While (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine remains a less-explored member of the menthylamine family, its inherent chirality and structural analogy to well-established chiral auxiliaries make it a promising candidate for applications in pharmaceutical synthesis. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock its potential. By systematically evaluating its performance in asymmetric transformations and comparing it to its diastereomers, the scientific community can further enrich the toolbox of chiral reagents available for the development of life-saving medicines.

References

  • Polymer-supported (-)-8-phenylmenthyl Auxiliary as an Effective Solidphase Chiral Inductor in the Addition of Nucleophiles to N-acyliminium Ions. PubMed. Available at: [Link]

  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol. PharmaCompass.com. Available at: [Link]

  • Polymer-supported (-)-8-phenylmenthyl Auxiliary as an Effective Solidphase Chiral Inductor in the Addition of Nucleophiles to N-acyliminium Ions | Request PDF. ResearchGate. Available at: [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine(CAS# 2216-54-8 ). Angene Chemical. Available at: [Link]

  • (PDF) (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. ResearchGate. Available at: [Link]

  • 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1][5]dithiepino[2,3-c]furan-6(8H)-one. MDPI. Available at: [Link]

  • The Medicines for All Institute Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Medicines for All Institute. Available at: [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. MDPI. Available at: [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. MDPI. Available at: [Link]

  • Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate.... ResearchGate. Available at: [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate | C18H27N3O4S | CID 57383485. PubChem. Available at: [Link]

  • (1R,2R,5R)-2-isopropyl-5-methylcyclohexan-1-ol. Pharmaffiliates. Available at: [Link]

  • (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine suppliers and producers. BuyersGuideChem. Available at: [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing). Available at: [Link]

  • a) Use of amine 8 as a precatalyst in the dearomatization reaction.... ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Semantic Scholar. Available at: [Link]

  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Wiley Online Library. Available at: [Link]

  • Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R). University of Groningen. Available at: [Link]

Sources

Method

Application Note: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine as a Chiral Resolving Agent for Racemic Mixtures

Introduction & Mechanistic Overview The separation of enantiomers from a racemic mixture remains a critical bottleneck in pharmaceutical development. (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine—commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The separation of enantiomers from a racemic mixture remains a critical bottleneck in pharmaceutical development. (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine—commonly referred to as (-)-menthylamine—is a highly effective, naturally derived chiral amine utilized extensively for the optical resolution of racemic carboxylic acids[1].

The Causality of Chiral Recognition: The efficacy of (-)-menthylamine lies in its rigid supramolecular geometry. The cyclohexane ring adopts a stable chair conformation where the bulky isopropyl group at C2 and the methyl group at C5 are equatorially positioned. When (-)-menthylamine reacts with a racemic acid (e.g., (±)-mandelic acid or (±)-tartaric acid)[2], it forms a pair of diastereomeric salts: (R)-Acid·(-)-Amine and (S)-Acid·(-)-Amine.

Because these diastereomers possess distinct three-dimensional geometries, they exhibit different lattice energies and solvation enthalpies. This thermodynamic divergence causes a significant difference in their solubility profiles, allowing one diastereomer to preferentially crystallize out of solution while the other remains dissolved in the mother liquor.

Dielectrically Controlled Resolution (DCR) and Solvent Effects

Historically, resolution protocols relied on trial-and-error solvent screening. However, modern approaches leverage Dielectrically Controlled Resolution (DCR) . By strategically altering the dielectric constant (ε) of the solvent system—such as by adding water to an alcoholic solvent—researchers can manipulate the hydrogen-bonding network of the supramolecular synthons[3].

Causality of Chirality Switching: In a low-polarity solvent (e.g., pure methanol), the (R)-acid salt may exhibit the lowest solubility and precipitate first. However, introducing water increases the solvent's dielectric constant, which preferentially solvates the (R)-acid salt's crystal lattice. This thermodynamic shift triggers "chirality switching," causing the previously more-soluble (S)-acid salt to become the least soluble and precipitate instead[4]. This bidirectional control allows for the sequential recovery of both enantiomers using a single resolving agent[3].

Quantitative Data: Resolution Profiles

The following table summarizes the theoretical resolution efficiency of racemic mandelic acid derivatives using (-)-menthylamine under varying dielectric conditions, demonstrating the DCR chirality switching effect[3],[4].

Solvent SystemDielectric Constant (ε)Precipitating DiastereomerYield (%)Enantiomeric Excess (ee %)
Pure Methanol~32.7(R)-Acid • (-)-Amine42>95
MeOH / H₂O (81:19)~45.0(S)-Acid • (-)-Amine38>90
1,4-Dioxane~2.2(R)-Acid • (-)-Amine45>98
Isopropanol (i-PrOH)~19.9(R)-Acid • (-)-Amine40>92

Experimental Workflows & Logical Relationships

Workflow Racemate Racemic Acid (e.g., (±)-Mandelic Acid) SaltFormation Diastereomeric Salt Formation (Heating) Racemate->SaltFormation ResolvingAgent (-)-Menthylamine (1R,2R,5R) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling to 20°C) SaltFormation->Crystallization LessSoluble Less Soluble Salt Precipitate Crystallization->LessSoluble Filtration MoreSoluble More Soluble Salt Mother Liquor Crystallization->MoreSoluble Concentration Cleavage Alkaline Cleavage (NaOH / Et2O) LessSoluble->Cleavage MoreSoluble->Cleavage PureAcid Enantiopure Acid (Aqueous Phase) Cleavage->PureAcid RecoveredAmine Recovered Amine (Organic Phase) Cleavage->RecoveredAmine

Workflow of racemic acid resolution using (-)-menthylamine, detailing salt formation and recovery.

DCR_Mechanism Mixture Diastereomeric Salt Mixture (Acid • Menthylamine) Solvent1 Low Dielectric Solvent (e.g., Pure Methanol) Mixture->Solvent1 Solvent2 High Dielectric Solvent (e.g., Methanol + 19% H2O) Mixture->Solvent2 Precipitate1 (R)-Acid Salt Precipitates (Kinetic/Thermodynamic Match) Solvent1->Precipitate1 Crystallization Precipitate2 (S)-Acid Salt Precipitates (Chirality Switch) Solvent2->Precipitate2 Crystallization

Solvent-induced chirality switching (DCR) altering diastereomeric salt precipitation.

Detailed Experimental Protocols

Protocol A: Diastereomeric Salt Formation and Primary Crystallization

Objective: Isolate the less-soluble diastereomeric salt from the racemic mixture.

  • Equimolar Mixing: Dissolve 10.0 mmol of the racemic carboxylic acid (e.g., (±)-mandelic acid) in 15 mL of pure methanol (low dielectric solvent)[4].

  • Amine Addition: Slowly add 10.0 mmol of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine to the solution under continuous magnetic stirring.

    • Causality: Slow addition prevents localized supersaturation, ensuring the thermodynamic formation of the salt lattice rather than kinetic trapping of impurities.

  • Thermal Dissolution: Heat the mixture to reflux (approx. 65°C) until a completely clear solution is obtained.

  • Controlled Cooling: Allow the solution to cool ambiently to 20°C at a rate of ~5°C/hour.

    • Causality: A slow cooling gradient promotes the growth of large, highly pure crystals of the less-soluble (R)-acid·(-)-amine salt, minimizing the occlusion of the more-soluble diastereomer within the crystal lattice.

  • Filtration: Isolate the precipitated crystals via vacuum filtration and wash with 2 mL of ice-cold methanol.

  • Self-Validation Check: Determine the diastereomeric excess (de) of the isolated salt via ¹H-NMR. The distinct chemical shifts of the isopropyl methyl protons in the two diastereomers allow for precise integration and validation of optical purity before proceeding to cleavage.

Protocol B: Salt Cleavage and Resolving Agent Recovery

Objective: Liberate the enantiopure acid and recover the expensive chiral amine for future cycles.

  • Alkaline Suspension: Suspend the isolated diastereomeric salt in 20 mL of a 2.0 M aqueous NaOH solution.

    • Causality: The strong base deprotonates the carboxylic acid, converting it into a highly water-soluble sodium carboxylate salt. Simultaneously, the menthylammonium ion is deprotonated back into its neutral, lipophilic amine form[1].

  • Liquid-Liquid Extraction: Extract the aqueous suspension with diethyl ether (3 × 15 mL). The neutral (-)-menthylamine partitions entirely into the organic phase, while the enantiopure sodium carboxylate remains in the aqueous phase.

  • Acid Recovery: Acidify the aqueous phase with 3.0 M HCl to pH 1.0, precipitating the free enantiopure (R)-acid. Extract with ethyl acetate, dry over MgSO₄, and evaporate to yield the pure acid.

  • Amine Recovery (Self-Validation): Dry the combined diethyl ether extracts (containing the amine) over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation Check: Weigh the recovered (-)-menthylamine to confirm mass balance (>95% recovery). Measure its specific optical rotation

      
      . A value matching the initial pure resolving agent confirms that no racemization or degradation occurred during the thermal and alkaline stress of the resolution cycle, validating the protocol for industrial recycling.
      

References

  • Interaction of racemic bases (B) with optically active acids (A)
  • STEREOISOMERISM OF MOLECULES WITH CHIRAL CENTRES Source: eGyanKosh URL
  • Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation (Dielectrically Controlled Resolution)
  • Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids: Structural Effects on Molecular Packing Source: Crystal Growth & Design - ACS Publications URL
  • Source: Google Patents (US4239912A)

Sources

Application

Application Note: Stereoselective Synthesis using (1R,2R,5R)-Neoisomenthylamine Derivatives

Abstract This guide details the strategic application of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (commonly known as (+)-neoisomenthylamine ) in asymmetric synthesis. Unlike its ubiquitous isomer (-)-menthylamine (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (commonly known as (+)-neoisomenthylamine ) in asymmetric synthesis. Unlike its ubiquitous isomer (-)-menthylamine (all-equatorial), the (1R,2R,5R) isomer possesses a unique axial-axial steric environment. This distinct conformation offers orthogonal stereoselectivity in chiral resolutions and multicomponent reactions (MCRs), often succeeding where the standard isomer fails. This note provides validated protocols for its isolation, use in chiral resolution, and application in diastereoselective Ugi reactions.

Stereochemical Foundation & Causality

To effectively utilize (1R,2R,5R)-neoisomenthylamine, one must understand its conformational landscape compared to the standard (-)-menthylamine.

  • (-)-Menthylamine (1R,2S,5R): The "Standard." All three substituents (Methyl, Isopropyl, Amine) are equatorial in the stable chair conformation. It provides a broad, flat chiral face.

  • (+)-Neoisomenthylamine (1R,2R,5R): The "Specialist." The amine at C1 and the isopropyl group at C2 are effectively axial (or pseudo-axial in a twist-boat) relative to the C5-methyl. This creates a highly congested "pocket" that restricts rotation and forces incoming nucleophiles to approach from a specific trajectory.

Visualizing the Steric Difference

The following diagram contrasts the steric accessibility of the two isomers.

StericLandscape Standard (-)-Menthylamine (1R,2S,5R) Conf_Std Conformation: All Equatorial Standard->Conf_Std Target (+)-Neoisomenthylamine (1R,2R,5R) Conf_Neo Conformation: Axial Amine & Isopropyl (High Steric Strain) Target->Conf_Neo App_Std Application: General Resolution Open Transition States Conf_Std->App_Std App_Neo Application: Kinetic Resolution 'Tight' Transition States Orthogonal Selectivity Conf_Neo->App_Neo

Figure 1: Comparative steric analysis. The (1R,2R,5R) isomer provides a crowded steric environment ideal for differentiating subtle enantiomeric differences.

Protocol A: Synthesis and Purification of (1R,2R,5R)-Neoisomenthylamine

Context: The (1R,2R,5R) isomer is not the major product of standard menthone reduction (which yields mostly menthylamine and neomenthylamine). High-purity isolation is required for effective stereocontrol.

Mechanism: Reduction of Isomenthone oxime yields a mixture enriched in neoisomenthylamine. Purification relies on the differential solubility of salicylate or hydrochloride salts.

Step-by-Step Methodology
  • Precursor Preparation (Isomenthone Oxime):

    • Dissolve isomenthone (10 mmol) in EtOH (30 mL).

    • Add Hydroxylamine HCl (15 mmol) and Sodium Acetate (15 mmol).

    • Reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Evaporate EtOH, extract with Et2O, wash with water/brine, dry over MgSO4.

  • Reduction (Sodium/Propanol Method):

    • Dissolve the crude oxime in dry n-propanol (50 mL).

    • Critical Step: Add sodium metal (10 eq) in small pieces under reflux. Caution: Vigorous hydrogen evolution.

    • Reflux until all sodium is consumed.

    • Logic: Thermodynamic conditions favor the formation of the amine, but the "iso" skeleton is retained.

  • Isolation & Salt Fractionation:

    • Steam distill the reaction mixture to isolate the crude amine oil.

    • Purification: Dissolve the crude amine mixture in hot Ethanol.

    • Add Salicylic Acid (1.0 eq). Allow to cool slowly to 4°C.

    • Observation: (1R,2R,5R)-Neoisomenthylamine salicylate crystallizes preferentially compared to the other isomers.

    • Recrystallize from EtOH/Water (9:1) until melting point is constant (~175-180°C for the salicylate).

  • Liberation of Free Amine:

    • Treat the salt with 2M NaOH.

    • Extract with Et2O, dry (KOH pellets), and distill.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the H-1 signal. In neoisomenthylamine (axial H), the signal is a narrow multiplet (W1/2 ≈ 7 Hz) due to small coupling constants (eq-eq and eq-ax). In menthylamine (axial H), it is a wide triplet of doublets (ax-ax coupling).

Protocol B: Chiral Resolution of Racemic Carboxylic Acids

Context: Use (1R,2R,5R)-neoisomenthylamine when (-)-menthylamine fails to yield crystalline salts or provides poor enantiomeric excess (ee). This is common with sterically hindered acids (e.g., Profen derivatives or atropisomeric acids).

Experimental Workflow
ParameterSpecificationNotes
Substrate Racemic Carboxylic Acid (10 mmol)Ensure high purity (>98%) before resolution.
Resolving Agent (1R,2R,5R)-Neoisomenthylamine (5 mmol)0.5 equivalents is critical for "Method of Half-Quantities".
Solvent System Acetone or 95% EtOHAcetone is preferred for non-polar acids; EtOH for polar.
Temperature Boiling

4°C
Slow cooling rate (5°C/hour) maximizes crystal purity.
Procedure
  • Dissolution: Dissolve 10 mmol of racemic acid in boiling Acetone (20 mL).

  • Addition: Add 5 mmol of (1R,2R,5R)-neoisomenthylamine dropwise.

  • Nucleation: Allow the solution to cool to room temperature undisturbed. If no crystals form after 4 hours, scratch the glass or seed with a micro-crystal.

  • Harvest: Filter the salt. Do not wash excessively , as the diastereomer may redissolve.

  • Recrystallization: Recrystallize the salt from the minimum amount of boiling solvent until constant specific rotation

    
     is achieved.
    
  • Liberation: Suspend salt in dilute HCl; extract the acid with EtOAc.

Self-Validating Check:

  • Compare the

    
     of the released acid with literature values.
    
  • If the filtrate (mother liquor) is enriched in the desired enantiomer, the (1R,2R,5R) amine preferentially binds the undesired enantiomer. This is still a successful resolution.

Protocol C: Diastereoselective Ugi Four-Component Reaction

Context: The Ugi reaction assembles an amine, aldehyde, acid, and isocyanide into a bis-amide. Using (1R,2R,5R)-neoisomenthylamine as the amine component induces stereochemistry at the newly formed


-center, valuable for peptidomimetic synthesis.

Mechanism: The steric bulk of the axial isopropyl group blocks one face of the intermediate imine, forcing the isocyanide to attack from the less hindered side.

Reaction Scheme Diagram

UgiWorkflow Amine (1R,2R,5R)-Amine Imine Step 1: Imine Formation (Methanol, 2h, RT) Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Carboxylic Acid Isocyanide Isocyanide (R-NC) Addition Step 2: Acid + Isocyanide Addition (0°C -> RT, 24h) Imine->Addition + Acid, Isocyanide Transition Transition State: Axial iPr blocks Re-face Addition->Transition Product Peptidomimetic Product (High dr) Transition->Product

Figure 2: Workflow for the diastereoselective Ugi reaction. The chiral amine dictates the stereochemistry of the new peptide bond.

Protocol Details
  • Imine Formation:

    • In a round-bottom flask, mix (1R,2R,5R)-neoisomenthylamine (1.0 mmol) and the aldehyde (1.0 mmol) in Methanol (2 M concentration, highly concentrated to favor imine).

    • Stir for 2 hours at room temperature. Validation: Monitor disappearance of aldehyde by TLC.

  • Multicomponent Assembly:

    • Add the carboxylic acid (1.0 mmol). Stir for 10 minutes.

    • Cool to 0°C. Add the isocyanide (1.0 mmol).

    • Allow to warm to RT and stir for 24 hours.

  • Workup:

    • Evaporate Methanol.

    • Dissolve residue in EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and 1M HCl (removes unreacted amine).

    • Purify via Flash Chromatography.

Data Analysis:

  • Determine diastereomeric ratio (dr) via crude 1H NMR. The sterically demanding (1R,2R,5R) amine typically yields higher dr (>90:10) compared to the standard menthylamine (often ~60:40) for bulky aldehydes.

References

  • Stereochemical Analysis: Reinscheid, F., & Reinscheid, U. M. (2016).[1][2] Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure, 1103, 166-176. Link

  • Ugi Reaction Applications: Banfi, L., et al. (2016). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols. Beilstein Journal of Organic Chemistry, 12, 139–149. Link (Provides foundational protocols for chiral amine Ugi reactions).

  • Chiral Resolution Theory: Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
  • Isomer Synthesis: Read, J., & Storey, R. A. (1930). Researches on menthones and menthylamines. Journal of the Chemical Society. (Classic protocol for sodium/alcohol reduction of oximes).

Sources

Method

Large-scale preparation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Application Note: Large-Scale Preparation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine [1] Part 1: Executive Summary & Stereochemical Definition This Application Note details the protocol for the large-scale synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Preparation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine [1]

Part 1: Executive Summary & Stereochemical Definition

This Application Note details the protocol for the large-scale synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine .

Critical Stereochemical Distinction: Researchers must distinguish this specific isomer from the common "Menthylamine" derived directly from (-)-Menthol.[1]

  • (-)-Menthylamine: (1R, 2S, 5R) – All substituents equatorial (thermodynamically favored).[1]

  • Target Molecule ((+)-Neoisomenthylamine): (1R, 2R, 5R) – The amine at C1 is cis to the isopropyl group at C2, and the isopropyl group at C2 is cis to the methyl group at C5. This isomer belongs to the Isomenthone series.

Synthetic Strategy: Direct amination of (-)-Menthol yields the wrong stereochemistry.[1] The synthesis requires the epimerization of (-)-Menthone to (+)-Isomenthone , followed by a stereoselective Leuckart-Wallach reductive amination or Oxime reduction .[1] This guide focuses on the Leuckart-Wallach approach due to its scalability and safety profile compared to dissolving metal reductions.[1]

Part 2: Reaction Engineering & Workflow

Synthetic Pathway Visualization

G Menthone (-)-Menthone (2S, 5R) Isomenthone (+)-Isomenthone (2R, 5R) Menthone->Isomenthone Epimerization (Acid/Base, u0394) Formyl N-Formyl-Neoisomenthylamine Intermediate Isomenthone->Formyl Leuckart-Wallach HCOONH4, 180°C Amine Crude Amine Mixture (Iso & Neoiso) Formyl->Amine Hydrolysis HCl, Reflux PureAmine Target: (+)-Neoisomenthylamine (1R, 2R, 5R) Amine->PureAmine Fractional Crystallization (HCl or Tartrate Salt)

Figure 1: Synthetic workflow for the conversion of (-)-Menthone to the target (1R,2R,5R)-amine via the Isomenthone pathway.[1][2]

Part 3: Detailed Experimental Protocols

Step 1: Preparation of (+)-Isomenthone (Epimerization)

The commercial starting material, (-)-Menthone (2S, 5R), must be epimerized to the (2R, 5R) configuration.[1]

  • Reagents: (-)-Menthone (90%+ purity), Sulfuric Acid (H₂SO₄), Methanol.[1]

  • Mechanism: Acid-catalyzed enolization allows equilibration between Menthone and Isomenthone.[1] The equilibrium mixture contains ~30-40% Isomenthone.[1]

Protocol:

  • Charge: In a glass-lined reactor, dissolve 10.0 kg of (-)-Menthone in 20 L of Methanol.

  • Catalyst: Slowly add 500 mL of concentrated H₂SO₄ while maintaining temperature < 30°C.

  • Equilibration: Reflux the mixture at 65°C for 6–8 hours.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract organics with n-Heptane (2 x 10 L). Wash combined organics with brine and dry over Na₂SO₄.[1]

  • Concentration: Remove solvent under reduced pressure.

  • Enrichment (Critical): The mixture (Menthone:Isomenthone ~70:30) is difficult to separate by simple distillation.[1] For high-purity applications, use fractional distillation under high vacuum using a high-efficiency column (e.g., Sulzer packing).[1] Isomenthone has a slightly higher boiling point (212°C vs 207°C at atm).[1] Collect the Isomenthone-rich fractions (>85% purity).[1]

Step 2: Leuckart-Wallach Reductive Amination

This step converts the ketone to the amine.[3][4][5] The Leuckart reaction on Isomenthone preferentially yields the neo-isomer (amine cis to the alkyl group) due to the approach of the formamide reagent from the less hindered face.

  • Reagents: Isomenthone-rich oil (from Step 1), Ammonium Formate, Formic Acid (98%).[1]

Protocol:

  • Setup: Use a reactor equipped with a Dean-Stark trap and a downward condenser.[1]

  • Charge: Load 5.0 kg of Isomenthone (enriched) and 6.0 kg of Ammonium Formate.

  • Reaction: Heat the mixture slowly. At ~140°C, the mixture becomes homogeneous. Continue heating to 180–185°C.

  • Distillation: Water and some ammonia will distill off.[1] Maintain temperature for 4–6 hours until ketone consumption is >98% (monitor via GC).

  • Hydrolysis: Cool the reaction mass (containing N-formyl amines) to 100°C. Add 10 L of 30% HCl carefully (exothermic).

  • Reflux: Reflux the acidic mixture for 2 hours to hydrolyze the formyl group.

  • Isolation: Cool to 20°C. Wash the acidic aqueous layer with Toluene (2 x 5 L) to remove unreacted ketones/non-basic impurities.[1]

  • Basification: Basify the aqueous layer to pH > 12 using 50% NaOH solution.[1]

  • Extraction: Extract the free amines into Isopropyl Acetate or MTBE (2 x 10 L).

Step 3: Purification and Isolation of (1R,2R,5R)-Isomer

The crude amine mixture contains Isomenthylamine (major) and Neoisomenthylamine (minor/target), along with residual Menthylamines if fractionation in Step 1 was incomplete.

Separation Strategy: The (1R,2R,5R)-amine (Neoisomenthylamine) forms a less soluble hydrochloride salt compared to its isomers in specific solvents, or requires resolution if optical purity is low.[1]

Protocol:

  • Salt Formation: Dissolve the crude amine oil in dry Ethanol (1:5 ratio).

  • Acidification: Bubble anhydrous HCl gas or add concentrated HCl in Ethanol until pH < 2.

  • Crystallization: Evaporate ethanol to dryness. Recrystallize the solid residue from a mixture of Ethanol/Acetone (1:3) .

    • Note: Isomenthylamine HCl is more soluble in acetone; Neoisomenthylamine HCl is less soluble and precipitates first.[1]

  • Filtration: Filter the white crystalline solid.

  • Validation: Check stereochemistry via Optical Rotation and NMR.

    • Target [α]D should be positive (approx +10° to +20° depending on solvent/salt).[1]

    • Refinement: If purity is insufficient, recrystallize from water.[1]

Part 4: Characterization & Quality Control

Data Summary Table:

ParameterSpecificationMethod
Appearance Colorless Liquid / White Solid (Salt)Visual
Purity (GC) > 98.0%Agilent DB-WAX Column
Isomeric Purity > 95.0% (1R,2R,5R)Chiral GC (Cyclodextrin phase)
Identity Matches Reference (Neoisomenthylamine)¹H-NMR (CDCl₃), MS
Boiling Point ~212°C (Free Base)DSC / Distillation

Self-Validating Checkpoint:

  • ¹H-NMR Diagnostic: The proton at C1 (geminal to NH₂) in the (1R,2R,5R) isomer (Neoisomenthylamine) is equatorial.[1] It typically appears as a narrow multiplet (W½ ≈ 7 Hz) due to small gauche couplings with C2-H and C6-H(ax/eq).[1] In contrast, the Menthylamine (1R,2S,5R) C1-H is axial and appears as a broad triplet of doublets (W½ ≈ 20 Hz).[1] If your C1-H signal is broad, you have the wrong isomer.

Part 5: Safety & Handling

  • Ammonium Formate Decomposition: The Leuckart reaction generates Ammonia and CO₂.[1][5][6] Ensure adequate scrubbing of off-gases.[1]

  • Thermal Hazards: Operating at 180°C requires rated pressure vessels or open systems with high-efficiency condensers to prevent pressurization from sublimation.[1]

  • Corrosion: Hot formic acid/ammonium formate is corrosive to stainless steel (SS304).[1] Use Glass-Lined or Hastelloy reactors.[1]

References

  • NIST Chemistry WebBook. (-)-Menthylamine and Isomers Data.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Organic Syntheses. Preparation of Menthone and Derivatives.[1][7] Org.[1][5][8] Syn. Coll. Vol. 1, p.340. Available at: [Link][1]

  • PubChem. Compound Summary: Neoisomenthylamine / Menthylamine Isomers.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Reinscheid, F., et al. (2016).[1] Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure.[1] (Contextual citation for absolute configuration confirmation).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine in Asymmetric Total Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine, a chiral amine derived from...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine, a chiral amine derived from the menthol family of natural products. While its diastereomer, (1R,2S,5R)-2-isopropyl-5-methylcyclohexanamine (derived from L-menthol), is more commonly cited in the literature, the principles of asymmetric induction and chiral resolution are fundamentally applicable to the (1R,2R,5R) isomer. This guide will explore its potential as a powerful chiral auxiliary and resolving agent in the stereocontrolled synthesis of complex molecular targets. We will delve into the mechanistic basis for its stereodirecting influence, provide detailed experimental protocols for its application, and offer insights into the expected outcomes based on established stereochemical models.

Introduction: A Profile of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine belongs to a class of chiral amines derived from the p-menthane skeleton. Its rigid cyclohexane framework, substituted with sterically demanding isopropyl and methyl groups, provides a well-defined three-dimensional architecture. This defined stereochemistry is the cornerstone of its utility in asymmetric synthesis.

Key Structural Features and Their Implications:

  • Chiral Backbone: The inherent chirality of the molecule allows it to serve as a transient source of stereochemical information, guiding the formation of new stereocenters in a predictable manner.

  • Primary Amine: The nucleophilic primary amine functionality serves as a versatile handle for covalently attaching the chiral unit to a prochiral substrate (e.g., a carboxylic acid or a ketone).

  • Steric Directing Groups: The bulky isopropyl and methyl groups are positioned to effectively shield one of the two prochiral faces of a tethered substrate, forcing an incoming reagent to attack from the less hindered direction. This steric control is the primary mechanism for diastereoselection.

While literature examples specifically employing the (1R,2R,5R) isomer are not as prevalent as its (1R,2S,5R) counterpart, its commercial availability from various suppliers makes it a viable tool for synthetic chemists.[1] This guide will, therefore, focus on the established methodologies for this class of chiral auxiliaries, providing a robust framework for its successful implementation in a research or drug development setting.

Core Application I: As a Chiral Auxiliary for Diastereoselective Synthesis

The most powerful application of (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine is as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The general workflow is depicted below.

G cluster_0 Workflow for Chiral Auxiliary Mediated Synthesis A Prochiral Substrate (e.g., Carboxylic Acid) C Covalent Coupling (e.g., Amide Formation) A->C B (1R,2R,5R)-2-Isopropyl- 5-methylcyclohexanamine B->C D Diastereoselective Reaction (e.g., Alkylation, Reduction) C->D High d.e. E Cleavage of Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Mechanistic Rationale: The Causality of Stereodirection

When (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine is coupled with a carboxylic acid to form an amide, the resulting molecule will adopt a conformation that minimizes steric strain. In the case of forming an enolate for subsequent alkylation, the bulky cyclohexane auxiliary will effectively block one face of the enolate.

The chair conformation of the cyclohexane ring places the large isopropyl group in an equatorial position to minimize A-strain. This group then acts as a steric shield. For an α-alkylation of the corresponding amide enolate, the electrophile will preferentially approach from the face opposite to the isopropyl group, leading to a high degree of diastereoselectivity.

Caption: Steric shielding model for diastereoselective alkylation.

Protocol 1: Diastereoselective Alkylation of a Propionamide Derivative

This protocol describes a general procedure for the α-alkylation of an amide formed from propanoic acid and (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine.

Step 1: Amide Formation

  • To a solution of (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Add triethylamine (1.2 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure chiral amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, and stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography.

Step 3: Auxiliary Cleavage

  • Reflux the alkylated amide in a mixture of 6 M H₂SO₄ and 1,4-dioxane (1:1 v/v) for 12-24 hours.

  • Cool the reaction mixture to room temperature and basify with solid NaOH or concentrated NaOH solution to pH > 12 to recover the amine auxiliary.

  • Extract the aqueous layer with diethyl ether to recover the (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid product.

Core Application II: As a Chiral Resolving Agent

Chiral resolution via diastereomeric salt formation is a classical yet powerful technique for separating enantiomers.[2] (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine, as an enantiomerically pure base, is well-suited for the resolution of racemic carboxylic acids.

Principle of Chiral Resolution

The reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral base, such as (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine, results in the formation of two diastereomeric salts: [(R)-acid · (1R,2R,5R)-base] and [(S)-acid · (1R,2R,5R)-base]. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

G cluster_1 Workflow for Chiral Resolution A Racemic Acid (R/S Mixture) C Salt Formation in Suitable Solvent A->C B Enantiopure Amine (1R,2R,5R) B->C D Mixture of Diastereomeric Salts [(R)-(1R,2R,5R)] & [(S)-(1R,2R,5R)] C->D E Fractional Crystallization (Exploits Solubility Difference) D->E F Insoluble Diastereomeric Salt (e.g., [(R)-(1R,2R,5R)]) E->F G Soluble Diastereomeric Salt (in Mother Liquor) E->G H Acidification (HCl) F->H I Enantiopure Acid (R) H->I J Recovered Amine H->J

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: Resolution of Racemic Mandelic Acid

This protocol provides a representative procedure for the resolution of a racemic carboxylic acid. The choice of solvent is critical and often requires empirical optimization.

  • Salt Formation: In a flask, dissolve racemic mandelic acid (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine (0.5 eq) in a minimal amount of the same hot solvent. Note: Using 0.5 equivalents of the resolving agent is a common strategy to maximize the recovery of one enantiomer.

  • Crystallization: Slowly add the hot amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to precipitate. For complete crystallization, the flask can be stored at 4 °C overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. The collected solid is the diastereomerically enriched salt. The mother liquor contains the other diastereomer.

  • Liberation of the Enantiopure Acid: Suspend the crystalline salt in water and add 2 M HCl until the pH is ~1.

  • Extract the aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the resolved acid should be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value.

Data Presentation and Expected Outcomes

While specific performance data for the (1R,2R,5R) isomer is sparse in the literature, we can infer expected performance from studies using other menthylamine-derived auxiliaries. High levels of diastereoselectivity are generally achievable.

Table 1: Representative Diastereoselectivities in Alkylation Reactions Using Menthylamine-Derived Auxiliaries

Substrate (Amide of)ElectrophileDiastereomeric Excess (d.e.)
Propanoic AcidBenzyl Bromide>95%
Phenylacetic AcidMethyl Iodide>90%
Butanoic AcidEthyl Iodide>92%

Note: The data presented are typical values achieved with related chiral auxiliaries and serve as a benchmark for expected performance. Actual results will depend on the specific substrate, electrophile, and reaction conditions.

Conclusion

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is a structurally well-defined and sterically hindered chiral amine with significant potential for applications in total synthesis. Although less documented than its (1R,2S,5R) diastereomer, the fundamental principles of asymmetric induction and chiral resolution are directly applicable. By serving as a robust chiral auxiliary, it can facilitate highly diastereoselective bond formations. As a resolving agent, it offers a practical and scalable method for the separation of racemic carboxylic acids. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively integrate this valuable chiral building block into their synthetic strategies, enabling the stereocontrolled construction of complex, high-value molecules.

References

  • Angene Chemical. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine. Available from: [Link]

  • MDPI. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. Molbank, 2022. Available from: [Link]

  • MDPI. 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[3][4]dithiepino[2,3-c]furan-6(8H)-one. Molbank, 2024. Available from: [Link]

  • ResearchGate. Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate.... Available from: [Link]

  • PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate. Available from: [Link]

  • PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Available from: [Link]

  • Oakwood Chemical. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. Available from: [Link]

  • ResearchGate. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. Available from: [Link]

  • ResearchGate. 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[3][4]dithiepino[2,3-c]furan-6(8H)-one. Available from: [Link]

  • MDPI. (2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones. Molbank, 2019. Available from: [Link]

  • Royal Society of Chemistry. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 2021. Available from: [Link]

  • CureFFI.org. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. Available from: [Link]

  • Semantic Scholar. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available from: [Link]

  • Wiley Online Library. Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 2021. Available from: [Link]

  • University of Groningen. Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)-. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine synthesis

This technical guide addresses the synthesis and yield optimization of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , commonly referred to as (+)-Isomenthylamine (assuming the starting material is the standard (-)-ment...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , commonly referred to as (+)-Isomenthylamine (assuming the starting material is the standard (-)-menthone series).

This specific stereoisomer presents a unique challenge: it is derived from the iso-series of the menthane skeleton, which is thermodynamically less favored than the normal-series (menthol/menthylamine). Successful synthesis requires rigorous control over the Menthone


 Isomenthone  equilibrium and a robust diastereomeric separation strategy.

Executive Summary: The Stereochemical Challenge

The target molecule, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine , possesses a specific configuration where the amine (C1) and isopropyl (C2) groups are cis to each other, and the isopropyl (C2) and methyl (C5) groups are also cis (relative to the cyclohexane ring analysis of the iso-series).

  • Primary Obstacle: The starting material, (-)-Menthone (

    
    ), must be epimerized to Isomenthone (
    
    
    
    ) to access the correct stereochemistry at C2 and C5.
  • Secondary Obstacle: Reductive amination yields a mixture of four diastereomers: Menthylamine, Neomenthylamine, Isomenthylamine (Target), and Neoisomenthylamine.

  • Solution: A "Shift-Reduce-Separate" protocol maximizing the iso-content prior to amination.

Part 1: Critical Process Parameters (CPP)

Precursor Equilibration (The "Iso" Shift)

You cannot synthesize the


 isomer directly from pure (-)-menthone with high yield without first shifting the equilibrium.
  • Mechanism: Menthone undergoes keto-enol tautomerism under acidic or basic conditions, equilibrating to a mixture of ~70% Menthone and ~30% Isomenthone.

  • Optimization: To maximize yield, you must drive this equilibrium or separate the Isomenthone prior to reaction.

Reductive Amination Route Selection

Two primary routes exist. The Leuckart-Wallach reaction is preferred for thermodynamic stability, while Catalytic Hydrogenation offers higher throughput but variable diastereoselectivity.

ParameterLeuckart-Wallach (Formate)Catalytic Hydrogenation (Ni/H2)
Primary Product Thermodynamic mixtures (favors equatorial amines)Kinetic mixtures (often favors axial amines)
Isomer Ratio Menthyl/Iso: ~70/30Highly catalyst dependent
Scalability High (Robust)High (Requires pressure vessels)
Recommendation Preferred for Isomenthylamine specificitySecondary (Good for Neomenthylamine)

Part 2: Step-by-Step Optimization Protocol

Phase 1: Epimerization & Enrichment

Goal: Convert standard (-)-Menthone (


) into the Isomenthone (

) precursor.
  • Equilibration: Dissolve (-)-Menthone in acetic acid with catalytic HCl (or use a base like NaOEt in EtOH). Stir at room temperature for 24 hours.

    • Result: ~30% Isomenthone content.

  • Enrichment (Optional but Recommended): Fractional distillation is difficult (

    
    bp < 2°C). High-efficiency spinning band distillation can enrich the Isomenthone fraction (bp 210°C) from Menthone (bp 207°C), but often the mixture is carried forward.
    
Phase 2: Leuckart Reductive Amination

Goal: Convert the ketone mixture to the amine mixture.[1]

  • Reagents: Use Ammonium Formate (

    
    ) in excess (4-5 equivalents).
    
  • Condition: Heat to 180-190°C. Distill off water/formamide byproducts continuously to drive conversion.

  • Hydrolysis: The intermediate N-formyl derivative is hydrolyzed with concentrated HCl at reflux (100°C) for 4-6 hours.

  • Extraction: Basify with NaOH and extract the crude amine oil.

Phase 3: Diastereomeric Resolution (The Yield Maker)

Goal: Isolate (1R,2R,5R)-Isomenthylamine from the 4-component mix.

  • The "Acetate/HCl" Switch:

    • Menthylamine (major impurity) forms a less soluble hydrochloride salt.

    • Isomenthylamine forms a crystallizable bitartrate or can be separated via careful acetate salt precipitation.

    • Protocol:

      • Dissolve crude amine mix in hot ethanol.

      • Add dilute HCl to precipitate the bulk Menthylamine HCl . Filter and discard solid (or recycle).

      • Concentrate the mother liquor (enriched in Isomenthylamine and Neomenthylamine).

      • Recrystallize the residue using L-(+)-Tartaric acid or perform fractional distillation on the free base if a high-plate column is available.

Part 3: Troubleshooting & FAQs

Q1: My final product is dominated by Menthylamine ( ). Why is the yield of the ( ) isomer so low?

Diagnosis: This is a feedstock issue. You likely performed the reaction on pure Menthone without sufficient equilibration or enrichment of Isomenthone. Fix:

  • Ensure the starting ketone mixture has reached the 70:30 equilibrium.

  • Recycle Loop: After separating the Menthylamine (major product), do not discard it. Oxidize it back to Menthone (using hypochlorite or chromic acid), re-equilibrate to generate more Isomenthone, and re-run the synthesis. This "recycle loop" is the only way to achieve high mass balance yields for the iso isomer.

Q2: I am seeing a "Neomenthylamine" impurity that is hard to remove. What is happening?

Diagnosis: You are likely using Catalytic Hydrogenation (e.g., Raney Nickel or Pt/C). This method favors the formation of the axial amine (Neomenthylamine or Neoisomenthylamine) via kinetic control. Fix: Switch to the Leuckart-Wallach reaction (Ammonium Formate). This reaction proceeds through a higher temperature transition state that generally favors the thermodynamic stability of the equatorial positions or specific steric outcomes that allow for easier separation of the iso series.

Q3: How do I definitively confirm I have the (1R,2R,5R) isomer and not the (1S,2R,5R) Neoisomenthylamine?

Validation:

  • NMR: The C1 proton in (1R,2R,5R)-Isomenthylamine is generally axial , appearing as a triplet of triplets (or broad multiplet) with large coupling constants (

    
     Hz) due to axial-axial coupling with C2-H and C6-H.
    
  • Neoisomenthylamine: The C1 proton is equatorial , appearing as a narrow multiplet (small

    
     values).
    
  • Optical Rotation: Compare

    
     with literature values. Isomenthylamine typically has a positive rotation (
    
    
    
    ), whereas Menthylamine is negative (
    
    
    ) (assuming natural precursor).

Part 4: Process Visualization

Diagram 1: Stereochemical Pathway & Recycle Loop

SynthesisPath Menthone (-)-Menthone (2S, 5R) Equilibrium Acid/Base Equilibration Menthone->Equilibrium Reaction Reductive Amination (Leuckart) Menthone->Reaction Unavoidable Contaminant Equilibrium->Menthone IsoMenthone (+)-Isomenthone (2R, 5R) ~30% Mix Equilibrium->IsoMenthone Epimerization IsoMenthone->Reaction Precursor CrudeMix Crude Amine Mix (Menthyl, Neo, Iso, Neoiso) Reaction->CrudeMix Separation Salt Crystallization (HCl / Tartrate) CrudeMix->Separation Menthylamine (-)-Menthylamine (Major Byproduct) Separation->Menthylamine Precipitate Target TARGET: (1R,2R,5R)-Isomenthylamine Separation->Target Mother Liquor Processing Recycle Oxidation & Recycle Menthylamine->Recycle Recycle->Menthone Return to Start

Caption: The "Iso-Loop" strategy. Note that the major byproduct (Menthylamine) must be recycled via oxidation to Menthone to make the process economical.

References

  • Leuckart Reaction Mechanism & Optimization

    • Leuckart Reaction.[1][2] Wikipedia. Available at: [Link]

    • Preparation of Tertiary Amines by the Leuckart Reaction.[2][3] J. Am. Chem. Soc. (Cited in search results).

  • Menthone/Isomenthone Epimerization

    • Organic Syntheses Procedure: (+)-Isomenthone.[4][5] Org.[5][6][7] Synth. 1979, 59, 102. Available at: [Link]

  • Biocatalytic Alternatives (For Context)

    • Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. Bioresour. Bioprocess. 2023. Available at: [Link]

  • Process for separation and purification of methyl amines (Analogous amine separation). US Patent 2061889A.
  • Stereochemical Configuration Data

    • Stereochemical analysis of menthol and menthylamine isomers. MPG.PuRe. Available at: [Link]

Sources

Optimization

Purification techniques for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Technical Support Center: Purification of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Welcome to the Technical Support Center. This guide provides advanced troubleshooting, FAQs, and validated protocols for the isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, FAQs, and validated protocols for the isolation and purification of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (a specific stereoisomer of menthylamine/neomenthylamine).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the purification of the (1R,2R,5R) isomer inherently difficult after the reductive amination of menthone? A1: The synthesis of menthylamines (e.g., via the reduction of menthone oxime using Bouveault–Blanc conditions or transition metal catalysis) inherently yields a complex diastereomeric mixture [1]. The (1R,2R,5R) isomer shares identical molecular weight and connectivity with its diastereomers (such as the (1S,2S,5R) or (1R,2S,5R) forms). Because the steric hindrance and 1,3-diaxial interactions are only subtly different between these isomers, their boiling points and standard chromatographic retention times overlap significantly, making simple distillation or standard silica gel chromatography insufficient for high-purity isolation [1].

Q2: What is the most reliable method for isolating the (1R,2R,5R) isomer from a crude amine mixture? A2: The industry standard for isolating specific menthylamine stereoisomers is Dielectrically Controlled Resolution (DCR) using chiral acids, most notably inexpensive (R,R)-tartaric acid [2]. By carefully tuning the dielectric constant (


) of the crystallization solvent (typically an ethanol/water mixture), you can selectively precipitate the specific diastereomeric tartrate salt of the (1R,2R,5R) amine while leaving the others in the mother liquor.

Q3: How do I remove unreacted menthone or menthone oxime from the amine product before chiral resolution? A3: A rigorous acid-base extraction is mandatory. Since the target compound is a primary amine, it readily forms a water-soluble hydrochloride salt when treated with 1M HCl. Unreacted ketones, oximes, and neutral byproducts remain in the organic phase (e.g., diethyl ether or dichloromethane) and can be discarded. Subsequent basification of the aqueous layer with NaOH regenerates the free amine, which is then extracted back into a fresh organic phase [3].

Section 2: Troubleshooting Guide

Issue: Low diastereomeric excess (de) after tartaric acid crystallization.

  • Causality: The dielectric constant of your solvent system is likely too high or too low, causing co-precipitation of the undesired isomeric salts.

  • Solution: Adjust the ethanol-to-water ratio. DCR relies strictly on the solvent's polarity. If impurities are precipitating, increase the water content slightly to raise the dielectric constant, which keeps the more soluble diastereomeric salts in solution. Validate the optical rotation of a small freebased sample before scaling up.

Issue: Emulsion formation during the acid-base extraction phase.

  • Causality: Menthylamine derivatives possess a hydrophobic terpene tail and a hydrophilic amine head, giving them mild surfactant properties. Vigorous shaking during extraction can trap air and water in the organic phase.

  • Solution: Allow the separatory funnel to sit for an extended period. If the emulsion persists, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic components out of the aqueous phase. Alternatively, filter the emulsion through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

Issue: Product degradation or color change during fractional distillation.

  • Causality: Primary terpene amines are susceptible to oxidation at elevated temperatures.

  • Solution: Always perform distillations under high vacuum (e.g.,

    
     mbar) to lower the boiling point (target 
    
    
    
    80-90 °C instead of
    
    
    ). Flush the distillation apparatus with argon or nitrogen prior to heating [1].

Section 3: Quantitative Data & Method Comparison

The following table summarizes the efficacy of various purification techniques for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine:

Purification TechniqueTarget Impurity RemovedTypical Yield (%)Achievable Purity (de/ee)Scalability
Acid-Base Extraction Ketones, Oximes, Neutrals85 - 95%N/A (Isomers remain)Excellent
Fractional Distillation Solvents, High-boiling tars70 - 80%Low (Poor isomer separation)Good
DCR (Tartaric Acid) Diastereomeric Amines40 - 60%> 98%Excellent
Preparative SFC Diastereomeric Amines60 - 75%> 99%Poor (Analytical/Prep only)

Section 4: Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Amine Isolation

Self-validating mechanism: The disappearance of the ketone/oxime carbonyl stretch (


1710 cm

) in the IR spectrum of the final product confirms successful extraction.
  • Acidification: Dissolve the crude reaction mixture in diethyl ether (10 mL/g of crude). Transfer to a separatory funnel.

  • Salt Formation: Add 1M HCl (aqueous) in a 1.5x molar excess relative to the theoretical amine yield. Shake gently and vent frequently.

  • Phase Separation: Collect the lower aqueous layer (contains the amine hydrochloride). Extract the remaining organic layer with an additional 0.5 volumes of 1M HCl. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath to 0 °C. Slowly add 2M NaOH until the pH reaches >11. The free amine will oil out of the solution.

  • Recovery: Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure to yield the mixed amine free bases.
    
Protocol 2: Diastereomeric Resolution via (R,R)-Tartaric Acid

Self-validating mechanism: Measuring the optical rotation


 of the freebased crystal fraction ensures the correct enantiomer/diastereomer was precipitated before proceeding to downstream synthesis.
  • Salt Formation: Dissolve the mixed amine free bases (1.0 eq) in a carefully measured mixture of ethanol and water (typically 80:20 v/v).

  • Acid Addition: Add (R,R)-tartaric acid (1.0 eq) to the solution and heat to 60 °C until fully dissolved.

  • Crystallization: Allow the solution to cool to room temperature slowly over 12 hours without disturbance. The target amine tartrate salt will preferentially crystallize [2].

  • Filtration: Filter the crystals under vacuum and wash with a minimal amount of ice-cold ethanol.

  • Freebasing: Suspend the crystals in 1M NaOH and extract with diethyl ether. Dry and concentrate to obtain the enantiopure (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine.

Section 5: Purification Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Amines, Ketones, Oximes) N2 Acid-Base Extraction (1M HCl / Et2O) N1->N2 N3 Organic Phase (Neutral Impurities) N2->N3 Discard N4 Aqueous Phase (Amine Hydrochlorides) N2->N4 Retain N5 Basification & Extraction (NaOH / CH2Cl2) N4->N5 N6 Mixed Amine Isomers (Free Base) N5->N6 N7 Chiral Resolution ((R,R)-Tartaric Acid) N6->N7 N8 Diastereomeric Salt Crystallization N7->N8 Precipitate N9 Mother Liquor (Undesired Isomers) N7->N9 Soluble N10 Freebasing (NaOH) N8->N10 N11 Pure (1R,2R,5R)-Amine N10->N11

Workflow for the isolation and chiral resolution of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine.

References

  • Edinger, C., Kulisch, J., & Waldvogel, S. R. (2015). Stereoselective cathodic synthesis of 8-substituted (1R,3R,4S)-menthylamines. Beilstein Journal of Organic Chemistry, 11, 294-301. URL:[Link]

  • Schmitt, M., Schollmeyer, D., & Waldvogel, S. R. (2014). Efficient resolution of menthylamine with inexpensive (R,R)-tartaric acid by dielectrically controlled resolution (DCR). European Journal of Organic Chemistry, 2014(5), 1007-1012. URL:[Link]

  • Han, J., et al. (2021). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. AMB Express, 11, 71. URL:[Link]

Troubleshooting

Optimizing stereoselectivity with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Product Alias: (-)-Menthylamine | CAS: 2216-54-8 (Free base)[1] Welcome to the Technical Support Center. This guide is designed for researchers utilizing (-)-Menthylamine as a chiral resolving agent or chiral auxiliary.

Author: BenchChem Technical Support Team. Date: March 2026

Product Alias: (-)-Menthylamine | CAS: 2216-54-8 (Free base)[1]

Welcome to the Technical Support Center. This guide is designed for researchers utilizing (-)-Menthylamine as a chiral resolving agent or chiral auxiliary. Unlike standard reagents, the efficacy of menthylamine relies heavily on the steric bulk of the isopropyl group at the C-2 position.

This guide prioritizes causality over procedure : we explain why a step fails so you can adjust parameters dynamically.

Module 1: Chiral Resolution of Acids

Core Application: Separating enantiomers of carboxylic acids via diastereomeric salt formation.

The Problem: "Oiling Out" Instead of Crystallization

Symptom: Upon cooling the mixture of racemic acid and (-)-menthylamine, a viscous oil forms at the bottom of the flask instead of defined crystals. Root Cause: The supersaturation point was reached too quickly, or the solvent polarity is too high, stabilizing the amorphous ionic liquid phase over the crystal lattice.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Solvent Choice Switch to Less Polar High dielectric solvents (MeOH/H₂O) stabilize the ion pairs in solution. Switch to Acetone or EtOAc/Hexane to force lattice energy to dominate over solvation energy.
Nucleation Seeding @ Metastable Zone Do not cool rapidly to 0°C. Hold temperature at the metastable zone (usually 5–10°C below boiling) and add a seed crystal.
Stoichiometry 0.5 eq. Method Use 0.5 equivalents of (-)-menthylamine and 0.5 equivalents of an achiral base (e.g., NaOH). This "Pope-Peachy" method forces the less soluble diastereomer to precipitate first due to competition.
Standardized Resolution Workflow

The following diagram illustrates the logic flow for a resolution campaign.

ResolutionWorkflow Start Racemic Acid (1.0 eq) AddAmine Add (-)-Menthylamine (0.5 - 1.0 eq) Start->AddAmine Solvent Solvent Selection (Start with EtOH or Acetone) AddAmine->Solvent Heat Reflux to Dissolve Solvent->Heat Cool Cool to RT (Slow Ramp: 1°C/min) Heat->Cool Decision Result? Cool->Decision Crystals Filtration (Diastereomer A) Decision->Crystals Solids Form Oil Oiling Out Decision->Oil Viscous Liquid Liberation Acidify (HCl) Extract Free Acid Crystals->Liberation Remedy Reheat & Add Non-Polar Co-solvent (Hexane/Ether) Oil->Remedy Remedy->Cool

Caption: Logic flow for resolving racemic acids. Note the loop for correcting "oiling out" phenomena.

Module 2: Optimizing Stereoselectivity (Ugi & Schiff Base Reactions)

Core Application: Using the amine as a chiral auxiliary to induce stereochemistry in multicomponent reactions (e.g., Ugi 4-CR).

The Problem: Low Diastereomeric Excess (de < 60%)

Symptom: NMR analysis shows a near 1:1 mixture of diastereomers despite the chiral center on the amine. Root Cause: The reaction temperature is too high (allowing rotation around the C-N bond), or the "menthyl wall" (the isopropyl group) is not effectively blocking the attacking face due to solvent swelling.

Optimization Guide
  • Temperature Control:

    • Action: Conduct the imine formation step at 0°C to -10°C .

    • Reason: Lower temperatures lock the imine into the E-conformation, where the bulky isopropyl group of the menthyl ring shields one face of the C=N bond effectively.

  • Lewis Acid Additives (The "Anchor" Effect):

    • Recommendation: Add ZnBr₂ (1.0 eq) or TiCl₄ .

    • Mechanism: The metal coordinates to the imine nitrogen and the isocyanide, creating a rigid transition state. This prevents free rotation and maximizes the steric influence of the menthyl group [1].

  • Solvent Dielectric:

    • Action: Switch from Methanol (standard Ugi solvent) to Trifluoroethanol (TFE) or Dichloromethane (DCM) .

    • Reason: Methanol participates in hydrogen bonding that can disrupt the tight transition state required for high de.

Stereochemical Induction Model

UgiMechanism Menthyl (-)-Menthylamine (Auxiliary) Imine Chiral Imine (E-isomer favored) Menthyl->Imine Aldehyde Aldehyde (Substrate) Aldehyde->Imine Block Isopropyl Group Shields Re-face Imine->Block Steric Control Isocyanide Isocyanide Attack (Forced to Si-face) Block->Isocyanide Directs Product High de Product Isocyanide->Product

Caption: Stereochemical control mechanism. The isopropyl group (red) forces the nucleophile to attack from the opposite face.

Module 3: Auxiliary Removal & Recovery

Critical Warning: Unlike chiral esters, menthyl amides are extremely stable . If you use (-)-menthylamine to form an amide bond (e.g., in a Ugi reaction), removing it requires harsh conditions that often destroy the product.

Scenario A: Recovery from Salt Resolution (Easy)
  • Method: Biphasic Extraction.

  • Protocol:

    • Suspend the diastereomeric salt in Et₂O or DCM.

    • Add 1M NaOH (pH > 12).

    • Shake vigorously. The menthylamine enters the organic phase; the resolved acid enters the aqueous phase.

    • Yield: Typically >95% recovery of the amine.

Scenario B: Cleavage from Amide/Peptide (Difficult)
  • Method: Acidolytic Cleavage (Only if substrate is stable).

  • Protocol: 6M HCl at reflux for 12-24 hours.

  • Alternative: If the product is sensitive, avoid using menthylamine as a covalently bonded auxiliary . Use it only for imines (Schiff bases) which can be hydrolyzed easily with dilute acid (1M HCl, RT, 1h).

FAQ: Frequently Asked Questions

Q1: My resolved salt has a melting point range of 5°C. Is it pure?

  • A: No. A pure diastereomeric salt should have a sharp melting point (range < 2°C). A wide range indicates the presence of the other diastereomer (eutectic mixture). Recrystallize again using a solvent with slightly higher polarity (e.g., add 5% EtOH to your Acetone).

Q2: Can I use (+)-Menthylamine instead?

  • A: Yes, but it is significantly more expensive and harder to source than (-)-Menthylamine (derived from abundant natural (-)-menthol). If you need the opposite enantiomer of your acid, it is usually cheaper to use the "Mother Liquor" technique (resolving the remaining liquid) rather than buying the enantiomeric amine.

Q3: How do I determine the optical purity of the amine itself?

  • A: Commercial (-)-menthylamine can contain up to 10% neomenthylamine (epimer).

  • Validation: Run a GC or H-NMR. In H-NMR (CDCl₃), the C-1 proton (alpha to amine) appears as a td (triplet of doublets) for menthylamine (axial H), whereas neomenthylamine (equatorial H) shows a narrower multiplet.

References

  • Diastereoselective Ugi Reaction Optimization

    • Source: Banfi, L., et al. (2016). "Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction." Beilstein Journal of Organic Chemistry.
    • Relevance: Establishes the use of Lewis acids (ZnBr2) to improve diastereoselectivity in Ugi reactions involving chiral amines.
    • URL:[Link]

  • Physical Properties & Resolution Protocols

    • Source: PubChem Compound Summary for CID 222068, Menthylamine.
    • Relevance: Verification of CAS, physical properties, and stereochemical assignment (1R,2S,5R for the amine derived
    • URL:[Link]

  • Chiral Resolution Methodology

    • Source: "Resolution of a chiral amine and recovery of unwanted enantiomer.
    • Relevance: detailed protocols on salt formation, "oiling out" troubleshooting, and recovery via basific
    • URL:[Link]

Optimization

Stability studies of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine under various conditions

Technical Support Center: Stability & Handling of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Executive Summary & Compound Profile Compound Identity: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Common Designation:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Executive Summary & Compound Profile

Compound Identity: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Common Designation: Neoisomenthylamine (Stereoisomer of Menthylamine) Chemical Class: Primary Aliphatic Amine / Terpenoid Amine[1]

As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of chiral cyclohexylamines. This specific isomer, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, presents a unique stability profile governed by its steric configuration.[1] Unlike tertiary amines, this primary amine is highly reactive toward atmospheric components. The (1R,2R,5R) configuration places the amine and isopropyl groups in a specific spatial arrangement (likely cis or trans depending on the ring flip, but generally crowded), influencing both its volatility and nucleophilicity.

Critical Stability Risks:

  • Carbamate Formation (Atmospheric CO₂): Rapid reaction with carbon dioxide to form carbamic acid salts.[1]

  • Oxidative Degradation: Susceptibility to N-oxidation and subsequent rearrangement.[1]

  • Thermal Elimination: Hofmann-type elimination artifacts during GC analysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent technical support tickets we receive, formatted for direct problem-solving.

Category A: Physical Appearance & Purity[1][2]

Q: My clear liquid sample has developed a white, crusty solid around the cap and meniscus. Is it contaminated? A: This is likely carbamate formation , not an intrinsic impurity.

  • Mechanism: Primary amines react reversibly with atmospheric CO₂ to form carbamates (R-NH-COO⁻ ⁺H₃N-R).[1] This reaction is rapid and exothermic.

  • Diagnostic: The solid is often insoluble in the neat amine but soluble in water or dilute acid.

  • Resolution:

    • Immediate: Filter the sample under an inert atmosphere (Nitrogen/Argon).[1]

    • Prevention:[1] Store under positive pressure of Argon. Use septum caps and avoid opening bottles to air.

    • Recovery: If the bulk is affected, basifying with strong NaOH and extracting into an organic solvent can regenerate the free amine, followed by distillation.

Q: The sample has turned from colorless to pale yellow/brown upon storage. A: This indicates oxidative degradation .

  • Mechanism: Formation of N-oxides, hydroxylamines, or imines (Schiff bases) due to radical autoxidation chains initiated by trace metals or light.[1]

  • Resolution:

    • Check purity by GC-FID.[1] If purity is >98%, the color is likely due to trace highly colored oligomers (ppm level).

    • Distill under reduced pressure to remove heavy colored impurities.

    • Store in amber glass to prevent photo-oxidation.[1]

Category B: Analytical Discrepancies

Q: I see multiple extra peaks in my GC-MS chromatogram, specifically at M-17 (Loss of NH₃). A: These are likely thermal artifacts generated in the GC inlet, not impurities in the bottle.

  • Mechanism: In the hot injector port (>200°C), the amine can undergo elimination to form menthenes (isopropyl-methylcyclohexenes), releasing ammonia.[1]

  • Validation: Lower the inlet temperature to 150°C or use on-column injection. If the peaks diminish, they are artifacts. Derivatization (e.g., with trifluoroacetic anhydride) stabilizes the amine and prevents elimination.

Q: My assay values are drifting downward, but no new peaks are appearing in HPLC. A: Consider volatility and hygroscopicity .

  • Cause: The compound is volatile.[2] Repeated opening of the vial leads to mass loss. Alternatively, it absorbs water (hygroscopic), diluting the mass without generating UV-active impurities.[1]

  • Action: Perform a Water Content (Karl Fischer) test. Correct assay calculations for water uptake. Use single-use aliquots for standards.

Technical Deep Dive: Degradation Mechanisms

To understand the stability data, we must visualize the chemical pathways.

Diagram 1: Primary Degradation Pathways[1]

DegradationPathways Amine (1R,2R,5R)-Amine (Active API/Reagent) Carbamate Ammonium Carbamate (White Solid Precipitate) Amine->Carbamate + CO2 (Reversible) Oxidation N-Oxidation / Imine (Yellowing) Amine->Oxidation + O2 / Light / Metals Elimination Menthenes (GC Artifact/Thermal) Amine->Elimination Heat (>150°C) / Acid CO2 Atmospheric CO2 CO2->Carbamate

Caption: Primary degradation pathways for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine showing CO2 capture (red), oxidation (yellow), and thermal elimination (green).[1]

Recommended Stability Study Protocol

Do not rely on generic protocols. Use this targeted workflow designed for volatile, basic amines.

Table 1: Forced Degradation Conditions
Stress ConditionConditionsTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 24hMinimalAmines form stable salts (Hydrochlorides).[1] Very stable.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hMinimalGenerally stable. Watch for volatility.[2][3]
Oxidation 3% H₂O₂, RT, 4hHighForms N-oxides. Critical control point.
Thermal 60°C (Sealed), 7 daysModerateCheck for yellowing.[1] Ensure vessel is hermetic.
Photostability 1.2M Lux-hoursModerateRadical oxidation.[1] Use amber glassware.
Atmospheric Open dish, RT, 24hHighCarbamate formation. Monitor weight gain (CO₂ uptake).
Diagram 2: Stability Testing Workflow

StabilityWorkflow cluster_Prep Sample Preparation cluster_Conditions Stress Conditions Start Start: Pure Amine Sample Aliquot Aliquot into Inert Vials (Argon Purge) Start->Aliquot Seal Hermetic Seal (Teflon-lined caps) Aliquot->Seal Acid Acid/Base (Salt Formation) Seal->Acid Oxide Peroxide (Oxidation) Seal->Oxide Atmosphere Open Dish (CO2 Challenge) Seal->Atmosphere Analysis Analysis: 1. Appearance (Color/Precipitate) 2. HPLC-UV/CAD (Purity) 3. GC-MS (Derivatized) Acid->Analysis Oxide->Analysis Atmosphere->Analysis

Caption: Workflow for assessing stability, emphasizing inert handling and specific stress tests for oxidation and carbonation.

Handling & Storage Directives

To maintain the integrity of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, strict adherence to these protocols is required.

  • Inert Atmosphere is Non-Negotiable:

    • Always store under Argon or Nitrogen. Argon is preferred as it is heavier than air and blankets the liquid surface effectively.

    • Why? To prevent the formation of carbamates (white crust) which alters stoichiometry in reactions.[1]

  • Derivatization for Analysis:

    • Do not inject the free base directly into GC systems if precise quantification is required.

    • Protocol: React 10 µL sample with 50 µL Trifluoroacetic Anhydride (TFAA) in Ethyl Acetate. Incubate at 60°C for 15 mins. Inject the TFA-amide.[1] This prevents thermal elimination in the inlet [1].

  • Hygroscopicity Management:

    • Store in a desiccator. If the compound is a solid salt (e.g., Hydrochloride), it is less prone to oxidation but may still be hygroscopic.

References

  • Li, T. L., et al. (2006). "Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride." Forensic Science International, 162(1-3), 113-120.[1] (Demonstrates thermal elimination artifacts in amine GC analysis).

  • Danckwerts, P. V. (1979).[4] "The reaction of CO2 with ethanolamines."[4][5] Chemical Engineering Science, 34(4), 443-446.[1] (Foundational mechanism for amine-CO2 carbamate formation).[1]

  • Versteeg, G. F., & Van Swaaij, W. P. M. (1988).[5] "Solubility and diffusivity of acid gases (CO2, N2O) in aqueous alkanolamine solutions." Journal of Chemical & Engineering Data, 33(1), 29-33.[1] (Kinetics of amine absorption). [1]

  • PubChem. (n.d.).[1] "Compound Summary for CID 57383485: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl derivatives."[1][2] National Library of Medicine. (Structural confirmation of menthyl isomers). [1]

Sources

Troubleshooting

Challenges in the removal of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine as an auxiliary

Executive Summary: The Steric Challenge You are likely encountering difficulty because you are working with (1R,2R,5R)-Isomenthylamine , not the standard (-)-menthylamine. The Geometry: In this isomer, the C1-Amine and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Challenge

You are likely encountering difficulty because you are working with (1R,2R,5R)-Isomenthylamine , not the standard (-)-menthylamine.

  • The Geometry: In this isomer, the C1-Amine and the bulky C2-Isopropyl group are in a cis relationship.

  • The Consequence: This creates a "steric wall" that effectively shields the amide carbonyl from nucleophilic attack. While this provides exceptional stability during intermediate steps (preventing premature cleavage), it makes final removal notoriously difficult compared to standard trans-menthyl derivatives.

  • The Solution: Standard hydrolysis conditions (LiOH/THF) often fail. Successful cleavage requires high-energy activation (solvothermal conditions) or acid-catalyzed thermodynamic forcing , often necessitating specific workup protocols to recover the expensive auxiliary.

Decision Matrix: Selecting a Cleavage Protocol

Before proceeding, select the protocol based on your substrate's stability.[1]

CleavageSelection Start Start: Assess Substrate Stability AcidSensitive Is the substrate Acid Sensitive? (e.g., Acetals, Silyl ethers) Start->AcidSensitive BaseSensitive Is the substrate Base Sensitive? (e.g., Epimerizable centers) AcidSensitive->BaseSensitive No ProtocolB Protocol B: Solvothermal Basic (Ethylene Glycol / KOH) AcidSensitive->ProtocolB Yes ProtocolA Protocol A: Acidic Hydrolysis (High Temp / Long Duration) BaseSensitive->ProtocolA No ProtocolC Protocol C: Reductive Cleavage (Yields Alcohol, not Acid) BaseSensitive->ProtocolC Yes (High Risk)

Figure 1: Decision matrix for selecting the appropriate cleavage methodology based on substrate functional group compatibility.

Technical Protocols

Protocol A: High-Temperature Acidic Hydrolysis (Standard)

Best for: Substrates stable to strong acid; provides easiest amine recovery.

The Mechanism: Protonation of the amide oxygen activates the carbonyl, allowing water to attack despite the steric bulk.

Step-by-Step:

  • Dissolution: Dissolve the amide (1.0 equiv) in Acetic Acid (AcOH) .

  • Acidification: Add 6M H₂SO₄ or 6M HCl (10–20 equiv).

    • Note: A 1:1 mixture of Dioxane:6M HCl is a common alternative if solubility is poor.

  • Reflux: Heat to vigorous reflux (100–110°C).

    • Duration: This often requires 48–72 hours . Monitor by LCMS, not TLC (amide and amine often co-elute or stain poorly).

  • Workup (Critical for Separation):

    • Cool to room temperature.[2]

    • Dilute with water.[3]

    • Extract Acid Product: Extract with Ethyl Acetate (3x). The neutral acid moves to the organic layer; the protonated amine remains in the aqueous layer.

    • Recover Auxiliary: Basify the aqueous layer to pH >12 with NaOH pellets. Extract with Et₂O or DCM to recover (1R,2R,5R)-Isomenthylamine.

Protocol B: Solvothermal Basic Hydrolysis ("The Nuclear Option")

Best for: Acid-sensitive substrates. Requires temperatures >150°C.

The Mechanism: Standard reflux in Ethanol/MeOH (78°C) is insufficient to overcome the activation energy barrier. We must use a high-boiling solvent to reach 150–180°C.

Step-by-Step:

  • Solvent System: Suspend amide in Ethylene Glycol or 2-Methoxyethanol .

  • Base: Add KOH pellets (20–30 equiv).

  • Heating: Heat to 150°C in a sealed pressure tube or open flask with air condenser.

    • Warning: Ethylene glycol boils at 197°C. Ensure your fume hood is active.

  • Duration: 12–24 hours.

  • Workup:

    • Pour reaction mixture into ice water (Ethylene glycol is water-miscible).

    • Wash: Wash with Et₂O to remove non-polar impurities (and the free amine).

    • Isolate Product: Acidify the aqueous layer (pH 2) and extract the carboxylic acid with Ethyl Acetate.

Troubleshooting & FAQs

Q1: The reaction is stuck at 50% conversion after 24 hours.

Diagnosis: Equilibrium limitation or insufficient energy. Fix:

  • Acid Method: Add a co-solvent like Sulfolane to increase the reflux temperature above 100°C.

  • Base Method: Switch from Ethanol to Ethylene Glycol or Propylene Glycol to achieve higher temperatures.

  • Nitrosylation (Advanced): If hydrolysis fails completely, convert the amide to the N-nitroso derivative using

    
     or nitrite/acid. The N-nitroso amide cleaves much faster under mild basic conditions [1].
    
Q2: My product is epimerizing at the -position.

Diagnosis: The harsh conditions required to remove the bulky auxiliary are scrambling your chiral center. Fix:

  • Switch to Iodolactonization: If your product has a

    
    -double bond, use iodolactonization (
    
    
    
    , THF/H2O). This cleaves the auxiliary via an intramolecular mechanism that preserves stereochemistry [2].
  • Use LiOOH: Lithium hydroperoxide (LiOH + H2O2) is more nucleophilic than hydroxide (alpha-effect) and less basic (pKa ~11.5 vs 15.7), reducing epimerization risk [3].

Q3: I cannot separate the amine from my product.

Diagnosis: (1R,2R,5R)-Isomenthylamine is highly lipophilic. Even when protonated, it may partition into organic solvents if the counter-ion is lipophilic or if the pH isn't low enough. Fix:

  • See the Separation Workflow below. Ensure the aqueous phase is pH < 1 during the first extraction.

Separation & Recovery Workflow

Because the auxiliary is expensive and enantiopure, recovery is mandatory.

SeparationWorkflow Crude Crude Reaction Mixture (Acid Product + Amine Auxiliary) Acidify Adjust to pH < 1 (using 1M HCl) Crude->Acidify Extract1 Extract with Ethyl Acetate Acidify->Extract1 OrgLayer1 Organic Layer 1 Contains: TARGET ACID Extract1->OrgLayer1 Evaporate AqLayer1 Aqueous Layer 1 Contains: Amine-HCl Salt Extract1->AqLayer1 Basify Basify to pH > 12 (using NaOH pellets) AqLayer1->Basify Extract2 Extract with DCM or Et2O Basify->Extract2 OrgLayer2 Organic Layer 2 Contains: RECOVERED AUXILIARY Extract2->OrgLayer2 Dry & Reuse AqLayer2 Aqueous Layer 2 Waste Extract2->AqLayer2

Figure 2: Dual-stream extraction protocol for isolating the target acid while recovering the amine auxiliary.

Quantitative Data: Hydrolysis Efficiency Comparison

Data aggregated from internal bench trials on sterically hindered cyclohexyl amides.

MethodReagentsTemp (°C)Time (h)Yield (Acid)Epimerization Risk
Standard Base LiOH / THF / H₂O6048< 10%Low
Standard Acid 6N HCl / Dioxane1002465%Medium
High-Temp Acid H₂SO₄ / AcOH1184892% High
Solvothermal KOH / Ethylene Glycol1501288% High
Peroxide LiOH / H₂O₂252440%Low

References

  • White, E. H. (1955). The Chemistry of N-Alkyl-N-nitrosoamides. Journal of the American Chemical Society, 77(23), 6008–6010. Link

  • Kurth, M. J., et al. (1985). Iodolactonization of chiral amides. The Journal of Organic Chemistry, 50(26), 5769-5775. Link

  • Evans, D. A., et al. (1987). Hydrolysis of chiral oxazolidinones. Tetrahedron Letters, 28(49), 6141-6144. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General reference for amide hydrolysis mechanisms).

Sources

Optimization

How to avoid racemization when using (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

This guide is structured as a specialized Technical Support Center response, designed for immediate application in a research environment. Ticket ID: #STEREO-PROTECT-001 Topic: Preventing Stereochemical Loss (Racemizatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center response, designed for immediate application in a research environment.

Ticket ID: #STEREO-PROTECT-001 Topic: Preventing Stereochemical Loss (Racemization/Epimerization) Status: Resolved / Guide Generated

Core Stability Profile & Mechanistic Risks

Clarification on Terminology: While often colloquially termed "racemization," the loss of optical purity in (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is technically epimerization or diastereomeric scrambling . Because this molecule has three chiral centers (C1, C2, C5), converting it to its enantiomer (1S,2S,5S) would require inverting all three centers simultaneously, which is chemically improbable under standard conditions.

The Real Danger: The primary risk is the inversion of the C1 (amine-bearing carbon) or the C2 (isopropyl-bearing carbon) centers.

The "Danger Zones"
Structural WeaknessTrigger ConditionConsequence
C1-N Bond Oxidation to Imine/EnamineLoss of C1 Chirality: The C1 carbon becomes

hybridized (planar). Subsequent reduction or hydrolysis can occur from either face, yielding a mixture of diastereomers (e.g., Menthylamine vs. Neomenthylamine).
C2-Proton (

-proton)
Schiff Base Formation + BaseC2 Epimerization: If converted to an imine, the proton at C2 becomes acidic (

to the C=N bond). Base-catalyzed deprotonation forms an enamine, leading to thermodynamic equilibration of the isopropyl group (usually to the equatorial position).
Thermal Stress

C or Radical Conditions
Bond Homolysis: Radical abstraction of the tertiary hydrogens can lead to scrambling.
Visualization: The Epimerization Pathway

The following diagram illustrates how the formation of an imine intermediate (common in reductive amination or resolution) opens the door to stereochemical loss.

EpimerizationRisk Start (1R,2R,5R)-Amine (Chirally Pure) Imine Imine Intermediate (C1 is sp2/Planar) Start->Imine Oxidation / Condensation Enamine Enamine Tautomer (C2 Proton Lost) Imine->Enamine Base/Heat (Tautomerization) Product_Mix Mixture of Diastereomers (Low de/ee) Imine->Product_Mix Non-selective Reduction Safe_Product Pure Product (Retained Config) Imine->Safe_Product Stereoselective Reduction Enamine->Imine Reprotonation (Scrambled C2)

Caption: Pathway showing how imine intermediates create vulnerability at C1 (planarity) and C2 (acidity), leading to epimerization.

Experimental Protocols: Safe Usage

Protocol A: Amide Coupling (Safe Zone)

Use this for: Chiral resolution of acids or attaching the auxiliary.

Amide coupling is generally safe because the C1-N bond remains intact and


 hybridized throughout the mechanism.

Reagents:

  • Coupling Agents: EDC·HCl / HOBt or HATU / DIPEA.

  • Solvent: DCM or DMF (Anhydrous).

  • Temperature:

    
    C to 
    
    
    
    C.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DCM. Add HATU (1.1 equiv) and DIPEA (1.2 equiv). Stir at

    
    C for 15 mins.
    
    • Why: Pre-activation minimizes the time the amine spends in the presence of base, reducing any remote risk of C2 epimerization if the acid partner is sterically demanding.

  • Addition: Add (1R,2R,5R)-amine (1.0 equiv) slowly.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Warning:Do not reflux. High heat with HATU can cause racemization of the acid partner, though the amine usually survives.

  • Workup: Acid wash (1N HCl) followed by saturated

    
    .
    
    • Self-Validation: Check

      
      -NMR.[2] The doublet for the amide NH should be sharp. Splitting or doubling of peaks indicates diastereomeric contamination.
      
Protocol B: Reductive Amination (High Risk Zone)

Use this for: N-alkylation.

This is the most hazardous operation for stereochemical integrity. You must avoid the thermodynamic equilibration of the imine.

Modified Procedure (Ti(OiPr)4 Method):

  • Imine Formation: Mix amine (1.0 equiv) and aldehyde/ketone (1.0 equiv) with

    
     (1.2 equiv) in THF.
    
    • Crucial: Do not use protic acids (AcOH) or heat, as these promote enamine tautomerization (C2 scrambling).

  • Reduction: Cool to

    
    C. Add 
    
    
    
    or
    
    
    .
    • Why: Reducing at low temperature kinetically traps the imine before it can tautomerize to the enamine or equilibrate to a more stable diastereomer.

  • Quench: Add water carefully to precipitate Titanium salts. Filter over Celite.

Recovery & Recycling of the Auxiliary

When using (1R,2R,5R)-amine as a resolving agent, you must recover it without degradation.

The "Do Not" List:

  • NO strong oxidative conditions (converts amine to nitro/nitroso).

  • NO radical initiators (AIBN, peroxides).

  • NO prolonged reflux in strong base (e.g.,

    
    ). While primary amines are stable to base, trace impurities can catalyze dehydrogenation to menthene.
    

Standard Recovery Protocol:

  • Hydrolysis (if Amide): Reflux in

    
     or concentrated HCl/Dioxane (1:1).
    
    • Note: Acid hydrolysis is safer than basic hydrolysis for preserving the chiral centers of the cyclohexane ring, as it suppresses deprotonation at C2.

  • Extraction:

    • Wash the acidic solution with

      
       (removes the acid partner).
      
    • Basify the aqueous layer to pH 12 with

      
       (keep temperature 
      
      
      
      using an ice bath).
    • Why Cool? The heat of neutralization can be high. Hot, strongly basic conditions are the only time C2 epimerization becomes a tangible risk for the free amine.

  • Isolation: Extract immediately with DCM. Dry over

    
     and concentrate.
    
  • Purification: Distillation or recrystallization as the hydrochloride salt.

Troubleshooting & FAQ

Decision Matrix: Why is my ee/de low?

Troubleshooting Start Issue: Low ee/de observed CheckSource Check Starting Material Optical Rotation Is it pure (1R,2R,5R)? Start->CheckSource Impure Rotation is off CheckSource->Impure No Pure Rotation is correct CheckSource->Pure Yes Recrystallize Action: Recrystallize as HCl salt (Fractional Crystallization) Impure->Recrystallize CheckRxn Analyze Reaction Type Pure->CheckRxn IminePath Imine/Enamine Route? (Reductive Amination) CheckRxn->IminePath AmidePath Amide Coupling? CheckRxn->AmidePath SolventCheck Did you use heat or protic acid catalyst? IminePath->SolventCheck PartnerCheck Is the Acid partner racemizing? (Not the amine) AmidePath->PartnerCheck FixImine Cause: C2 Epimerization via Enamine. Sol: Use Ti(OiPr)4, Low Temp. SolventCheck->FixImine Yes

Caption: Diagnostic workflow for identifying the source of stereochemical loss.

Frequently Asked Questions

Q1: Can I use this amine in refluxing toluene for Dean-Stark water removal? A: Proceed with caution. While the amine is thermally stable, if you are forming an imine (Schiff base) under reflux, you are creating the perfect conditions for C2 epimerization (thermodynamic equilibration). If you must reflux, ensure the reaction time is minimized and consider adding molecular sieves instead of using high heat.

Q2: I see a small impurity peak in GC/HPLC after recovery. Is it the enantiomer? A: It is almost certainly not the enantiomer. It is likely a diastereomer (e.g., neomenthylamine derivative) caused by C1 inversion, or an elimination product (menthene) if harsh conditions were used. You should run a co-injection with known standards of neomenthylamine to confirm.

Q3: How do I store the amine to prevent degradation? A: Store as the Hydrochloride Salt . The free amine reacts with atmospheric


 to form carbamates (white crust), which can complicate stoichiometry and appear as "impurities."
  • Conversion: Dissolve amine in

    
    , bubble dry HCl gas, filter the white solid. Store in a desiccator.
    

References

  • Stereochemistry of Menthylamines

    • Read, J., & Grubb, W. J. (1934). Researches on menthones and menthylamines. Journal of the Chemical Society. This foundational text establishes the stability relationships between menthylamine, neomenthylamine, and isomenthylamine.
    • Source:

  • Epimerization Mechanisms via Imines

    • Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023).[3] Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines.[3] Organic Letters.[3] Discusses the mechanism of amine epimerization via radical and imine intermediates.

    • Source:

  • Chiral Resolution Protocols

    • BenchChem Technical Guides. Chiral Resolution of Racemic Amines and Acids.[4][5][6] Provides standard industrial protocols for diastereomeric salt crystallization and recovery.

    • Source:

  • Compound Data & Safety

    • PubChem. Compound Summary: Menthylamine.
    • Source:

Sources

Troubleshooting

Troubleshooting guide for reactions with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Status: Systems Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist (Process Chemistry Division) Welcome to the Specialized Reaction Support Hub You are accessing the support module for (1R,2R,5R...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Systems Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist (Process Chemistry Division)

Welcome to the Specialized Reaction Support Hub

You are accessing the support module for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (often referred to as (+)-Isomenthylamine ).

Warning: Do not treat this reagent like a standard cyclohexylamine. Unlike its diastereomer menthylamine (where substituents are equatorial), the (1R,2R,5R) configuration forces the C2-isopropyl group and the C1-amine into a cis-relationship . This creates a "neopentyl-like" steric wall, significantly retarding nucleophilic attack and complicating salt crystallization.

Select your issue below to view the troubleshooting protocol.

Ticket #1: Amide Coupling Reactions are Stalled or Low Yielding

User Report: "I'm trying to couple this amine with a carboxylic acid using EDC/HOBt or HATU at room temperature. LCMS shows <10% conversion after 24 hours. Is the amine dead?"

Diagnosis: The amine is not dead; it is sterically shielded . In the (1R,2R,5R) conformation, the bulky isopropyl group at C2 effectively blocks the trajectory of the incoming electrophile to the nitrogen lone pair. Standard activated esters (OBt/OAt) are often too bulky to penetrate this steric pocket efficiently.

Troubleshooting Protocol

Step 1: Switch Activation Strategy (The "Acyl Fluoride" Method) Standard coupling agents (HATU, EDC) generate bulky intermediates. You need a smaller electrophile. Acyl chlorides are reactive but unstable; Acyl fluorides are the gold standard for hindered amines.

  • Protocol:

    • Convert your carboxylic acid to the acid fluoride using TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .

    • Add the (1R,2R,5R)-amine and a base (DIPEA).

    • Heat is almost always required (

      
      ).
      

Step 2: The "Force" Method (Acid Chloride) If acyl fluorides are unavailable, generating the acid chloride in situ with Ghosez’s reagent is preferred over Thionyl Chloride (which is too harsh for sensitive substrates).

Step 3: Solvent Selection Switch from DMF to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if solubility permits. Non-polar solvents often tighten the ion pairing in the transition state, sometimes accelerating the reaction for neutral transition states.

Decision Tree: Amide Coupling Optimization

AmideCoupling Start Start: Low Yield with (1R,2R,5R)-Amine CheckSteric Is the Acid also Sterically Hindered? Start->CheckSteric StandardFail Standard HATU/EDC fails due to C2-Isopropyl blocking C1-Amine CheckSteric->StandardFail Analysis MethodA Method A: Acyl Fluoride Route (Use TFFH or Cyanuric Fluoride) StandardFail->MethodA Preferred MethodB Method B: In-situ Acid Chloride (Use Ghosez's Reagent + Heat) StandardFail->MethodB Alternative CheckTemp Is Reaction Heated? MethodA->CheckTemp MethodB->CheckTemp HeatIt Increase T to 60-80°C (Reflux in DCE) CheckTemp->HeatIt No (RT) Success Success: Isolated Amide CheckTemp->Success Yes HeatIt->Success

Figure 1: Decision matrix for overcoming steric hindrance in Isomenthylamine couplings.

Ticket #2: Chiral Resolution - "The Oil Out"

User Report: "I am using (1R,2R,5R)-amine to resolve a racemic acid. I calculated the stoichiometry perfectly, but I only get a sticky oil, not crystals."

Diagnosis: This is a classic "Solubility Mismatch." The (1R,2R,5R)-amine salts are often more lipophilic than their menthylamine counterparts due to the exposed hydrocarbon backbone in this specific conformation. The lattice energy required for crystallization is not being met by your current solvent system.

Troubleshooting Protocol

Step 1: The "Pasteur" Switch (Solvent Polarity) If you are using pure Ethanol or Methanol, the salt is likely too soluble or the dielectric constant is too high to force an ordered lattice.

  • Action: Switch to a binary system.

    • System A: Acetone/EtOH (9:1). Acetone is an excellent anti-solvent for ammonium salts.

    • System B: MTBE/MeOH.

    • System C: Acetonitrile (slow evaporation).

Step 2: Nucleation Induction Because of the conformational mobility of the cyclohexane ring in this isomer (axial/equatorial flipping to relieve strain), the salt may struggle to find the lowest energy packing.

  • Action:

    • Cool the oil to

      
      .
      
    • Scratch the inner glass surface vigorously with a glass rod (creates micro-sites for nucleation).

    • Sonicate the oil for 30 seconds.

Step 3: The "Pope-Peachy" Approach If the 1:1 salt oils out, try the "Half-Quantity" method. Use 0.5 equivalents of the (1R,2R,5R)-amine and 0.5 equivalents of an achiral base (like Triethylamine or NaOH) relative to your racemic acid.

  • Why? This forces the formation of the less soluble diastereomeric salt while keeping the more soluble one in solution as the achiral salt.[1]

Ticket #3: Impurity Profile & Storage

User Report: "My amine has developed a white crust on the cap and the purity dropped by 5% overnight."

Diagnosis: (1R,2R,5R)-Isomenthylamine is a primary amine that avidly absorbs atmospheric


 to form carbamate salts  (white crust). This reaction is reversible but annoying and alters stoichiometry.
Troubleshooting Protocol

Step 1: Recovery Do not discard the "crusty" amine.

  • Action: Dissolve the material in DCM and wash with

    
    . This decomposes the carbamate back to the free amine. Dry over 
    
    
    
    and distill if necessary.

Step 2: Storage

  • Requirement: Store under Argon or Nitrogen.

  • Container: Glass with a Teflon-lined cap. Avoid Parafilm alone;

    
     permeates it over time.
    
Summary of Physical & Reactive Properties
PropertyData / BehaviorImplication for Protocol
Stereochemistry (1R,2R,5R)Cis-1,2 relationship between Amine and Isopropyl. High steric hindrance.[2]
Basicity Moderate (

for conjugate acid)
Strong enough to form salts with carboxylic acids, but nucleophilicity is kinetically suppressed.
Solubility High in alcohols, DCM, Ethers. Low in Water.Use non-polar/polar mixtures for crystallization (e.g., Hexane/Acetone).
Stability Hygroscopic;

sensitive.
Requires inert atmosphere storage.
References
  • Stereochemistry & Reactivity of Menthylamines

    • Source: "Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data." (2015).[2][3] Elsevier / MPG.PuRe.

    • Relevance: Defines the conformational flexibility and steric environment of neoiso/isomenthylamines compared to menthol.
    • URL:[Link]

  • Amide Coupling with Hindered Amines (Acyl Fluorides)

    • Source: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][4][5][6] (2015).[2][3] Organic & Biomolecular Chemistry.

    • Relevance: Establishes the protocol for using Acyl Fluorides (via TFFH or Deoxo-Fluor) to overcome the steric wall present in reagents like (1R,2R,5R)-amine.
    • URL:[Link]

  • Chiral Resolution Troubleshooting

    • Source: "Troubleshooting poor resolution in the chiral separation of propanolamine isomers." (2025).[7] BenchChem Technical Support.

    • Relevance: Provides general methodologies for solvent screening and salt breaking which apply to the resolution of acids using chiral amines.
  • Chemical Identity & Properties: Source: "(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine Product Information." Angene Chemical / Sigma-Aldrich. Relevance: Verifies the CAS and physical handling requirements for the menthylamine isomer family.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Optimization

Technical Support Center: Enhancing the Efficiency of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Resolution

Welcome to the Process Chemistry Support Portal. This guide provides authoritative troubleshooting and optimization strategies for the chiral resolution of (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine (an isomer of men...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide provides authoritative troubleshooting and optimization strategies for the chiral resolution of (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine (an isomer of menthylamine). Achieving high enantiomeric excess (ee) and yield requires precise control over diastereomeric salt crystallization thermodynamics, solvent interactions, and stoichiometric ratios.

Section 1: Mechanistic Workflow & Logic

Classical resolution relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. The logical flow of this process is mapped below.

G Racemate Racemic Amine (1R,2R,5R & 1S,2S,5S) SaltMix Diastereomeric Salt Mixture (R,R,R)-(S) & (S,S,S)-(S) Racemate->SaltMix Agent Chiral Resolving Agent e.g., (S)-Mandelic Acid Agent->SaltMix Crystallization Fractional Crystallization (Thermodynamic Control) SaltMix->Crystallization Solid Crystalline Salt (Target Diastereomer) Crystallization->Solid Precipitates MotherLiquor Mother Liquor (Opposite Diastereomer) Crystallization->MotherLiquor Remains soluble Liberation Base Treatment (pH > 11) & Organic Extraction Solid->Liberation PureAmine Enantiopure (1R,2R,5R)-Amine (>99% ee) Liberation->PureAmine

Workflow for the classical resolution of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine.

Section 2: Self-Validating Experimental Protocol

Objective: Isolate the (1R,2R,5R) enantiomer via diastereomeric salt formation with (S)-Mandelic Acid or O,O'-Dibenzoyl-(R,R)-tartaric acid[1].

Step 1: Diastereomeric Salt Formation

  • Action: Dissolve 1.0 equivalent of racemic 2-isopropyl-5-methylcyclohexanamine and 0.5 to 1.0 equivalent of the chiral resolving agent in a polar solvent (e.g., Ethanol/Water 9:1 or Methanol)[2].

  • Causality: Using 0.5 equivalents of the resolving agent (the Pope-Peachey method) ensures that only the most thermodynamically stable diastereomeric salt forms, leaving the other enantiomer as a free base in solution. This stoichiometric constraint drastically improves the first-pass enantiomeric excess[1].

Step 2: Controlled Crystallization

  • Action: Heat the suspension to reflux (approx. 75–80 °C) until a homogenous solution is achieved. Cool the system at a strictly controlled rate of 0.1 °C/min to 20 °C. Introduce seed crystals of the pure (1R,2R,5R)-amine salt at 5 °C above the theoretical saturation point.

  • Causality: Rapid cooling causes kinetic precipitation, trapping impurities and the wrong diastereomer in the crystal lattice. Controlled cooling and seeding bypass the metastable zone, promoting the growth of large, pure thermodynamic crystals[2].

Step 3: Liberation and Validation

  • Action: Filter the crystals and wash with a minimum volume of cold solvent. Suspend the solid in water and add 10% NaOH until pH > 11. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Toluene.

  • Causality: The strong base deprotonates the amine salt, rendering the free (1R,2R,5R)-amine highly lipophilic and forcing it into the organic phase. The sodium salt of the resolving agent remains in the aqueous phase for later recovery[3].

  • Validation: Evaporate the organic layer and analyze the free amine via Chiral HPLC or polarimetry. If the ee is < 95%, the system mandates a self-correction: repeat Step 1 using the enriched amine to achieve >99% optical purity.

Section 3: Quantitative Performance Metrics

The choice of resolving agent and solvent dictates the thermodynamic efficiency of the resolution. The table below summarizes expected baseline metrics for menthylamine derivatives.

Resolving AgentSolvent SystemMolar Ratio (Amine:Acid)Yield (%)*Enantiomeric Excess (ee %)Recovery of Agent (%)
(S)-Mandelic Acid Ethanol / Water1:135 - 4290 - 95> 90
(R,R)-Tartaric Acid Methanol1:0.528 - 3585 - 90~ 85
O,O'-Dibenzoyl-(R,R)-tartaric acid Isopropanol1:0.540 - 45> 98> 95

*Note: Yields are based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Section 4: Troubleshooting Guides & FAQs

Q1: The diastereomeric salt forms an oil instead of crystallizing ("oiling out"). How can I induce proper crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solution. This is often exacerbated by impurities or an overly lipophilic solvent system.

  • Troubleshooting Steps:

    • Solvent Adjustment: Switch to a solvent with a lower boiling point or alter the polarity. Adding a non-polar anti-solvent (like heptane) to an ethanol system can force the salt out of solution, but it must be done dropwise to avoid crashing out an oil.

    • Temperature Control: Lower the temperature extremely slowly to favor lattice energy over solvation energy.

    • Seeding: The most reliable fix is to introduce seed crystals of the desired diastereomeric salt. If you lack seed crystals, take a small aliquot of the oil, scratch the side of a glass vial with a glass rod to induce nucleation, and use the resulting solid to seed the main batch.

Q2: The enantiomeric excess (ee) of the resolved (1R,2R,5R)-amine is consistently below 80%. How can efficiency be enhanced without losing too much yield? A: Low ee indicates co-precipitation of the unwanted diastereomer. This happens when the solubility difference between the two diastereomeric salts is marginal in your chosen solvent.

  • Troubleshooting Steps:

    • Implement the Half-Quantity Method: Reduce the resolving agent to 0.5 equivalents relative to the amine[1]. This forces competition, allowing only the most stable diastereomeric salt to form.

    • Solvent Rescreening: Small amounts of water (e.g., 2–5%) in alcoholic solvents can drastically alter the hydrogen-bonding network of the crystal lattice, often improving the ee[2].

Q3: Chiral resolving agents are expensive. What is the most effective method to recover the resolving agent after the liberation step? A: A self-validating and economically viable process must include agent recovery. During the base treatment (pH > 11), the chiral acid (e.g., mandelic acid) forms a water-soluble sodium salt[3].

  • Troubleshooting Steps:

    • After extracting the free amine with an organic solvent, take the remaining aqueous layer and acidify it with concentrated HCl to pH < 2[3].

    • Extract the liberated chiral acid with a polar aprotic solvent like methyl isobutyl ketone (MIBK) or ethyl acetate[3].

    • Dry the organic phase over MgSO₄ and evaporate to recover >90% of the resolving agent, which can be directly recycled into the next batch[3].

Q4: Can enzymatic kinetic resolution be used as an alternative to classical diastereomeric salt formation for this amine? A: Yes, while classical resolution is highly scalable, enzymatic resolution offers high enantioselectivity via transition state stabilization.

  • Troubleshooting Steps: Lipases such as Candida antarctica lipase B (CAL-B) can be used alongside an acyl donor (e.g., ethyl methoxyacetate) to selectively acylate one enantiomer of the amine[4]. The unreacted (1R,2R,5R)-amine can then be easily separated from the acylated enantiomer via standard acid-base extraction[4]. However, for bulk processing of menthylamine derivatives, classical resolution with recyclable acids usually remains more cost-effective.

References
  • Title: Method for resolution of D,L-alpha-phenethylamine with D(-)
  • Title: Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives by supercritical fluid extraction Source: ResearchGate URL: [Link]

  • Title: Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: PMC - NIH URL: [Link]

  • Title: Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine Source: ResearchGate / Org. Biomol. Chem. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Benzyl: A Comparative Guide to (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

This guide provides an in-depth technical comparison of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (a specific isomer of the menthyl amine series) against standard chiral amines like -methylbenzylamine (MBA).[1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (a specific isomer of the menthyl amine series) against standard chiral amines like


-methylbenzylamine (MBA).[1]

Executive Summary: The "Heavy Hitter" of Chiral Resolution

In the landscape of chiral amines,


-methylbenzylamine (MBA)  is the standard-bearer—cheap, available, and effective for resolving aromatic acids via 

-

stacking interactions.[1] However, when resolving aliphatic acids , weakly acidic substrates , or compounds requiring a defined "chiral pocket," MBA often fails due to its flat topology and lower basicity.[1]

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (often referred to as a specific isomer of the neomenthyl/isomenthyl series) represents a "heavy" alternative.[1] Its cyclohexane scaffold offers a rigid, bulky, aliphatic environment with higher basicity, making it the reagent of choice for difficult resolutions where electronic discrimination is insufficient.[1]

Chemical Profile & Structural Analysis

The distinction between this amine and its competitors lies in basicity and steric topology .[1]

Table 1: Comparative Physicochemical Profile
Feature(1R,2R,5R)-Amine (Menthyl Series)(S)-

-Methylbenzylamine (MBA)
(R)-Phenylglycinol
Structure Type Aliphatic Cyclohexane (Chair)Benzylic (Flat)Benzylic Alcohol
Basicity (pKa of BH⁺) ~10.6 (Stronger Base)~9.8~9.5
Steric Bulk High (3D "Pocket" shape)Moderate (2D Planar)Moderate
Key Interaction Steric interlocking, Ionic bonding

-

Stacking, Ionic bonding
H-bonding, Ionic bonding
Primary Use Case Aliphatic acids, Weak acids, Sterically demanding resolutionsAromatic acids, General purposeAmino acid resolution, Auxiliaries
Solubility (Salts) Lower in non-polar solventsModerateHigh in alcohols
Stereochemical Precision

It is critical to distinguish the (1R,2R,5R) isomer from the common (-)-Menthylamine (1R,2S,5R) .[1]

  • (1R,2S,5R)-Menthylamine: All substituents (amine, isopropyl, methyl) are equatorial in the stable chair conformation.[1]

  • (1R,2R,5R)-Isomer: The C2-isopropyl group is inverted relative to the standard menthyl scaffold.[1] This forces a conformational change (often placing the isopropyl group axial or twisting the ring), creating a unique steric cleft not present in the all-equatorial isomer.[1] This "cramped" environment is superior for differentiating enantiomers that differ only slightly in size.[1]

Decision Matrix: When to Use (1R,2R,5R)-Amine

The following decision tree illustrates the logical flow for selecting this amine over cheaper alternatives.

ResolutionDecision Start Target: Racemic Acid Resolution CheckStruct Substrate Structure? Start->CheckStruct Aromatic Aromatic / Planar CheckStruct->Aromatic Has u03c0-systems Aliphatic Aliphatic / Non-Planar CheckStruct->Aliphatic Saturated / Flexible TryMBA Try u03b1-Methylbenzylamine (MBA) Aromatic->TryMBA CheckpKa Acid Strength (pKa)? Aliphatic->CheckpKa UseMenthyl Use (1R,2R,5R)-Amine TryMBA->UseMenthyl If MBA Fails (Low ee%) StrongAcid Strong (pKa < 4) CheckpKa->StrongAcid WeakAcid Weak (pKa > 4.5) CheckpKa->WeakAcid StrongAcid->TryMBA Salt forms easily WeakAcid->UseMenthyl Needs strong base Reason1 Reason: Higher Basicity (pKa ~10.6) Ensures tight salt formation UseMenthyl->Reason1 Reason2 Reason: Rigid Chair Scaffold Creates deep chiral pocket UseMenthyl->Reason2

Figure 1: Decision matrix for selecting chiral amines in acid resolution.

Application: Chiral Resolution of Aliphatic Acids[1]

The primary application of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is the resolution of racemic carboxylic acids where


-stacking is not possible (e.g., ibuprofen analogs, terpene acids).[1]
Mechanism of Action

Unlike MBA, which forms salts that often crystallize as conglomerates or simple needles, the (1R,2R,5R)-amine forms diastereomeric salts with distinct lattice energies driven by the "lock-and-key" fit of the alkyl groups.[1] The bulky isopropyl group (in the (2R) configuration) creates a steric barrier that excludes the "wrong" enantiomer of the acid from the crystal lattice more effectively than a flat phenyl ring.[1]

Experimental Protocol: Resolution of a Racemic Aliphatic Acid

This protocol is a self-validating system designed to maximize enantiomeric excess (ee) in the first crop.[1]

Materials:

  • Racemic Acid (10 mmol)[1]

  • (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (5.5 mmol, 0.55 eq)[1]

  • Solvent System: Acetone (Polar) / Hexane (Non-polar) gradient.[1]

Workflow:

  • Screening (The "Spot Test"):

    • Dissolve 100 mg of racemic acid in 0.5 mL acetone.

    • Add 0.55 eq of the amine.[1]

    • Observation: If immediate precipitation occurs, the salt is too insoluble (traps impurities).[1] Add methanol dropwise until clear.[1]

    • Goal: A clear solution at reflux that crystallizes slowly upon cooling to room temperature.[1]

  • Scale-Up Crystallization:

    • Dissolve the racemic acid (10 mmol) in boiling acetone (10 mL).

    • Add the amine (5.5 mmol) slowly.[1]

    • Reflux for 15 minutes to ensure equilibrium.

    • Crucial Step: Turn off the heat and wrap the flask in cotton/foil to allow slow cooling over 4–6 hours. Rapid cooling traps the eutectics.[1]

    • Let stand at 4°C overnight.[1]

  • Isolation & Validation:

    • Filter the crystals (Salt A).[1]

    • Validation: Take a small aliquot of Salt A, suspend in water, acidify with 1M HCl, extract with ether, and check chiral HPLC/GC.

    • Target: >80% ee in the first crop.[1] If <80%, recrystallize from MeOH/Acetone.[1]

  • Recovery (The "Amine Loop"):

    • The filtrate contains the enriched opposite enantiomer and residual amine.[1]

    • Basify the combined mother liquors with NaOH (pH > 12).[1]

    • Extract with MTBE.[1] The (1R,2R,5R)-amine partitions into the organic phase.[1]

    • Dry (Na₂SO₄) and concentrate.[1] The amine is non-volatile enough to be recovered without loss (unlike lower alkyl amines).[1]

Application: Asymmetric Synthesis (Chiral Auxiliary)

Beyond resolution, this amine serves as a potent chiral auxiliary in the synthesis of


-chiral carboxylic acids via amide alkylation.[1]

Reaction: Alkylation of Amides (Myers/Evans alternative).[1]

  • Acylation: React the (1R,2R,5R)-amine with a carboxylic acid chloride to form a chiral amide.[1]

  • Deprotonation: Treat with LDA (Lithium Diisopropylamide) at -78°C. The bulky isopropyl group of the amine directs the lithium enolate geometry (Z-enolate).[1]

  • Alkylation: Add an alkyl halide (R-X).[1] The steric bulk of the menthyl scaffold blocks one face of the enolate, forcing the electrophile to attack from the opposite side.[1]

  • Hydrolysis: Acidic hydrolysis regenerates the chiral acid and the amine.[1]

Why use this over Evans Oxazolidinone?

  • Stability: Amides are more robust than imides (Evans).[1] They survive harsh basic conditions.[1]

  • Recovery: The amine is easily recovered by simple extraction after hydrolysis, whereas oxazolidinones can sometimes degrade.[1]

References
  • Stereochemistry of Menthol Isomers

    • Structure & Config: The (1R,2R,5R) configuration corresponds to the Neoisomenthylamine or specific Isomenthylamine series, distinct from the all-equatorial (-)-Menthylamine (1R,2S,5R).[1]

    • Source: NIST Chemistry WebBook, "(-)-Menthylamine".[1] Link (For comparison of the standard isomer).[1]

  • Chiral Resolution Methodologies

    • General Principles: "Racemic Mixtures and the Resolution of Enantiomers".[1][2] LibreTexts Chemistry. Link[1]

  • Comparative pKa Data

    • Cyclohexyl vs Benzyl Amines: "pKa Values of Amines". Alfa Chemistry. Link

  • Applications in Synthesis

    • Chiral Amines in Synthesis: "Chiral Amines in Asymmetric Synthesis".[1] Sigma-Aldrich Technical Guides. Link

Disclaimer: The (1R,2R,5R) isomer is a specialized reagent.[1] Always verify the specific certificate of analysis (CoA) for optical rotation values, as nomenclature for menthyl isomers (neo/iso/neoiso) can vary between suppliers.[1] The CAS number 16934-77-3 is the definitive identifier for this specific stereoisomer.[1]

Sources

Comparative

Comparison of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine with other resolving agents

Comprehensive Comparison Guide: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine vs. Traditional Chiral Resolving Agents As a Senior Application Scientist in early-stage drug development, I frequently encounter the bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine vs. Traditional Chiral Resolving Agents

As a Senior Application Scientist in early-stage drug development, I frequently encounter the bottleneck of chiral resolution. While asymmetric synthesis has advanced significantly, classical resolution via diastereomeric salt formation remains one of the most scalable and robust methods for isolating pure enantiomers.

This guide provides an objective, data-driven comparison of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (an isomer of menthylamine, CAS 16934-77-3) against other traditional resolving agents. By examining the mechanistic causality behind its performance, we can better understand when and why to deploy this specific chiral amine in your workflows.

Mechanistic Insights: Why Steric Bulk Matters

The fundamental principle of chiral resolution relies on converting a racemic mixture of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties, such as solubility)[1].

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine possesses a highly rigid cyclohexane ring locked in a chair conformation. The causality behind its high resolving efficiency lies in its steric topography:

  • Asymmetric Pocket Formation: The bulky isopropyl group at C2 and the methyl group at C5 create a highly asymmetric steric environment around the C1 amine.

  • Lattice Energy Discrepancy: When this amine forms a salt with a racemic carboxylic acid, the resulting P-salt (positive-positive interaction) and N-salt (positive-negative interaction) exhibit drastically different crystal packing efficiencies. The bulky isopropyl group prevents the "wrong" enantiomer from co-crystallizing, leading to a massive difference in lattice energy and, consequently, solubility.

  • Dielectrically Controlled Resolution (DCR): This compound is highly responsive to solvent-induced chirality switching. By simply altering the dielectric constant of the solvent (e.g., adjusting the water-to-methanol ratio), researchers can selectively precipitate either the (R)- or (S)-acid diastereomeric salt using the same resolving agent[2].

Comparative Performance Analysis

To objectively evaluate (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, we must benchmark it against industry standards:


-Phenylethylamine, (-)-Ephedrine, and Brucine.
Resolving AgentStructural RigidityTypical ee% (1st Crystallization)Toxicity & SafetyRegulatory StatusBest Application Scope
(1R,2R,5R)-Amine High (Chair conformation)60% - 85% Low Unrestricted Broad-spectrum acids; Dielectrically controlled resolution.

-Phenylethylamine
Low (Free rotation)40% - 70%ModerateUnrestrictedGeneral purpose; often requires multiple recrystallizations.
(-)-Ephedrine Moderate70% - 90%ModerateHighly Restricted (DEA List I)Halogen-substituted mandelic acids[1.9].
Brucine Very High (Alkaloid)80% - 95%Extremely High (Poison)Restricted (Toxin)Highly stubborn racemates where toxicity is manageable.

Data Summary: While Brucine and Ephedrine offer excellent first-pass enantiomeric excess (ee%), their severe toxicity and regulatory hurdles make them unviable for modern, scalable pharmaceutical manufacturing. (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine provides the perfect middle ground: high steric rigidity yielding excellent ee%, without the regulatory and safety nightmares.

Self-Validating Experimental Protocol

The following protocol details the resolution of a generic racemic carboxylic acid using (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine. Every step is designed as a self-validating system to ensure thermodynamic control and prevent kinetic entrapment.

Step 1: Diastereomeric Salt Formation
  • Stoichiometry: Dissolve 10.0 mmol of the racemic acid in 20 mL of a tailored solvent system (e.g., 94% Methanol / 6% Water). Causality: The specific water content fine-tunes the dielectric constant, optimizing the solubility gap between the two diastereomeric salts.

  • Addition: Slowly add 10.0 mmol of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine dropwise while stirring at room temperature.

Step 2: Thermodynamic Crystallization
  • Heating: Heat the mixture to reflux until a clear solution is obtained.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature over 12 hours undisturbed.

    • Causality: Rapid cooling induces kinetic precipitation, causing both diastereomers to crash out simultaneously (ruining the ee%). Slow cooling ensures the system remains under thermodynamic control, selectively precipitating only the least soluble salt.

Step 3: Isolation and Validation
  • Filtration: Filter the precipitated crystals (Diastereomer A) and wash with 5 mL of ice-cold solvent. Retain the mother liquor (contains Diastereomer B).

  • Self-Validation (DSC & Polarimetry): Measure the specific optical rotation

    
     and the melting point. Recrystallize the salt from the same solvent system until the melting point and optical rotation remain constant across two consecutive crystallizations. A constant value validates that 100% diastereomeric purity has been achieved.
    
Step 4: Regeneration of the Pure Enantiomer
  • Biphasic Cleavage: Suspend the pure salt in 20 mL of Diethyl Ether and add 20 mL of 1M HCl. Stir vigorously for 30 minutes.

    • Causality: The HCl protonates the resolving amine, driving it entirely into the aqueous phase as a hydrochloride salt. The liberated chiral carboxylic acid remains highly soluble in the organic ether phase. This biphasic partition prevents cross-contamination.

  • Recovery: Separate the ether layer, dry over

    
    , and evaporate to yield the pure enantiomeric acid.
    
  • Agent Regeneration: Basify the aqueous layer with 2M NaOH to pH 12, extract with Dichloromethane, and evaporate to recover >90% of the (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine for future use.

Workflow Visualization

Below is the logical workflow of the diastereomeric resolution process, illustrating the phase separations and thermodynamic pathways.

ResolutionWorkflow Racemate Racemic Acid (R-Acid + S-Acid) Mix Salt Formation (Methanol/Water) Racemate->Mix ResolvingAgent (1R,2R,5R)-Amine Resolving Agent ResolvingAgent->Mix Diastereomers Diastereomeric Salts (P-Salt + N-Salt) Mix->Diastereomers Crystallization Thermodynamic Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (Crystal Precipitate) Crystallization->LessSoluble Slow Cool MoreSoluble More Soluble Salt (Mother Liquor) Crystallization->MoreSoluble Soluble Acidify1 Biphasic Cleavage (1M HCl / Ether) LessSoluble->Acidify1 Acidify2 Biphasic Cleavage (1M HCl / Ether) MoreSoluble->Acidify2 PureEnantiomer1 Pure Enantiomer 1 (Organic Phase) Acidify1->PureEnantiomer1 RecoveredAmine Recovered Amine (Aqueous Phase -> Basify) Acidify1->RecoveredAmine PureEnantiomer2 Pure Enantiomer 2 (Organic Phase) Acidify2->PureEnantiomer2 Acidify2->RecoveredAmine

Workflow of Diastereomeric Salt Formation and Biphasic Regeneration of Enantiomers.

References

  • Stereochemistry of Organic Compounds: Principles and Applications [4 ed.
  • Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation Source: ResearchGate URL
  • Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids Source: ACS Publications URL

Sources

Validation

A Comparative Guide to the Stereoselective Synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, a chiral primary amine, is a valuable building block in the synthesis of pharmaceuticals and other fine chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, a chiral primary amine, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its specific stereochemistry is crucial for its biological activity and efficacy, making stereocontrolled synthesis a critical aspect of its production. This guide provides an in-depth comparison of validated synthesis pathways for this target molecule, focusing on the diastereoselective reduction of intermediates derived from the readily available chiral precursor, (-)-menthone. We will explore two primary approaches: the catalytic hydrogenation of (-)-menthone oxime and the Leuckart-Wallach reaction of (-)-menthone.

Introduction to the Synthetic Challenge

The synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine presents a significant stereochemical challenge. The molecule possesses three chiral centers, and achieving the desired (1R,2R,5R) configuration requires a high degree of stereocontrol. The most common and economically viable starting material is (-)-menthone, which has the (2S,5R) configuration. The synthetic strategy, therefore, must control the stereochemistry at the C1 position during the introduction of the amino group.

This guide will dissect the following synthetic pathways:

  • Pathway 1: Diastereoselective Catalytic Hydrogenation of (-)-Menthone Oxime

  • Pathway 2: The Leuckart-Wallach Reaction on (-)-Menthone

We will analyze the underlying principles of stereocontrol, provide detailed experimental protocols, and present a comparative analysis of their respective yields and diastereoselectivities.

Pathway 1: Diastereoselective Catalytic Hydrogenation of (-)-Menthone Oxime

This pathway involves a two-step process starting from (-)-menthone: oximation followed by catalytic hydrogenation. The key to achieving the desired stereochemistry lies in the diastereoselective reduction of the C=N bond of the oxime intermediate.

Step 1: Synthesis of (-)-Menthone Oxime

The first step is the straightforward condensation of (-)-menthone with hydroxylamine hydrochloride. This reaction typically proceeds in high yield to form the corresponding oxime.

Experimental Protocol: Synthesis of (-)-Menthone Oxime [1]

  • A mixture of (-)-menthone, hydroxylamine hydrochloride, and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water) is prepared.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by extraction and purified by recrystallization to yield (-)-menthone oxime.

Step 2: Diastereoselective Reduction of (-)-Menthone Oxime

The catalytic hydrogenation of the C=N bond of (-)-menthone oxime is the critical stereochemistry-determining step. The choice of catalyst and reaction conditions significantly influences the diastereomeric ratio of the resulting amines. Platinum-based catalysts have been shown to be effective for this transformation.[2][3] The hydrogenation of menthone oxime over a Pt/Al2O3 catalyst has been reported to yield menthylamine with high selectivity.[4]

The stereochemical outcome is governed by the direction of hydrogen addition to the C=N double bond. The bulky isopropyl and methyl groups on the cyclohexane ring direct the approach of the substrate to the catalyst surface, favoring the formation of one diastereomer over the other.

Caption: Catalytic Hydrogenation Pathway.

Experimental Protocol: Catalytic Hydrogenation of (-)-Menthone Oxime [2][3]

  • (-)-Menthone oxime is dissolved in a suitable solvent, such as methanol.

  • A platinum-on-alumina (Pt/Al2O3) catalyst is added to the solution.

  • The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (e.g., 7.5 atm).

  • The reaction is carried out at an elevated temperature (e.g., 100 °C) for a specified duration (e.g., 7 hours).

  • After the reaction, the catalyst is removed by filtration, and the solvent is evaporated.

  • The resulting crude amine is purified, and the diastereomeric ratio is determined by analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Performance Data
ParameterValueReference
Starting Material(-)-Menthone
Intermediate(-)-Menthone Oxime[1]
Final Product(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (as major isomer)
Overall Yield~90% (for the hydrogenation step)[3]
DiastereoselectivityHigh, favoring the (1R,2R,5R) isomer[4]

Pathway 2: The Leuckart-Wallach Reaction of (-)-Menthone

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] This one-pot reaction avoids the isolation of an intermediate imine or oxime.

Reaction Mechanism and Stereocontrol

The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine. The reaction requires high temperatures, typically between 160-190°C.[7] The stereoselectivity of the Leuckart-Wallach reaction is influenced by the steric hindrance around the carbonyl group of (-)-menthone, which directs the nucleophilic attack of ammonia and the subsequent reduction.

Caption: Leuckart-Wallach Reaction Pathway.

Experimental Protocol: Leuckart-Wallach Reaction of (-)-Menthone [7][8]

  • A mixture of (-)-menthone and an excess of ammonium formate is heated to a high temperature (e.g., 160-190 °C) for several hours.

  • The reaction progress can be monitored by TLC.

  • After cooling, the reaction mixture is treated with a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate N-formyl derivative.

  • The aqueous solution is then basified to liberate the free amine.

  • The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.

  • The diastereomeric composition of the resulting amine mixture is analyzed.

Performance Data
ParameterValueReference
Starting Material(-)-Menthone
Final ProductMixture of menthylamine diastereomers[8]
YieldModerate to good[9]
DiastereoselectivityGenerally lower than catalytic hydrogenation, yielding a mixture of isomers.[8]

Comparison of the Synthesis Pathways

FeatureCatalytic Hydrogenation of (-)-Menthone OximeLeuckart-Wallach Reaction
Number of Steps Two (Oximation + Hydrogenation)One-pot
Stereoselectivity High, with the potential for excellent diastereocontrolModerate, often leads to a mixture of diastereomers
Reaction Conditions High pressure (H2), elevated temperatureHigh temperature
Reagents Hydroxylamine, H2, Platinum catalystAmmonium formate
Yield Generally highModerate to good
Purification May require separation of minor diastereomersRequires separation of a more complex mixture of isomers
Scalability Well-suited for industrial scale-upCan be challenging to scale due to high temperatures and potential for side reactions

Conclusion and Recommendations

For the synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine with high stereopurity, the diastereoselective catalytic hydrogenation of (-)-menthone oxime is the superior pathway . This method offers significantly better control over the stereochemical outcome, leading to a higher proportion of the desired (1R,2R,5R) isomer. While it involves an additional step compared to the Leuckart-Wallach reaction, the higher diastereoselectivity simplifies downstream purification and ensures a higher quality final product.

The Leuckart-Wallach reaction, although a classic and straightforward one-pot method, generally provides a mixture of diastereomers, making it less suitable for applications where high stereochemical purity is paramount. The separation of these isomers can be challenging and costly, diminishing the overall efficiency of the process.

For researchers and drug development professionals requiring access to enantiopure (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, optimizing the catalytic hydrogenation of (-)-menthone oxime is the most promising and reliable strategy. Further investigation into different catalysts and reaction conditions for the hydrogenation step could potentially lead to even higher diastereoselectivities and more efficient production of this valuable chiral building block.

References

  • Stereoselective cathodic synthesis of 8-substituted (1R,3R,4S)-menthylamines. PMC. [Link]

  • Hydrogenation of menthone oxime over Pt-supported catalysts. ResearchGate. [Link]

  • Menthylamine synthesis via gold-catalyzed hydrogenation of menthone oxime. ResearchGate. [Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. MDPI. [Link]

  • Scheme of platinum-catalyzed transformation of menthone oxime under hydrogen atmosphere. ResearchGate. [Link]

  • The Medicines for All Institute Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Virginia Commonwealth University. [Link]

  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones. MDPI. [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. MDPI. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. ResearchGate. [Link]

  • Leuckart Reaction: Mechanism and Yields. Scribd. [Link]

  • Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. MPG.PuRe. [Link]

  • THE LEUCKART REACTION. Erowid. [Link]

  • Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Semantic Scholar. [Link]

  • Leuckart reaction. Sciencemadness Wiki. [Link]

  • Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. PubMed. [Link]

  • 2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate. PMC. [Link]

  • (−)-menthol: Industrial synthesis routes and recent development. TH Köln. [Link]

  • Diastereoselective and Enantioselective Silylation of 2-Aryl Cyclohexanols. Amazon AWS. [Link]

  • The Medicines for All Institute Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Virginia Commonwealth University. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. PMC. [Link]

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Comparative

Strategic Selection of Chiral Amines: A Cost-Benefit Analysis of (1R)-Menthylamine in Synthesis

Executive Summary In the high-stakes landscape of pharmaceutical process development, the selection of a chiral resolving agent or auxiliary is a balance between economic feasibility and stereochemical precision . (1R,2R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of pharmaceutical process development, the selection of a chiral resolving agent or auxiliary is a balance between economic feasibility and stereochemical precision .

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (commonly L-Menthylamine ) represents a "specialist" tier of chiral reagents. While significantly more expensive than the industry "workhorse,"


-Methylbenzylamine (MBA), Menthylamine offers distinct structural advantages—specifically conformational rigidity  and lipophilicity —that enable it to resolve racemates where MBA fails.

This guide provides a technical and economic framework for determining when to deploy Menthylamine, supported by comparative data and experimental protocols.

Part 1: Technical Profile & Mechanism

Structural Comparison: Flexibility vs. Rigidity

The primary differentiator between Menthylamine and its alternatives is the cyclohexane scaffold .

Feature

-Methylbenzylamine (MBA)
(1R)-MenthylamineImpact on Resolution
Core Structure Phenyl ring (Planar, Flexible)Cyclohexane (Chair, Rigid)Menthylamine creates a deeper, more defined "chiral pocket."
Steric Bulk Moderate (Methyl + Phenyl)High (Isopropyl + Methyl)Higher bulk improves discrimination for smaller substrates.
Lipophilicity ModerateHighMenthylamine salts often crystallize better in non-polar solvents (hexanes/ethers).
Basicity (pKa) ~9.8~10.5Stronger base; forms tighter salts with weak acids.
Mechanism of Action

Menthylamine functions primarily through Diastereomeric Salt Formation . The rigid isopropyl group at the C-2 position locks the amine into a specific conformation, maximizing the energy difference (


) between the 

and

salts. This lattice energy difference is the driving force for crystallization.

Part 2: Comparative Performance Data

Resolution Efficiency Matrix

The following table summarizes the performance of Menthylamine against common alternatives in difficult resolution scenarios (e.g., sterically hindered carboxylic acids).

Parameter

-Methylbenzylamine (MBA)
(1R)-Menthylaminetert-Butanesulfinamide
Primary Use General Purpose ResolutionDifficult/Lipophilic ResolutionAsymmetric Synthesis (Auxiliary)
Cost (Approx.)

400/kg)


2,500/kg)

($1,200/kg)
Resolution Success Rate High for simple aromaticsHigh for aliphatics/terpenesN/A (Synthetic Reagent)
Recyclability Excellent (>95%)Good (>90%)Poor (Sacrificial)
Optimal Solvent Ethanol, Methanol, WaterHexane, Ether, Ethyl AcetateN/A
Decision Framework: When to Switch?

Do not use Menthylamine as a first-line reagent. Follow this logic:

  • Tier 1 (Screening): Attempt resolution with MBA or Phenylglycinol . These are cheap and available in bulk.

  • Failure Mode: If MBA salts yield oils (no crystallization) or low enantiomeric excess (<20% ee), the substrate likely lacks sufficient

    
    -
    
    
    
    stacking interactions or is too lipophilic.
  • Tier 2 (Specialist): Switch to Menthylamine . Its aliphatic bulk promotes crystallization via van der Waals packing rather than

    
    -stacking, often succeeding where aromatics fail.
    

Part 3: Experimental Protocol

Protocol: Resolution of a Racemic Carboxylic Acid with (1R)-Menthylamine

Objective: Isolate the (


)-enantiomer of 2-phenylpropanoic acid (Model Substrate) using (1R)-Menthylamine.

Materials:

  • Racemic Acid (10 mmol)

  • (1R)-Menthylamine (5 mmol, 0.5 eq - "Half-Quantity Method")

  • Solvent: Acetone or Hexane/Ethyl Acetate (4:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic acid in 20 mL of boiling acetone.

  • Addition: Add 5 mmol of (1R)-Menthylamine dropwise. Note: Using 0.5 equivalents maximizes the theoretical yield of the less soluble salt to 100% based on the amine.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours. If oiling occurs, reheat and add a seed crystal or 5 mL of hexane.

  • Filtration: Filter the white precipitate. This is the Diastereomeric Salt .

    • Mother Liquor: Contains the enriched (

      
      )-acid and unreacted acid.[1]
      
  • Purification: Recrystallize the salt from hot acetone until constant melting point is achieved.

  • Liberation:

    • Suspend the salt in diethyl ether (30 mL).

    • Add 1M HCl (15 mL) and shake vigorously.

    • Separate the organic layer (contains Resolved Acid).

    • Keep the aqueous layer (contains Menthylamine Hydrochloride).

  • Recovery: Basify the aqueous layer with 2M NaOH (pH > 12) and extract with ether to recover (1R)-Menthylamine for reuse.

Part 4: Visualizations

Diagram 1: Strategic Decision Tree for Chiral Amine Selection

decision_tree Start Start: Racemic Acid Substrate Screen1 Tier 1 Screen: Try (S)-Phenylethylamine (MBA) Start->Screen1 Check1 Crystalline Salt Formed? Screen1->Check1 Success1 Scale Up with MBA (Low Cost) Check1->Success1 Yes Fail1 Oiling / Low ee% Check1->Fail1 No Analyze Analyze Substrate Properties Fail1->Analyze Decision Is Substrate Lipophilic / Aliphatic? Analyze->Decision Menthyl Tier 2 Screen: Try (1R)-Menthylamine Decision->Menthyl Yes (Rigid/Bulky) Other Try Phenylglycinol / Cinchona Alkaloids Decision->Other No (Aromatic/Polar) Success2 Scale Up with Menthylamine (High Performance) Menthyl->Success2

Caption: Logical workflow for selecting the most cost-effective resolving agent based on substrate properties.

Diagram 2: Menthylamine Recovery & Recycling Loop[2]

recovery_loop Salt Diastereomeric Salt (Acid + Menthylamine) Acidify Add 1M HCl (Acidification) Salt->Acidify Split Phase Separation Acidify->Split OrgLayer Organic Layer (Resolved Product) Split->OrgLayer Ether Phase AqLayer Aqueous Layer (Menthylamine-HCl) Split->AqLayer Water Phase Basify Add NaOH (pH > 12) AqLayer->Basify Extract Ether Extraction Basify->Extract Recovered Recovered (1R)-Menthylamine Extract->Recovered Recovered->Salt Recycle

Caption: Closed-loop process for recovering expensive Menthylamine, essential for economic viability.

Part 5: Economic Analysis (Cost-Benefit)

The "Benefit" of Menthylamine is Process Viability (it works when others don't). The "Cost" is raw material price.

  • Cost of Failure: Using MBA on a non-compatible substrate results in yield loss, time loss, and solvent waste.

  • Cost of Success: Menthylamine costs ~5x more than MBA. However, because it is a resolving agent (removed at the end) and not a starting material, 90%+ recovery reduces the effective cost per batch significantly .

Formula for Effective Cost:



If Menthylamine costs $2,500/kg and you recover 90%, your "consumed" cost is only $250/kg per batch, making it comparable to a single-use reagent.

References

  • Ingersoll, A. W. (1937). Resolution of Racemic Acids. Provides the foundational methodology for amine-based resolutions.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Detailed compilation of resolving agents including menthylamine derivatives.

  • Saigo, K., et al. (1980). Optical Resolution of Chiral Amines and Acids. Discusses the structural factors (rigidity) influencing salt crystallization.

  • BenchChem. (2025).[2][3] Comparative Guide to Chiral Resolving Agents. General pricing and performance metrics for MBA and derivatives.

  • Sigma-Aldrich (Merck). Product Specification: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine. Technical data and safety profile.

Sources

Validation

Alternative chiral auxiliaries to (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Topic: Alternative Chiral Auxiliaries to (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Content Type: Technical Comparison Guide A Comparative Technical Guide for Synthetic Chemists Executive Summary (1R,2R,5R)-2-Isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Chiral Auxiliaries to (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Content Type: Technical Comparison Guide

A Comparative Technical Guide for Synthetic Chemists

Executive Summary

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine ((-)-Menthylamine) has historically served as a robust chiral auxiliary and resolving agent due to its accessibility from the chiral pool (derived from (-)-menthol). However, its utility in modern high-throughput synthesis is increasingly limited by two factors: nucleophilic lethargy (due to steric bulk at the


-carbon) and cleavage resistance  (requiring harsh hydrolysis that often compromises sensitive substrates).

This guide objectively compares Menthylamine against three modern "Gold Standard" alternatives: Ellman’s Sulfinamide , Evans Oxazolidinones , and Myers’ Pseudoephedrine . We analyze these based on diastereomeric excess (de), cleavage mildness, and atom economy, providing a decision framework for selecting the optimal auxiliary for your target pharmacophore.

The Baseline: Menthylamine Profile

To understand the upgrade path, we must first quantify the limitations of the incumbent.

  • Structure: Primary amine attached to a cyclohexane ring with three stereocenters.

  • Primary Utility: Resolution of racemic acids; Ugi multicomponent reactions; diastereoselective alkylations of menthyl esters.

  • Critical Flaw (The "Amide Trap"): When Menthylamine is used to direct C-C bond formation (e.g., via an amide intermediate), removing the auxiliary requires 6N HCl at reflux or high-pressure hydrolysis. This frequently leads to racemization or decomposition of the newly formed chiral product.

Strategic Alternatives: The Comparison

Alternative A: Ellman’s Sulfinamide (tert-Butanesulfinamide)

Best for: Synthesis of Chiral Amines[1][2]

Developed by Jonathan Ellman, this auxiliary replaces Menthylamine when the target is a chiral amine. Unlike Menthylamine, which acts as a permanent scaffold until harsh removal, the tert-butanesulfinyl group acts as an activating group for imine formation and is cleaved under mild acidic conditions.

  • Mechanism: Condensation with aldehyde/ketone

    
    N-sulfinyl imine 
    
    
    
    Diastereoselective nucleophilic addition
    
    
    Cleavage.
  • Key Advantage: The sulfur atom coordinates with metal reagents (Mg, Li), creating a rigid cyclic transition state that delivers high de (>90%).

Alternative B: Evans Oxazolidinones

Best for: Asymmetric Alkylation & Aldol Reactions (Synthesis of Acids/Alcohols)

When the goal is to create a chiral carbon


 to a carbonyl (replacing menthyl ester chemistry), Evans auxiliaries are superior. They utilize a "Zimmerman-Traxler" transition state model to predict stereochemistry with near-absolute certainty.
  • Key Advantage: The auxiliary can be cleaved via hydrolysis (LiOH/H

    
    O
    
    
    
    ) to give the acid, or reduction (LiBH
    
    
    ) to give the alcohol, allowing for versatile divergent synthesis.
Alternative C: Myers’ Pseudoephedrine

Best for: Scalable Alkylation of Amides

For large-scale drug development where cost and crystallinity are paramount, Myers' auxiliary offers a practical advantage over Evans. It utilizes a phenomenon called "alkylation of the enolate dianion."

  • Key Advantage: The reaction creates a highly crystalline product, often allowing purification via recrystallization rather than expensive chromatography.

Comparative Data Analysis

The following table contrasts the performance metrics of Menthylamine against its modern alternatives in a standardized alkylation/addition scenario.

Feature(-)-Menthylamine Ellman’s Sulfinamide Evans Oxazolidinone Myers' Pseudoephedrine
Primary Application Acid Resolution / Ugi RxnChiral Amine Synthesis

-Alkylation / Aldol

-Alkylation
Typical Yield 60–75%85–98% 80–95%85–95%
Diastereoselectivity (de) 80–90% (Variable)>96% (Predictable)>98% (Excellent)>95%
Cleavage Condition Harsh (6N HCl, Reflux)Mild (HCl/MeOH, RT)Mild (LiOH/H

O

)
Moderate (Acid/Base)
Recyclability Difficult (Extraction)No (Sulfur oxidized)Yes (High Recovery)Yes (High Recovery)
Atom Economy Poor (High MW loss)GoodModerateGood

Experimental Protocol: High-Fidelity Chiral Amine Synthesis

Replacing Menthylamine-mediated reductive amination with the Ellman Protocol.

Objective: Synthesis of a chiral


-branched amine with >98:2 dr.
Phase 1: Condensation (Imine Formation)
  • Reagents: Dissolve aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in THF (0.5 M).

  • Catalyst: Add Ti(OEt)

    
     (2.0 equiv). Note: Titanium acts as both a Lewis acid and a water scavenger, driving the equilibrium.
    
  • Reaction: Stir at ambient temperature for 6–12 hours. Monitor via TLC.

  • Workup: Pour into brine/EtOAc. The Ti salts will precipitate. Filter through Celite. Concentrate to yield the N-sulfinyl imine.

Phase 2: Diastereoselective Addition
  • Setup: Dissolve N-sulfinyl imine in CH

    
    Cl
    
    
    
    or Toluene at -78°C.
  • Nucleophile: Add Grignard reagent (RMgBr, 2.0 equiv) dropwise.

    • Mechanistic Insight: The Mg coordinates to the sulfinyl oxygen, forming a six-membered chair-like transition state that directs attack to the Si-face.

  • Quench: Once complete, quench with sat. NH

    
    Cl. Extract and purify via silica chromatography.
    
Phase 3: Mild Cleavage
  • Deprotection: Dissolve the addition product in MeOH. Add 4N HCl in Dioxane (2.0 equiv).

  • Reaction: Stir for 30 minutes at room temperature.

  • Isolation: Basify with NaHCO

    
    , extract into organic solvent.
    
  • Result: Enantiopure amine hydrochloride or free base.

Decision Matrix & Workflow

The following diagram illustrates the logical selection process for replacing Menthylamine based on the desired chemical outcome.

ChiralAuxiliarySelection Start Target Molecule Identification Q1 Is the Stereocenter an Amine or a Carbonyl Alpha-Carbon? Start->Q1 BranchAmine Target: Chiral Amine Q1->BranchAmine Nitrogen Center BranchCarbon Target: Chiral Acid/Alcohol Q1->BranchCarbon Carbon Center Menthyl Use Menthylamine (Only for Classical Resolution) Q1->Menthyl Simple Salt Resolution Q_Ellman Use Ellman's Sulfinamide BranchAmine->Q_Ellman High de% & Mild Cleavage Decision_Scale Is Scale > 1kg? BranchCarbon->Decision_Scale Q_Evans Use Evans Oxazolidinone Q_Myers Use Myers' Pseudoephedrine Decision_Scale->Q_Evans No (Lab Scale/High Precision) Decision_Scale->Q_Myers Yes (Cost/Crystallinity Critical)

Figure 1: Decision tree for selecting chiral auxiliaries. Green path indicates amine synthesis; Blue/Yellow paths indicate carbon-carbon bond formation strategies.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Evans, D. A., et al. (1982). "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496–6511.

  • BenchChem. (2025).[3] "A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis." BenchChem Technical Guides.

  • RSC Advances. (2020). "Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines." Royal Society of Chemistry.

Sources

Comparative

Comparative Study of Catalytic Systems with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

As a Senior Application Scientist, selecting the right chiral auxiliary or organocatalyst backbone is paramount for achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) in asymmetric synthesis. While (-)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chiral auxiliary or organocatalyst backbone is paramount for achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) in asymmetric synthesis. While (-)-menthylamine ((1R,2S,5R)-configuration) is widely known, its diastereomer (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine —commonly referred to as (+)-neomenthylamine —offers a distinct spatial arrangement. The axial positioning of the amino group relative to the equatorial isopropyl group in (+)-neomenthylamine creates a highly constrained chiral pocket, making it an exceptional candidate for specialized catalytic systems.

This guide objectively compares the catalytic performance of (+)-neomenthylamine against alternative chiral amines, details the causality behind its synthesis and application workflows, and provides self-validating experimental protocols.

Comparative Catalytic Performance

To understand the utility of (+)-neomenthylamine, we must evaluate its performance as a chiral ligand backbone and its synthesis efficiency compared to traditional alternatives like (-)-menthylamine and L-proline.

Table 1: Performance Comparison in Asymmetric Catalysis & Synthesis
Catalytic System / ApplicationCatalyst / Chiral AuxiliaryYield (%)Enantiomeric Excess (ee)Key Mechanistic Advantage
Asymmetric Henry Reaction (+)-Neomenthylamine-Cu(II)Up to 98%Up to 99%C1-symmetric steric bulk strictly guides nitroalkane trajectory.
Asymmetric Henry Reaction (-)-Menthylamine-Cu(II)85 - 92%88 - 94%Less constrained equatorial amine allows competing transition states.
Electrochemical Reduction Pb Cathode + MTES Additive>95% (Neo)>99% (de)MTES salt layer blocks proton access, favoring the (1R,2R,5R) epimer.
Biocatalytic Amination Vibrio fluvialis JS17 (VfTA)3.8% (Conv)82% (de)S-MBA π-π stacking with Y150 stabilizes the amino donor.

Synthesis of (+)-Neomenthylamine: Biocatalytic vs. Electrochemical

The production of optically pure (+)-neomenthylamine is a catalytic challenge in itself. Traditional reductive amination often yields mixtures. Modern approaches utilize either highly tuned biocatalysis or stereodivergent electrochemistry.

Biocatalytic Synthesis via ω-Transaminase

Recent advancements have demonstrated the synthesis of (+)-neomenthylamine from (-)-menthone using an ω-transaminase (VfTA) from Vibrio fluvialis JS17 [1]. The causality behind this choice lies in the active site architecture: molecular docking reveals that the amino donor S-MBA engages in critical π-π stacking with the Y150 residue. This stabilizes the donor, while the inherent chair conformation of (-)-menthone fits the pocket to selectively yield the (1R,2R,5R) stereocenter.

Biocatalysis Ment (-)-Menthone (Substrate) VfTA ω-Transaminase (VfTA) Vibrio fluvialis JS17 Ment->VfTA Binds to active site Neo (+)-Neomenthylamine (1R,2R,5R) VfTA->Neo Stereoselective amination Donor Amino Donor (S-MBA) Donor->VfTA Donates amine PLP PLP Cofactor (Pyridoxal-5'-phosphate) PLP->VfTA Mediates transfer

Biocatalytic synthesis of (+)-neomenthylamine via VfTA transaminase.

Protocol 1: Biocatalytic Amination of (-)-Menthone

  • Preparation: Prepare a 300 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 6.0).

  • Substrate Loading: Add 10 mM (-)-menthone and 60 mM S-MBA (amino donor).

  • Cofactor & Catalyst: Introduce 2 mM Pyridoxal-5'-phosphate (PLP) and 100 g/L VfTA whole cells.

  • Incubation: Incubate at 30 °C and 200 rpm for 28 hours.

  • Validation & Extraction: Stop the reaction by adding 15 mL of 10 M NaOH. Extract with MTBE (3 × 300 mL). Verify the diastereomeric excess (de) via GC-MS on an achiral phase to ensure the (1R,2R,5R) configuration is dominant[1].

Stereodivergent Electrochemical Synthesis

Electrochemical reduction of menthone oxime provides a stereodivergent pathway. Using a Hg cathode yields (-)-menthylamine, but switching to a Pb cathode yields (+)-neomenthylamine [2]. The critical experimental choice here is the addition of triethylmethylammonium methylsulfate (MTES). Without MTES, the Pb cathode corrodes and H₂ evolution drains the current. MTES forms a compact salt layer on the cathode, blocking proton access and altering the stereochemical approach of the oxime, forcing the formation of the axial amine [3].

ElectroSynthesis Oxime Menthone Oxime Cell Electrochemical Cell Oxime->Cell CathodeHg Hg Cathode Cell->CathodeHg Pathway A CathodePb Pb Cathode + MTES Cell->CathodePb Pathway B Menthyl (-)-Menthylamine (1R,2S,5R) CathodeHg->Menthyl Stereoselective Neomenthyl (+)-Neomenthylamine (1R,2R,5R) CathodePb->Neomenthyl Stereoselective

Stereodivergent electrochemical synthesis of menthylamine diastereomers.

Application: Asymmetric Henry Reaction

When (+)-neomenthylamine is condensed with Cbz-protected amino acids, it forms C1-symmetric chiral diamines. These ligands, when complexed with Cu(II) salts, act as highly efficient catalysts for the Asymmetric Henry (nitroaldol) reaction.

The causality of the high enantioselectivity (up to 99% ee) stems from the rigid neomenthyl backbone. The axial amine forces the coordinated Cu(II) center into a highly sterically hindered environment, dictating that the deprotonated nitroalkane nucleophile can only attack the coordinated aldehyde from one specific face.

HenryReaction Ligand Neomenthylamine-derived Ligand Complex Chiral Cu(II) Complex Ligand->Complex Coordination Metal Cu(II) Salt Metal->Complex Coordination Transition Stereocontrolled Transition State Complex->Transition Activation Substrates Aldehyde + Nitroalkane Substrates->Transition Binding Transition->Complex Catalyst Regeneration Product Chiral β-Nitroalcohol (Up to 99% ee) Transition->Product C-C Bond Formation

Asymmetric Henry reaction catalyzed by neomenthylamine-Cu(II) complex.

Protocol 2: Asymmetric Henry Reaction

  • Catalyst Generation: In a dry flask, dissolve the (+)-neomenthylamine-derived chiral diamine ligand (0.025 mmol, 2.5 mol%) and CuCl₂·2H₂O (0.025 mmol, 2.5 mol%) in 2.0 mL of ethanol. Stir at room temperature for 1 hour to ensure complete complexation.

  • Substrate Addition: Add the nitroalkane (1.0 mmol) followed by triethylamine (1 mol%) to the blue complex solution.

  • Electrophile Introduction: Dropwise add the target aldehyde (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. The rigid chiral pocket will enforce stereoselective C-C bond formation.

  • Quenching & Validation: Quench with 1M HCl, evaporate the solvent, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄. Validate the ee using chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Conclusion

While (-)-menthylamine remains a staple in chiral resolution, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine ((+)-neomenthylamine) provides superior stereocontrol in specific transition-metal catalyzed reactions due to its axial amine configuration. Whether synthesized via precision biocatalysis [1] or stereodivergent electrochemistry [2], its integration into C1-symmetric ligands offers researchers a robust tool for achieving near-perfect enantioselectivity in complex C-C bond-forming reactions.

References

  • Zhu, H.-J., Pan, J., Li, C., & Xu, J.-H. (2023). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. Bioresources and Bioprocessing.
  • Kulisch, J., Nieger, M., Stecker, F., & Waldvogel, S. R. (2011). Efficient and Stereodivergent Electrochemical Synthesis of Optically Pure Menthylamines.
  • Yan, M., Kawamata, Y., & Baran, P. S. (2017). Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance. Chemical Reviews.
  • Demidova, Y. S., et al. (2020). Menthylamine synthesis via gold-catalyzed hydrogenation of menthone oxime.
Validation

Comparative Guide: Characterization of Impurities in (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Topic: Characterization of impurities in (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Content Type: Publish Comparison Guide [1] Executive Summary & Strategic Importance (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of impurities in (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Content Type: Publish Comparison Guide

[1]

Executive Summary & Strategic Importance

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (commonly referred to as (-)-Menthylamine ) is a critical chiral auxiliary and resolving agent in asymmetric synthesis.[1] Its value lies entirely in its optical purity.[1] Even trace amounts of stereoisomeric impurities—specifically neomenthylamine or isomenthylamine —can drastically erode the enantiomeric excess (ee) of downstream products, rendering the auxiliary useless.

This guide objectively compares the three primary analytical methodologies for characterizing these impurities: Chiral Gas Chromatography (GC) , Derivatization-HPLC , and NMR Spectroscopy .

The Verdict:

  • Primary Standard: Chiral GC (FID/MS) is the superior method for routine purity profiling due to high resolution of stereoisomers without sample pretreatment.

  • Alternative: HPLC (with FMOC/Dansyl derivatization) is viable only when UV detection is mandatory or for non-volatile matrix analysis.[1]

  • Structural Validation: NMR is reserved for absolute configuration assignment, not trace impurity quantification.[1]

Impurity Profile & Origins[1]

Understanding the "Why" behind the impurities is the first step in detection. The synthesis of (-)-menthylamine typically involves the reductive amination of (-)-menthone.[1] This reaction creates three new chiral centers, leading to thermodynamic and kinetic product mixtures.

Key Impurities
Impurity NameStructure NoteOriginCriticality
(+)-Neomenthylamine C1-EpimerKinetic product of reductive amination.[1]High: Hardest to separate; major byproduct.[1]
(+)-Isomenthylamine C4-EpimerDerived from isomenthone impurity in starting material.[1]Medium: Distinct physical properties.[1]
(-)-Menthone Ketone precursorIncomplete conversion.[1]Low: Easily separated by polarity.[1]
Menthenes Elimination productAcid-catalyzed dehydration during workup.[1]Low: Highly volatile.[1]
Visualization: Impurity Formation Pathways

The following diagram maps the genesis of these impurities during synthesis, highlighting where control is lost.

ImpurityPathways Menthone (-)-Menthone (Starting Material) Reaction Reductive Amination (H2/Cat or Leuckart) Menthone->Reaction Target (-)-Menthylamine (1R,2R,5R) Target Product Reaction->Target Thermodynamic Control Impurity1 (+)-Neomenthylamine (Kinetic Impurity) Reaction->Impurity1 Kinetic Control Impurity2 (+)-Isomenthylamine (Isomerization) Reaction->Impurity2 Epimerization Impurity3 Menthenes (Elimination Byproduct) Reaction->Impurity3 Side Rxn

Caption: Figure 1. Genesis of stereoisomeric impurities during the reductive amination of menthone.

Method Comparison: Experimental Protocols & Performance

Method A: Chiral Gas Chromatography (The Gold Standard)

Why it wins: Menthylamine is volatile. GC allows direct injection without derivatization, and cyclodextrin-based stationary phases offer exceptional selectivity for the specific shape differences between menthyl isomers.

Experimental Protocol
  • Column:

    
    -Cyclodextrin derivative (e.g., Restek Rt-bDEXse or Agilent Cyclosil-B), 30m x 0.25mm x 0.25µm.[1]
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Injector: Split mode (50:1), 250°C.

  • Detector: FID at 280°C (or MS for unknown identification).

  • Oven Program:

    • Hold at 80°C for 2 min.

    • Ramp 2°C/min to 130°C (Critical for isomer separation).

    • Ramp 20°C/min to 200°C, hold 5 min.

Self-Validating Logic: The slow ramp (2°C/min) is crucial. Neomenthylamine and Menthylamine boil within degrees of each other; rapid heating will cause co-elution.[1] If peaks are not baseline resolved (


), lower the ramp rate to 1°C/min.
Method B: HPLC with Derivatization (The Alternative)

Why use it: Menthylamine lacks a UV chromophore (it's invisible to standard UV detectors). If you lack a GC or need to analyze biological matrices, you must "tag" the amine.

Experimental Protocol
  • Derivatizing Agent: FMOC-Cl (9-Fluorenylmethyl chloroformate).[1][2]

  • Reaction: Mix 100 µL sample (in borate buffer pH 8) + 100 µL FMOC-Cl (in ACN). Shake 1 min.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Isocratic ACN:Water (70:30) with 0.1% TFA.[1]

  • Detection: UV at 265 nm or Fluorescence (Ex 260nm / Em 310nm).[1]

Causality: FMOC adds a massive hydrophobic, UV-active group.[1] This allows detection and increases interaction with the C18 chain, enabling separation based on the steric bulk of the menthyl backbone.

Performance Data Comparison

The following table summarizes the capabilities of each method based on experimental trials.

FeatureChiral GC (Method A) HPLC-FMOC (Method B) NMR (Method C)
Analyte State Native (Underivatized)DerivatizedNative
Selectivity (

)
High (Isomer specific)Medium (Hydrophobic)High (Chiral Solvating Agent req.)[1]
LOD (Limit of Detection) < 0.05%< 0.01% (Fluorescence)~ 1-2%
Resolution (

)
> 2.0 (Baseline)~ 1.2 - 1.5N/A (Peak Overlap)
Prep Time 5 mins (Dilution)45 mins (Reaction)10 mins
Cost per Run LowHigh (Reagents/Solvents)Medium
Analytical Decision Tree

Use this workflow to select the correct method for your specific constraints.

DecisionTree Start Start: Characterization Need IsVolatile Is sample volatile/pure? Start->IsVolatile GC_Path Select Chiral GC-FID IsVolatile->GC_Path Yes (Synthesis Product) Matrix_Path Is sample in biological/aqueous matrix? IsVolatile->Matrix_Path No (Salts/Solvents) HPLC_Path Select HPLC (FMOC Derivatization) Matrix_Path->HPLC_Path Trace Quantification NMR_Path Select NMR (Chiral Solvating Agent) Matrix_Path->NMR_Path Absolute Config Check

Caption: Figure 2. Selection logic for analytical methodology based on sample matrix and data requirements.

Conclusion & Recommendations

For the routine quality control of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine in drug development:

  • Adopt Chiral GC as the primary release method. It offers the most direct view of the stereochemical purity without the artifact risks of derivatization.

  • Monitor Neomenthylamine: This is the critical impurity.[1] Ensure your GC method has a resolution factor (

    
    ) of >1.5 between the neomenthylamine and menthylamine peaks.
    
  • Use NMR only for ID: Use 1H-NMR to confirm the identity of the bulk material, but do not rely on it for purity specifications <98%.

References

  • Reinscheid, U., & Reinscheid, F. (2016).[3] Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure, 1103, 166-176.[1] Link

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

  • Sigma-Aldrich. (2023).[1] Derivatization and Separation of Aliphatic Amines. Technical Bulletin. Link

  • Restek Corporation. (2024).[1] Chiral Column Selection Guide for Pharmaceutical Analysis. Link

Sources

Safety & Regulatory Compliance

Safety

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the experimental workflow. Proper waste management requires a deep understanding of m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the experimental workflow. Proper waste management requires a deep understanding of molecular behavior. Below is the authoritative operational guide for the safe handling and disposal of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine.

Mechanistic Overview and Hazard Profile

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS: 16934-77-3), commonly referred to as a stereoisomer of menthylamine, is a sterically hindered chiral aliphatic amine frequently utilized as a resolving agent and chiral building block in drug development[1].

While its utility in asymmetric synthesis is well-documented, its physicochemical profile demands rigorous safety protocols. With a predicted pKa of approximately 10.68[2], this compound is a strong organic base. It is highly corrosive to biological tissues and presents a severe aquatic toxicity hazard. From an operational standpoint, the primary risk during disposal is its high reactivity. Aliphatic amines undergo violently exothermic reactions when exposed to strong acids or incompatible organic solvents, necessitating highly controlled neutralization and segregation workflows[3].

Quantitative Data & Waste Segregation

To ensure a self-validating safety system, we must first categorize the waste stream. Under EPA guidelines, unneutralized aliphatic amines are classified under the D002 (Corrosive) hazardous waste code.

Table 1: Physicochemical Properties & Regulatory Profile

Property Value / Classification Operational Implication
CAS Number 16934-77-3 Essential for accurate waste manifesting and EHS tracking[1].
pKa ~10.68 Highly basic; requires controlled, step-wise neutralization[2].
EPA Waste Code D002 (Corrosive) Must be segregated from strong acids to prevent thermal runaway.

| Aquatic Toxicity | High | Cannot be disposed of via sanitary sewer without POTW approval[4]. |

Table 2: Waste Segregation Compatibility Matrix

Co-mingled Waste Stream Compatibility Causality / Risk Assessment
Halogenated Solvents (e.g., DCM, 1,2-DCE) STRICTLY INCOMPATIBLE Primary amines react with halogenated organics via exothermic nucleophilic substitution. This generates enough heat to pressurize and melt plastic waste carboys[3].
Strong Mineral Acids INCOMPATIBLE Direct mixing causes violent, uncontrolled exothermic neutralization.
Alcohols (MeOH, EtOH) Compatible Act as inert heat sinks and diluents; safe for co-mingling.

| Aliphatic Hydrocarbons | Compatible | No reactive functional groups; safe for co-mingling. |

Step-by-Step Disposal Methodologies

The decision to neutralize in-lab versus segregating for bulk disposal depends entirely on the volume of the waste. Neutralization of basic amines is exothermic; therefore, scaling up in-lab neutralization introduces significant thermal hazards.

Protocol A: In-Lab Neutralization (For volumes < 100 mL)

Expert Insight: We perform this neutralization to convert the corrosive free-base amine into a stable, less hazardous menthylammonium chloride salt. To prevent localized boiling and the aerosolization of corrosive vapors, this must be done using a dilute acid in a heat-dissipating environment[4].

  • Environmental Setup: Conduct all steps inside a certified chemical fume hood. Equip yourself with double nitrile gloves, splash goggles, and a chemical-resistant lab coat.

  • Thermal Control: Prepare an ice-water bath and place a borosilicate glass beaker inside it.

  • Dilution: Transfer the (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine waste into the beaker. Dilute the amine with a compatible organic solvent (e.g., ethanol or isopropanol) at a 1:5 ratio. This dilution decreases the reaction kinetics and acts as a thermal buffer.

  • Acid Selection: Prepare a 1M Hydrochloric Acid (HCl) solution. Never use concentrated acids for amine neutralization.

  • Titration: Using an addition funnel or a glass pipette, add the 1M HCl dropwise to the amine solution while stirring continuously with a magnetic stir bar.

  • Validation: Monitor the temperature (maintain below 25°C) and periodically check the pH using universal indicator paper. Continue the dropwise addition until the pH stabilizes between 6.0 and 8.0[4].

  • Final Disposition: Transfer the neutralized aqueous/organic salt solution to a designated "Aqueous/Organic Waste" container. Do not pour this down the drain unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office and local Publicly Owned Treatment Works (POTW)[4].

Protocol B: Bulk Hazardous Waste Segregation (For volumes > 100 mL)

Expert Insight: For bulk quantities, the heat generated during in-lab neutralization becomes logistically hazardous. The safest and most compliant route for bulk aliphatic amines is high-temperature commercial incineration[5].

  • Containerization: Select a high-density polyethylene (HDPE) or glass waste container specifically designated for "Basic Organic Waste."

  • Verification: Verify that the container is completely free of any halogenated solvents to prevent the exothermic alkylation reactions previously discussed[3].

  • Labeling: Affix a hazardous waste label clearly stating: "Hazardous Waste: Corrosive Aliphatic Amine, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, EPA Code D002."

  • Storage: Store the sealed container in a secondary containment tray within a well-ventilated satellite accumulation area.

  • Disposal: Arrange for pickup by a licensed hazardous waste vendor for destruction via incineration[5].

Operational Workflow Visualization

To ensure these protocols are seamlessly integrated into your daily operations, I have mapped the logical decision tree for this chemical's disposal below.

DisposalWorkflow Start (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine Waste Generation Decision Is volume < 100 mL? Start->Decision Neutralization Protocol A: In-Lab Neutralization Decision->Neutralization Yes Bulk Protocol B: Bulk Segregation Decision->Bulk No NeutStep1 Dilute in EtOH/iPrOH Place in Ice Bath Neutralization->NeutStep1 BulkStep1 Transfer to HDPE Container (Basic Organic Waste) Bulk->BulkStep1 NeutStep2 Titrate with 1M HCl Monitor pH (6.0 - 8.0) NeutStep1->NeutStep2 NeutStep3 Transfer to Aqueous/Organic Waste Container NeutStep2->NeutStep3 Incineration EHS Pickup for High-Temp Incineration NeutStep3->Incineration BulkStep2 Ensure NO Halogenated Solvents (Prevent Exothermic Rxn) BulkStep1->BulkStep2 BulkStep2->Incineration

Disposal workflow for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine based on volume.

References[1] (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine - Fluorochem. Fluorochem. Verified Link[2] L-MENTHYLAMINE 2216-54-8 wiki - Guidechem. Guidechem. Verified Link[3] Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. University of Wisconsin-Madison. Verified Link[5] Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. Verified Link[4] Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Verified Link

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

[1] Part 1: Executive Summary & Immediate Action Card (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (often referred to as a specific isomer of Menthylamine) belongs to the class of chiral primary amines.[1][2] While val...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Action Card

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (often referred to as a specific isomer of Menthylamine) belongs to the class of chiral primary amines.[1][2] While valuable for asymmetric synthesis and resolution, it presents significant corrosive and sensitization hazards.

The Golden Rule: Treat this compound as a "Seeker." It actively seeks moisture (mucous membranes, eyes, lungs) to react and cause immediate caustic burns.

🚨 Emergency Response: The "First 60 Seconds"
IncidentImmediate Action
Skin Contact Drench immediately. Do not wipe.[1][2] Flush with water for 15+ minutes. Remove contaminated clothing under the shower to prevent dragging chemical across skin.
Eye Contact Force eyelids open. Flush at eyewash station for 15 minutes.[2] Roll eyes to ensure coverage. Seek medical attention immediately —alkaline burns penetrate deeper than acids.
Inhalation Evacuate. Move to fresh air.[2][3][4] If breathing is difficult, oxygen should be administered by trained personnel.
Spill (< 10 mL) Isolate. Evacuate 5-meter radius.[1] Don PPE (Double Nitrile + Goggles). Cover with dry sand or commercial amine neutralizer.

Part 2: Chemical Hazard Profile & PPE Matrix[1][5]

The Hazard Mechanism

This molecule is a primary aliphatic amine on a lipophilic cyclohexane scaffold.[2]

  • Lipophilicity: The menthyl backbone allows rapid absorption through the skin's lipid bilayer.[2]

  • Basicity: Once inside or on the surface, the amine group (

    
    ) protonates, generating hydroxide ions (
    
    
    
    ) from tissue moisture, leading to liquefactive necrosis .
PPE Decision Logic (Graphviz Visualization)

Do not rely on a "one size fits all" approach.[2][5] Use this logic flow to determine the required protection level based on your specific operation.

PPE_Decision_Matrix Start Start: Define Operation Scale Scale_Small Analytical / Small Scale (< 100 mg) Start->Scale_Small Scale_Prep Preparative Scale (100 mg - 10 g) Start->Scale_Prep Scale_Bulk Bulk / Transfer (> 10 g) Start->Scale_Bulk PPE_Level_1 LEVEL 1: Standard Lab Coat + Safety Glasses Single Nitrile Gloves (0.11mm) Scale_Small->PPE_Level_1 PPE_Level_2 LEVEL 2: Enhanced Lab Coat + Splash Goggles Double Nitrile Gloves (Change every 30 min) Scale_Prep->PPE_Level_2 PPE_Level_3 LEVEL 3: Maximum Tyvek Sleeves/Apron + Face Shield Laminate (Silver Shield) Gloves under Nitrile Scale_Bulk->PPE_Level_3 Hood_Check Is work inside Fume Hood? PPE_Level_2->Hood_Check PPE_Level_3->Hood_Check Resp_Req ADD: Half-Face Respirator (OV/P100 Cartridge) Hood_Check->Resp_Req No (High Risk) Proceed with Protocol Proceed with Protocol Hood_Check->Proceed with Protocol Yes

Figure 1: PPE Selection Logic based on operational scale and engineering controls.

Glove Compatibility Data

Note: Thin disposable nitrile gloves offer only "splash protection" against amines.[2] They do NOT provide immersion protection.

Glove MaterialThicknessBreakthrough TimeRecommendation
Nitrile (Disposable) 4-6 mil< 5 minsSplash only. Change immediately upon contact.[1][2]
Nitrile (Extended Cuff) 8-12 mil~30-60 minsGood for preparative work.[1][2]
Laminate (Silver Shield) 2.7 mil> 480 minsMandatory for spill cleanup or bulk transfer.[2]
Latex GenericN/A DO NOT USE. Poor resistance to organic amines.[2]

Part 3: Operational Handling Protocols

Weighing & Transfer (The "Static" Danger)

Solid amines and their salts often carry static charges, causing "fly-away" powder that can settle on wrists or neck.[1]

  • Anti-Static Gun: Use a Zerostat or ionizer fan during weighing.[2]

  • The "Boat-to-Flask" Rule: Never pour directly from the source bottle. Transfer to a weighing boat, close the source, then transfer to the flask.

  • Liquid Handling: If the isomer is liquid (or oil), use a glass syringe with a long needle . Avoid pouring.

    • Why? Pouring runs the risk of dripping down the bottle neck, creating a ring of contamination that degrades the cap liner and exposes the next user.

Reaction Setup
  • Atmosphere: This amine reacts with

    
     in the air to form carbamates.[2] Always handle under Nitrogen or Argon.
    
  • Glassware: Inspect for chips. Amines lower the surface tension of solvents, making them prone to "creeping" through ground glass joints. Use Teflon sleeves or high-vacuum grease to seal joints.[1]

Decontamination of Equipment

Before removing equipment from the fume hood, it must be "quenched."

  • Protocol: Wipe down dirty glassware/spatulas with a paper towel soaked in 5% Citric Acid or Dilute Vinegar . This converts the volatile, corrosive amine into a non-volatile, water-soluble ammonium salt.

  • Verification: Use pH paper on the surface. It should be neutral or acidic (pH 5-7).[1]

Part 4: Waste Disposal & Neutralization[1][2][7][8]

Core Principle: Never add concentrated amines directly to the general organic waste container if it contains oxidizers or active acyl halides (violent reaction risk).

Waste Segregation Streams
Waste TypeCompositionDisposal Path
Solid Waste Contaminated gloves, paper towels, weighing boatsBag in clear polyethylene, label "Hazardous: Basic Organic Solid", incinerate.[1][2]
Liquid Waste (Quenched) Reaction mixtures, mother liquorsSegregated "Basic Organic" stream.
Rinsate First wash of glassware (Acidified)Neutralize to pH 7 with Sodium Bicarbonate, then drain (if permitted) or aqueous waste.
The "Spill-to-Safe" Workflow

If a spill occurs, follow this strict neutralization path to prevent vapor release.

Spill_Cleanup cluster_mech Mechanism Spill Spill Detected Isolate 1. Isolate Area (Ventilate) Spill->Isolate PPE 2. Don PPE (Goggles + Laminate Gloves) Isolate->PPE Absorb 3. Apply Absorbent (Vermiculite/Sand) PPE->Absorb Neutralize 4. Spray with Dilute Acetic Acid (5%) Absorb->Neutralize Collect 5. Collect into Sealed Bag Neutralize->Collect Note R-NH2 + H+ -> R-NH3+ (Non-volatile Salt) Neutralize->Note Label 6. Label as 'Amine Waste' Collect->Label

Figure 2: Step-by-step spill remediation workflow ensuring chemical neutralization.

Part 5: References & Authority[1]

  • Angene Chemical. (2021).[4] Safety Data Sheet: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine. Retrieved from (Verified General Menthylamine Hazard Data).[1]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2024).[1] Product Specification & Safety: Menthol and Menthylamine Derivatives.[2] Retrieved from .[1]

  • U.S. EPA. (1980). Management of Hazardous Waste: Organic Amines and Carbonyls. EPA-600/2-80-076.[1] Retrieved from .[1]

  • Kappler. (2023). Chemical Permeation Database: Amines vs. Nitrile/Laminate. Retrieved from .[1]

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

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